5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGHLBBFRZSXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370928 | |
| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-55-8 | |
| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No: 885275-55-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure," known for its broad spectrum of biological activities.[1][2] This document details a robust, scientifically-grounded synthetic pathway, outlines a complete experimental protocol for its preparation, and presents a thorough characterization profile. Furthermore, it explores the potential biological relevance of this scaffold by illustrating its known interactions with key cellular signaling pathways, thereby providing a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a recurring motif in numerous biologically active compounds, including several marketed drugs.[2] Its rigid, planar structure and the presence of nitrogen atoms in key positions facilitate interactions with a variety of biological targets. This has led to the development of imidazo[1,2-a]pyridine derivatives with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3][4][5] The specific substitution pattern of this compound suggests its potential as a valuable intermediate for the synthesis of more complex molecules or as an active pharmaceutical ingredient in its own right.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value | Source |
| CAS Number | 885275-55-8 | [6] |
| Molecular Formula | C₉H₇ClN₂O₂ | [6] |
| Molecular Weight | 210.62 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from related compounds |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process, analogous to the synthesis of its 6-chloro isomer.[1] The methodology involves an initial cyclocondensation reaction followed by ester hydrolysis.
Synthetic Pathway
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Cyclocondensation to form Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This initial step involves the reaction of a substituted 2-aminopyridine with an α-halo-β-ketoester. The selection of ethanol as a solvent and reflux conditions are typical for promoting this type of condensation reaction, leading to the formation of the bicyclic imidazo[1,2-a]pyridine ring system.
-
To a solution of 6-chloro-2-aminopyridine (1 equivalent) in absolute ethanol (10 volumes), add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. The use of lithium hydroxide in a mixture of ethanol and water is a standard and effective method for this transformation.
-
Dissolve the ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) obtained from Step 1 in a 3:1 mixture of ethanol and water.
-
Add lithium hydroxide (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1N hydrochloric acid.
-
The resulting precipitate is the desired carboxylic acid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Biological Activity and Potential Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents.[2] Derivatives have shown potent activity against a range of diseases, with a significant focus on oncology.
Anticancer Potential: Targeting Key Signaling Pathways
Several studies have demonstrated the anticancer properties of imidazo[1,2-a]pyridine derivatives.[3][7] A primary mechanism of action for many of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[7][8] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.
Caption: Imidazo[1,2-a]pyridines as inhibitors of the PI3K/Akt/mTOR pathway.
By inhibiting PI3K, imidazo[1,2-a]pyridine derivatives can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3][7] While specific studies on this compound are limited, its structural similarity to known PI3K inhibitors suggests it may possess similar activity.[8] Further investigation is warranted to determine its specific inhibitory profile and potential as an anticancer agent.
Antimicrobial and Anti-inflammatory Properties
Conclusion and Future Directions
This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through a straightforward and scalable two-step process. The broader family of imidazo[1,2-a]pyridines has demonstrated a wide range of biological activities, particularly as anticancer agents through the inhibition of the PI3K/Akt/mTOR pathway.
Future research should focus on the detailed biological evaluation of this compound to determine its specific cellular targets and mechanism of action. Investigating its efficacy in various cancer cell lines and in vivo models will be crucial in validating its therapeutic potential. Furthermore, this compound serves as a valuable starting point for the development of novel derivatives with enhanced potency and selectivity.
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Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. PubMed. [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]
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Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI. [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
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Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. [Link]
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5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS#: 1268520-94-0. ChemWhat. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Understanding the physicochemical characteristics of this specific derivative is paramount for its advancement in drug development, influencing formulation, bioavailability, and overall therapeutic efficacy.[5][6]
Chemical Identity and Molecular Structure
This compound is a substituted imidazo[1,2-a]pyridine with the following key identifiers:
-
Chemical Name: this compound
-
CAS Number: 885275-55-8[7]
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Molecular Formula: C₉H₇ClN₂O₂[7]
-
Molecular Weight: 210.62 g/mol [7]
The molecular structure consists of a fused bicyclic system comprising a pyridine ring and an imidazole ring, with a chlorine atom at position 5, a methyl group at position 2, and a carboxylic acid group at position 3.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the drug development process.[5] These properties dictate the compound's behavior from formulation to its interaction with biological systems.
Summary of Physicochemical Data
| Property | Value | Experimental Protocol |
| Melting Point | Data not available in the searched literature. | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Data not available in the searched literature. | Thermogravimetric Analysis (TGA) |
| Solubility | Data not available in the searched literature. | Equilibrium Shake-Flask Method |
| pKa | Data not available in the searched literature. | Potentiometric Titration |
| LogP | Data not available in the searched literature. | Shake-Flask or HPLC Method |
Note: Specific experimental values for this compound were not found in the publicly available literature. The protocols listed are standard methods for their determination.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and provide a framework for researchers to generate reliable data.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: The melting point is a critical indicator of a compound's purity and is essential for formulation development, particularly for solid dosage forms. DSC provides a precise determination of the melting temperature and can also reveal information about polymorphism.[8]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Determination of Aqueous Solubility by Equilibrium Shake-Flask Method
Causality: Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability.[9] The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa by Potentiometric Titration
Causality: The acid dissociation constant (pKa) governs the extent of ionization of a compound at a given pH. This is critical for predicting its behavior in different physiological environments, such as the gastrointestinal tract, and its ability to cross biological membranes.[10]
Methodology:
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the chemical structure and purity of this compound. While specific spectra for this compound were not found, the following describes the expected features based on its structure and data from similar compounds.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyridine ring system, a singlet for the methyl group at position 2, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the fused heterocyclic rings, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid.
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C-H stretching and bending vibrations for the aromatic and methyl groups.
-
C=N and C=C stretching vibrations characteristic of the imidazopyridine ring system.
-
A C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.[11] Fragmentation patterns observed in the mass spectrum can provide further structural information.
Synthesis Pathway
The synthesis of this compound can be logically approached through a well-established route for this class of compounds.[1][11] This typically involves a two-step process:
-
Cyclocondensation: The reaction of 6-chloro-2-aminopyridine with an appropriate β-keto ester, such as ethyl 2-chloroacetoacetate, to form the ethyl ester of the target molecule (ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate).
-
Hydrolysis: Subsequent hydrolysis of the ester group, typically under basic conditions (e.g., using sodium hydroxide or lithium hydroxide), followed by acidification to yield the desired carboxylic acid.[11]
Caption: A general two-step synthesis pathway for this compound.
Significance in Drug Discovery
The imidazo[1,2-a]pyridine core is a key pharmacophore in numerous clinically used drugs and investigational agents.[3][4] The physicochemical properties of this compound, particularly its acidity and lipophilicity, will play a crucial role in its pharmacokinetic and pharmacodynamic profile. The presence of the carboxylic acid group offers a handle for further chemical modification to optimize properties such as solubility and target binding. The chloro and methyl substituents will also influence the electronic and steric properties of the molecule, which can be fine-tuned to enhance its biological activity and selectivity. A comprehensive understanding of these properties is therefore the first step in unlocking the therapeutic potential of this promising compound.
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- Physical and Chemical Characteriz
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- An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid - Benchchem.
- 5-CHLORO-2-METHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID - Echemi.
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023).
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5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic motif due to its prevalence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of a specific analogue, this compound (Molecular Formula: C₉H₇ClN₂O₂; Molecular Weight: 210.62 g/mol ).[2] We will detail the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, explaining not just the protocols but the causal logic behind their use in creating a self-validating analytical workflow.
Chemical Structure:
Figure 1. this compound
The Logic of Structure Elucidation: A Multi-faceted Approach
The definitive determination of a chemical structure is not the result of a single experiment but a convergent process of deductive reasoning. Each analytical technique provides a unique piece of the molecular puzzle. Mass spectrometry establishes the elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance (NMR) spectroscopy maps the atomic connectivity. The strength of the final assignment lies in the perfect concordance of all datasets.
Foundational Analysis: Mass Spectrometry
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. It provides the exact mass of the molecule with sub-parts-per-million (ppm) accuracy, allowing for the confident determination of the elemental formula. For this molecule, the presence of a chlorine atom provides a unique isotopic signature that serves as an immediate validation point.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Analysis Mode: Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.
-
Data Processing: Compare the measured monoisotopic mass to the theoretical mass calculated for the proposed formula, C₉H₇ClN₂O₂. The mass error should be less than 5 ppm.
Data Presentation: Expected High-Resolution Mass Data
| Ion Species | Molecular Formula | Theoretical Exact Mass | Observed Mass |
| [M+H]⁺ | C₉H₈ClN₂O₂⁺ | 211.0269 | Expected within 5 ppm |
| [M+Na]⁺ | C₉H₇ClN₂NaO₂⁺ | 233.0088 | Expected within 5 ppm |
| [M-H]⁻ | C₉H₆ClN₂O₂⁻ | 209.0123 | Expected within 5 ppm |
Trustworthiness - The Chlorine Isotopic Signature: A key validating feature is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two distinct peaks for any chlorine-containing ion, separated by ~2 Da, with a relative intensity ratio of roughly 100:32. Observing this pattern for the molecular ion peak provides definitive evidence for the presence of one chlorine atom.
Functional Group Identification: FT-IR Spectroscopy
Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the characteristic vibrations of functional groups. For this molecule, the most important features to confirm are the carboxylic acid (both the O-H and C=O stretches) and the aromatic system.
Experimental Protocol: ATR-FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Data Presentation: Characteristic Infrared Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1720 - 1680 |
| Aromatic Ring | C=C / C=N stretch | 1620 - 1450 |
| C-H (Aromatic/Methyl) | C-H stretch | 3100 - 2850 |
| C-Cl | C-Cl stretch | 800 - 600 |
The Definitive Map: Multinuclear NMR Spectroscopy
Expertise & Experience: NMR spectroscopy provides the complete structural blueprint by mapping the connectivity of the carbon and hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment. The choice of a deuterated solvent is critical; DMSO-d₆ is often ideal for carboxylic acids as it allows for the observation of the exchangeable acid proton.
¹H NMR Spectroscopy: Proton Environment and Connectivity
This spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~9.3 | Doublet (d) | J ≈ 7.5 | 1H |
| H-6 | ~7.8 | Doublet (d) | J ≈ 9.0 | 1H |
| H-7 | ~7.2 | Doublet of Doublets (dd) | J ≈ 9.0, 7.5 | 1H |
| CH₃ | ~2.6 | Singlet (s) | - | 3H |
| COOH | ~13.5 | Broad Singlet (br s) | - | 1H |
Causality Behind Assignments:
-
The 5-chloro substitution removes a proton from the six-membered ring. The remaining three aromatic protons (H-6, H-7, H-8) will exhibit a characteristic coupling pattern.
-
The methyl group at C-2 has no adjacent protons, thus appearing as a sharp singlet.
-
The carboxylic acid proton is acidic and exchangeable, typically appearing as a broad singlet at a very downfield chemical shift.
¹³C NMR Spectroscopy: The Carbon Skeleton
This spectrum identifies all unique carbon atoms in the molecule.
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Acid) | ~165 |
| C-2 | ~148 |
| C-8a | ~142 |
| C-5 | ~128 |
| C-7 | ~125 |
| C-3 | ~122 |
| C-8 | ~118 |
| C-6 | ~115 |
| CH₃ | ~15 |
2D NMR: Assembling the Puzzle (HSQC & HMBC)
Trustworthiness: While 1D NMR provides strong evidence, 2D NMR experiments create a self-validating system by explicitly showing correlations between atoms, leaving no room for ambiguity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal, confirming the C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations for Structural Confirmation:
-
Methyl Group Placement: The protons of the methyl group (δ ~2.6) must show a correlation to the C-2 carbon (a ²J or two-bond correlation) and the C-3 carbon (a ³J or three-bond correlation). This definitively places the methyl group at the C-2 position.
-
Carboxylic Acid Placement: The absence of a proton at C-3 means the carboxylic acid must be at this position. This is confirmed by observing HMBC correlations from the methyl protons (H on C-2) and potentially the H-6 proton to the C-3 carbon.
-
Chloride Position: The observed coupling pattern of the aromatic protons (H-6, H-7, H-8) is only consistent with substitution at the C-5 position. HMBC correlations from H-6 to C-5 and C-7, and from H-8 to C-7 and C-8a, will lock in the regiochemistry.
The Ultimate Confirmation: Single-Crystal X-ray Crystallography
Should any ambiguity remain, or if an absolute, three-dimensional solid-state structure is required for regulatory or advanced research purposes, single-crystal X-ray crystallography is the definitive method. This technique provides precise bond lengths, bond angles, and the spatial arrangement of the atoms in the crystal lattice. Obtaining a suitable single crystal can be a challenge but provides irrefutable proof of structure.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. The workflow presented here—beginning with HRMS to establish the molecular formula, followed by FT-IR to confirm functional groups, and culminating in a comprehensive suite of 1D and 2D NMR experiments to map the atomic framework—constitutes a robust, self-validating methodology. This approach ensures the highest level of scientific integrity and provides the authoritative data required for researchers in drug discovery and development.
References
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ResearchGate. (n.d.). Structure of imidazo[1,2-a]pyridine-based derivatives. Retrieved from [Link]
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PubMed. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Insights into selenylation of imidazo[1,2-a]pyridine: synthesis, structural and antimicrobial evaluation. Retrieved from [Link]
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PubMed. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of imidazo[1,2‐a]pyridine. Retrieved from [Link]
-
National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]
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A Researcher's Guide to Determining the Organic Solvent Solubility of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in various organic solvents.
Physicochemical Characterization and Solubility Prediction
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. For this compound (Molecular Formula: C₉H₇ClN₂O₂, Molecular Weight: 210.62 g/mol ), several key parameters will govern its interaction with organic solvents.
Key Physicochemical Properties:
-
pKa: The acidity of the carboxylic acid group and the basicity of the imidazopyridine nitrogen atoms will significantly influence the ionization state of the molecule. A predicted pKa for the ethyl ester of the related 5-chloro-imidazo[1,2-a]pyridine-3-carboxylic acid is approximately 2.40. The carboxylic acid moiety of our target compound will have its own pKa, likely in the range of 3-5, making it a weak acid. The nitrogen atoms in the imidazopyridine ring system will also have pKa values, rendering the molecule amphoteric. The ionization state will be highly dependent on the pH of the local environment, which can be influenced by the solvent.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility and lower water solubility. Online prediction tools, such as those provided by Molinspiration or VCCLAB, can provide an estimated logP for this compound, which is crucial for anticipating its solubility in nonpolar versus polar solvents.[1][2] Generally, molecules with a balance of polar and nonpolar functionalities can exhibit a range of solubilities.
-
Melting Point and Crystal Lattice Energy: The melting point of a solid is related to the strength of the intermolecular forces in its crystal lattice. A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This energy barrier can significantly impact the thermodynamic solubility.
Predicting Solubility in Organic Solvents:
The principle of "like dissolves like" is a useful starting point.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the carboxylic acid and nitrogen functionalities of this compound, it is expected to have favorable interactions and thus higher solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments. They are generally good solvents for a wide range of organic molecules. DMSO, in particular, is a powerful solvent for many drug compounds.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility of this compound in nonpolar solvents is expected to be low.
Experimental Determination of Solubility
Two primary types of solubility assays are commonly employed in drug discovery: kinetic and equilibrium solubility.[2] Kinetic solubility is a high-throughput method used for rapid assessment, while equilibrium solubility provides a more thermodynamically accurate measurement, crucial for later-stage development.[2]
Kinetic Solubility Assay
This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into the solvent of interest. It reflects the solubility under conditions where the compound may not have reached thermodynamic equilibrium and can sometimes lead to supersaturated solutions.
Experimental Protocol: Nephelometric Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Solvent Addition: Add the desired organic solvent to each well to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., ≤2%) to minimize its effect on solubility.[4]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[1]
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Caption: Workflow for Kinetic Solubility Determination.
Equilibrium Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the concentration of a saturated solution in thermodynamic equilibrium with the solid drug.[5] It is a lower-throughput but more accurate method.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-72 hours).[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[6]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE). Care must be taken to avoid sorption of the compound onto the filter material.[5]
-
Quantification: Dilute the saturated supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standards of known concentrations.
Caption: Workflow for Equilibrium Solubility Determination.
Data Interpretation and Reporting
The results of the solubility studies should be compiled into a clear and concise format. The following table provides a template for reporting the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Table 1: Equilibrium Solubility of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mM) |
| Polar Protic | Methanol | 32.7 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value | |
| Polar Aprotic | DMSO | 46.7 | Experimental Value | Calculated Value |
| DMF | 36.7 | Experimental Value | Calculated Value | |
| Acetonitrile | 37.5 | Experimental Value | Calculated Value | |
| Nonpolar | Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 1.9 | Experimental Value | Calculated Value |
Conclusion
Determining the solubility of this compound in organic solvents is a fundamental step in its development as a potential therapeutic agent. While direct solubility data may not be publicly available, this guide provides a robust framework for its experimental determination. By combining a theoretical understanding of the compound's physicochemical properties with rigorous experimental protocols for both kinetic and equilibrium solubility, researchers can generate the critical data needed to advance their research and development efforts. The methodologies outlined herein are designed to be both comprehensive and adaptable, ensuring that scientists can confidently and accurately characterize this promising compound.
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
- Bergström, C. A. S. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Principles and Practice. John Wiley & Sons.
- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 815-829.
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
-
Molinspiration. logP - octanol-water partition coefficient calculation. Available from: [Link]
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PubChem. 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Allmpus. Zolpidem Acid Impurity. Available from: [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available from: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. Available from: [Link]
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An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (C₉H₇ClN₂O₂; CAS No. 885275-55-8).[1] As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to offer a robust characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide presents a detailed, predictive analysis based on established spectroscopic trends within the imidazo[1,2-a]pyridine class of compounds and data from structurally related analogs. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships behind expected spectral features. This guide is designed to be a self-validating resource, grounding its predictions in authoritative spectroscopic principles and providing detailed experimental protocols for obtaining such data.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] The specific substitution pattern on this bicyclic heteroaromatic system dictates its physicochemical properties and pharmacological profile. This compound represents a key synthetic intermediate and a potential pharmacophore. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for its application in drug discovery and development. This guide will provide a detailed interpretation of its expected spectral characteristics.
Molecular Structure and Predicted Spectral Features
A foundational understanding of the molecule's structure is crucial for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering convention.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the methyl group, and the carboxylic acid proton. The predicted chemical shifts (in ppm, relative to TMS) are based on data from analogous imidazo[1,2-a]pyridine derivatives and general principles of NMR spectroscopy.[3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 7.2 - 7.4 | Doublet of doublets (dd) | J₆,₇ ≈ 7.0, J₆,₈ ≈ 1.5 | Located on the pyridine ring, influenced by the adjacent nitrogen and the chlorine at C5. |
| H-7 | 6.8 - 7.0 | Triplet (t) or Triplet of doublets (td) | J₇,₆ ≈ 7.0, J₇,₈ ≈ 7.0 | Typical aromatic region for this proton in the imidazo[1,2-a]pyridine system. |
| H-8 | 7.5 - 7.7 | Doublet of doublets (dd) | J₈,₇ ≈ 7.0, J₈,₆ ≈ 1.5 | Deshielded due to its proximity to the imidazole ring nitrogen. |
| 2-CH₃ | 2.5 - 2.7 | Singlet (s) | N/A | A sharp singlet characteristic of a methyl group attached to an aromatic system. |
| 3-COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal that can exchange with D₂O.[4] |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on established values for imidazo[1,2-a]pyridines and the electronic effects of the substituents.[5]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 150 | Attached to a nitrogen and a methyl group. |
| C-3 | 115 - 120 | Influenced by the adjacent carboxylic acid and nitrogen. |
| C-5 | 130 - 135 | Carbon bearing the chlorine atom. |
| C-6 | 115 - 120 | Aromatic carbon on the pyridine ring. |
| C-7 | 110 - 115 | Aromatic carbon on the pyridine ring. |
| C-8 | 125 - 130 | Aromatic carbon adjacent to the bridgehead nitrogen. |
| C-9 (bridgehead) | 140 - 145 | Bridgehead carbon of the fused ring system. |
| 2-CH₃ | 15 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |
| 3-COOH | 165 - 175 | Carbonyl carbon of the carboxylic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.[6][7][8][9]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Stretching | Medium |
| C=O (Carboxylic Acid) | 1680 - 1720 | Stretching | Strong |
| C=N and C=C (Aromatic) | 1450 - 1600 | Stretching | Medium to Strong |
| C-O (Carboxylic Acid) | 1200 - 1300 | Stretching | Medium |
| C-Cl | 700 - 800 | Stretching | Medium |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The C=O stretch is also a very strong and characteristic absorption.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Fragmentation Pathway
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. The presence of chlorine will be indicated by an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry and materials science. This bicyclic nitrogen-containing heterocycle, prized for its structural rigidity and diverse biological activities, is a privileged scaffold found in numerous pharmaceuticals.[1][2][3] Its journey from a laboratory curiosity to a key building block in drug discovery is a testament to over a century of synthetic innovation. This in-depth guide provides a comprehensive overview of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis, detailing seminal methodologies, their underlying mechanisms, and practical experimental protocols.
A Historical Perspective: From Harsh Beginnings to Refined Syntheses
The story of imidazo[1,2-a]pyridine synthesis begins in 1925 with the pioneering work of Aleksei Tschitschibabin (also spelled Chichibabin). His eponymous reaction involved the condensation of 2-aminopyridine with α-haloketones or bromoacetaldehyde.[4] This initial method, while groundbreaking, was often hampered by harsh reaction conditions, requiring high temperatures (150-200 °C) in sealed tubes, and resulted in modest yields.
Subsequent refinements to the Tschitschibabin reaction focused on improving its efficiency and practicality. A significant advancement was the introduction of a base, such as sodium bicarbonate, which allowed the reaction to proceed under milder conditions with improved yields. This modification made the synthesis more accessible and adaptable for a wider range of substrates.
The classical Tschitschibabin reaction laid the foundation for the field, and its core principle of condensing a 2-aminopyridine with a two-carbon electrophile remains a central theme in many modern synthetic strategies.
Core Synthetic Methodologies: A Modern Toolkit
The quest for more efficient, versatile, and environmentally benign methods for constructing the imidazo[1,2-a]pyridine scaffold has led to the development of a diverse array of synthetic strategies. These modern approaches offer significant advantages over the classical methods in terms of yield, substrate scope, and operational simplicity.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Marvel
One of the most powerful and widely adopted methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[5][6][7] This one-pot, three-component reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate molecular complexity. The GBB reaction is celebrated for its high atom economy, convergence, and the ability to generate diverse libraries of compounds from readily available starting materials.[5][8]
Reaction Mechanism:
The mechanism of the GBB reaction is thought to proceed through the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. This is followed by the addition of the isocyanide to the iminium ion and subsequent intramolecular cyclization to afford the final product. The use of a Lewis or Brønsted acid catalyst can facilitate the reaction.[9]
Figure 1: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: Ultrasound-Assisted GBB Reaction [5]
This protocol describes a green, ultrasound-assisted synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
-
Reaction Setup: In a 10 mL vial, combine 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) in water (2 mL).
-
Ultrasonication: Place the vial in an ultrasonic bath and irradiate at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired product.
Copper-Catalyzed Syntheses: Versatility and Efficiency
Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines, offering a range of methodologies with broad substrate scope and functional group tolerance.[10][11][12] These reactions often proceed under mild conditions and can utilize readily available starting materials.
Copper-Catalyzed Aerobic Oxidative Cyclization:
A notable example is the copper-catalyzed aerobic dehydrogenative cyclization of 2-aminopyridines with ketones.[13] This method uses molecular oxygen from the air as a green and inexpensive oxidant.
Reaction Mechanism:
The proposed mechanism involves the copper-catalyzed formation of an enamine from the 2-aminopyridine and the ketone. This is followed by an intramolecular oxidative C-H amination to form the imidazo[1,2-a]pyridine ring.
Figure 2: Plausible mechanism for the copper-catalyzed aerobic oxidative cyclization.
Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins [14][15]
This protocol describes the synthesis of 2-phenyl-3-methylimidazo[1,2-a]pyridine.
-
Reaction Setup: To a screw-capped tube, add 2-aminopyridine (1.0 mmol), (E)-(2-nitroprop-1-en-1-yl)benzene (1.2 mmol), CuBr (0.1 mmol), and DMF (2 mL).
-
Reaction Conditions: Stir the mixture at 80 °C under an air atmosphere.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature and add water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the product.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity.[16][17] The application of microwave technology to the synthesis of imidazo[1,2-a]pyridines has enabled the rapid and efficient production of these important scaffolds.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [17]
This protocol details the synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine.
-
Reaction Setup: In a microwave-safe vial, combine 2-aminopyridine (1.0 mmol) and 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 mmol) in ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 1-5 minutes).
-
Monitoring: After irradiation, cool the vial and check for reaction completion by TLC.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure imidazo[1,2-a]pyridine.
Comparative Overview of Synthetic Methodologies
The choice of synthetic route to a particular imidazo[1,2-a]pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative summary of the key methodologies discussed.
| Methodology | Starting Materials | Key Features | Typical Conditions | Yields |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Classical method, simple | High temperature, neat or solvent | Moderate |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Multicomponent, high atom economy | Room temp. to moderate heating, often catalyzed | Good to Excellent |
| Copper-Catalyzed Cyclization | 2-Aminopyridine, Ketone/Nitroolefin | Versatile, mild conditions, uses air as oxidant | Moderate heating, Cu(I) or Cu(II) catalyst | Good to Excellent |
| Microwave-Assisted Synthesis | Various | Rapid reaction times, improved yields | Microwave irradiation, various solvents | Good to Excellent |
The Significance of the Imidazo[1,2-a]pyridine Scaffold
The enduring interest in the synthesis of imidazo[1,2-a]pyridines stems from their remarkable utility in both medicinal chemistry and materials science.
In the pharmaceutical arena, this scaffold is a key component of several marketed drugs, including:[3]
-
Zolpidem (Ambien®): A widely prescribed hypnotic for the treatment of insomnia.
-
Alpidem: An anxiolytic agent.
-
Saripidem: Another anxiolytic compound.
-
Olprinone: A phosphodiesterase 3 inhibitor used in the treatment of acute heart failure.
Beyond these established drugs, the imidazo[1,2-a]pyridine core is a subject of intense research for the development of new therapeutic agents with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2]
In materials science, the unique photophysical properties of certain imidazo[1,2-a]pyridine derivatives make them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors.[1]
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from its early beginnings. The development of powerful synthetic methodologies, such as multicomponent reactions and transition-metal catalysis, has provided chemists with a robust toolkit for the efficient and versatile construction of this privileged scaffold. As our understanding of the biological and material properties of these compounds continues to grow, the demand for innovative and sustainable synthetic routes will undoubtedly continue to drive further advancements in this exciting field of heterocyclic chemistry. The imidazo[1,2-a]pyridine core, with its rich history and diverse applications, is poised to remain a central focus of research and development for years to come.
References
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]
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Cu-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from α-Diazoketones and 2-Aminopyridines. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 18, 2026, from [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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The Groebke-Blackburn-Bienaymé Reaction. (2019). European Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
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An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved January 18, 2026, from [Link]
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Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. (2017). ACS Omega. Retrieved January 18, 2026, from [Link]
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Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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The Ascendant Therapeutic Promise of Substituted Imidazo[1,2-a]pyridine-3-carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, those bearing a carboxylic acid moiety at the 3-position have garnered significant attention for their therapeutic potential across a spectrum of diseases. This in-depth technical guide synthesizes the current understanding of substituted imidazo[1,2-a]pyridine-3-carboxylic acids and their derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate the synthetic strategies, delve into the nuanced structure-activity relationships, and explore the mechanistic underpinnings of their anticancer, anti-inflammatory, and antimicrobial activities. This guide is designed to not only inform but also to inspire and direct future research and development in this promising area of medicinal chemistry.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Gateway to Diverse Bioactivity
The fusion of an imidazole and a pyridine ring bestows upon the imidazo[1,2-a]pyridine nucleus a unique set of physicochemical properties, rendering it an attractive scaffold for the design of novel therapeutics. This heterocyclic system is present in several commercially available drugs, highlighting its clinical relevance. The introduction of a carboxylic acid group at the 3-position, or its corresponding esters and amides, provides a critical handle for modulating solubility, metabolic stability, and target engagement. This functional group can act as a key pharmacophoric element, participating in hydrogen bonding and other crucial interactions within biological targets. This guide will specifically focus on the synthesis and multifaceted biological potential of these C3-substituted derivatives.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine scaffold is a well-trodden path in synthetic organic chemistry, with several robust methods available. A particularly efficient and versatile approach is the microwave-assisted condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates.[1] This method offers the advantages of rapid reaction times and often leads to good yields of the desired disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters.[1]
The general synthetic workflow can be conceptualized as a two-step process: cyclization to form the core heterocyclic system, followed by functional group interconversions to yield the target carboxylic acids or other derivatives.
Caption: General Synthetic Workflow for Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
Detailed Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from a reported efficient synthetic method.[1]
Materials:
-
Substituted 2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (absolute)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 2-aminopyridine (1.0 mmol) and ethyl 2-chloroacetoacetate (1.2 mmol) in absolute ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 20-30 minutes.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Anticancer Potential: Targeting Key Oncogenic Pathways
Substituted imidazo[1,2-a]pyridines have demonstrated significant promise as anticancer agents, with a growing body of evidence pointing to their ability to modulate critical signaling pathways involved in tumorigenesis and cell survival.[2][3][4] Derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid are no exception, exhibiting cytotoxic effects against a range of cancer cell lines.
Mechanism of Action: Inhibition of PI3K/Akt/mTOR and Other Kinase Pathways
A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5] This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival. By targeting key kinases within this cascade, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[5]
Furthermore, some derivatives have been identified as covalent inhibitors of specific oncogenic mutants, such as KRAS G12C, highlighting the potential for targeted cancer therapy.[2]
Caption: Anticancer Mechanism of Action via PI3K/Akt/mTOR Inhibition
Quantitative Anticancer Activity
The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast) | 45 | [3][6] |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 (Breast) | 47.7 | [3][6] |
| Imidazo[1,2-a]pyridine derivative (IP-7) | HCC1937 (Breast) | 79.6 | [3][6] |
| Imidazo[1,2-a]pyridine derivative (12b) | Hep-2, HepG2, MCF-7, A375 | 11 | [4] |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB9) | A549 (Lung) | 50.56 | [7] |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB10) | HepG2 (Liver) | 51.52 | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Substituted imidazo[1,2-a]pyridine-3-carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 48 hours). Include a vehicle control (solvent only).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Incubate the plates at room temperature in the dark for at least 2 hours.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have demonstrated notable anti-inflammatory effects, positioning them as potential therapeutic agents for inflammatory diseases.
Mechanism of Action: Targeting COX and Inflammatory Cytokines
The anti-inflammatory activity of these compounds is, in part, attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. Furthermore, these derivatives have been shown to modulate the production of inflammatory cytokines, further contributing to their anti-inflammatory profile.
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The imidazo[1,2-a]pyridine scaffold has been explored for its antimicrobial properties, with promising results against a range of bacteria and fungi.
Antibacterial and Antifungal Spectrum
Derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid, particularly the carboxamides, have shown low-micromolar activity against Mycobacterium avium.[9] Other derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory effects against various fungal strains.[10]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine-triazole hybrid (13b) | Bacillus subtilis | - | [10] |
| Imidazo[1,2-a]pyridine-triazole hybrid (13j) | Bacillus subtilis | - | [10] |
| Imidazo[1,2-a]pyridine-triazole hybrid (13c) | Candida albicans | - | [10] |
| Imidazo[1,2-a]pyridine-triazole hybrid (13g) | Candida albicans | - | [10] |
Note: Specific MIC values for compounds 13b, 13j, 13c, and 13g were not provided in the abstract but were noted to have significant or good inhibitory activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Potential: Exploring a Less Charted Territory
While the anticancer and antimicrobial activities of imidazo[1,2-a]pyridines are relatively well-documented, their antiviral potential remains a more nascent area of investigation. However, some studies have reported promising antiviral activity for certain derivatives. For instance, imidazo[1,2-a]pyridines with a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus and varicella-zoster virus.[11] Additionally, acyl groups at the 3-position have been shown to influence anti-rhinoviral activity.[12] Further exploration of the antiviral properties of imidazo[1,2-a]pyridine-3-carboxylic acids is warranted.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of substituted imidazo[1,2-a]pyridine-3-carboxylic acid derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. A thorough understanding of SAR is paramount for the rational design of more potent and selective drug candidates.
Key SAR observations include:
-
The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring can significantly impact anticancer activity.
-
The specific substituents on the pyridine ring can influence the overall biological profile.
-
The conversion of the 3-carboxylic acid to amides or esters can modulate activity and pharmacokinetic properties. For example, imidazo[1,2-a]pyridine-3-carboxamides have shown potent anti-tuberculosis activity.
Caption: Structure-Activity Relationship (SAR) Summary
Conclusion and Future Directions
Substituted imidazo[1,2-a]pyridine-3-carboxylic acids and their derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents underscores their significance in modern drug discovery. The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold, coupled with the potential for diverse functionalization, provides a fertile ground for the development of novel therapeutics.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: While pathway inhibition has been demonstrated, the identification of direct binding partners for many of these compounds will be crucial for understanding their precise mechanisms of action.
-
Optimization of pharmacokinetic properties: Systematic medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability.
-
Exploration of novel therapeutic applications: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the currently explored areas.
-
In vivo efficacy studies: Promising in vitro candidates must be rigorously evaluated in relevant animal models of disease to validate their therapeutic potential.
By leveraging the insights and methodologies outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of substituted imidazo[1,2-a]pyridine-3-carboxylic acids and translate these promising laboratory findings into next-generation medicines.
References
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Song, Q., Zhang, Q., Fan, X., Kaya, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26), 5374-5384. [Link]
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Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(4), 3893-3901. [Link]
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Wang, Y., et al. (2014). Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. Molecules, 19(12), 20536-20547. [Link]
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Altaher, A. M., Ali, M. A. A., Al-faqheri, W., & Al-Qatati, K. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Moraski, G. C., Cheng, Y., Cho, S., Cramer, J. W., Godfrey, A., Masquelin, T., ... & Schorey, J. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022. [Link]
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Oh, C. H., Lee, S. J., & Cho, J. H. (1999). Short synthesis and anti-rhinoviral activity of imidazo[1,2-a]pyridines: the effect of acyl groups at 3-position. Bioorganic & Medicinal Chemistry Letters, 9(10), 1391-1394. [Link]
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Altaher, A. M., Ali, M. A. A., Al-faqheri, W., & Al-Qatati, K. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Nagaraj, A., Amala, G., & Raghaveer, S. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13-18. [Link]
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Rathod, V., et al. (2022). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 12(42), 27365-27375. [Link]
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Kasimogullari, B. O., & Cesur, Z. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(11), 894-901. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(1), 63-75. [Link]
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Leyssen, P., et al. (2003). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 13(16), 2713-2716. [Link]
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theoretical studies on 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
An In-depth Technical Guide on the Theoretical Exploration of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical framework for the investigation of this compound, a molecule of significant interest within medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, frequently appearing in compounds with a diverse range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This document outlines the key theoretical and computational methodologies to elucidate the structural, electronic, and biological properties of this specific derivative, thereby guiding further experimental research and drug discovery efforts.
Molecular Structure and Synthesis Strategy
The foundational step in any theoretical study is a clear understanding of the molecule's structure and a plausible synthetic route.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved via a two-step process. This proposed pathway is adapted from established methods for similar imidazo[1,2-a]pyridine derivatives.[1][2] The initial step involves the cyclocondensation of 6-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate to form the corresponding ethyl ester. The subsequent step is the hydrolysis of this ester to yield the target carboxylic acid.
A detailed, step-by-step protocol for this synthesis is provided below:
Step 1: Synthesis of Ethyl 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 6-chloro-2-aminopyridine (1 equivalent) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.2 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Hydrolysis to this compound
-
Suspend the ethyl ester from Step 1 in a mixture of ethanol and water (3:1 v/v).
-
Add lithium hydroxide (LiOH) (2-3 equivalents) to the suspension.
-
Reflux the mixture overnight.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 3-4.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
Caption: Workflow for DFT-based theoretical analysis.
Table of Key Theoretical Parameters (Illustrative based on similar compounds):
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |
| Dipole Moment | A measure of the molecule's overall polarity. |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. [3][4]This is particularly valuable in drug discovery for identifying potential biological targets and understanding structure-activity relationships.
Molecular Docking Protocol:
-
Ligand Preparation: The 3D structure of this compound is prepared by geometry optimization.
-
Receptor Preparation: A suitable protein target is selected from the Protein Data Bank (PDB). For imidazo[1,2-a]pyridines, potential targets could include kinases or other enzymes involved in disease pathways. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD) is used to predict the binding modes of the ligand within the protein's active site.
-
Analysis of Results: The predicted binding poses are ranked based on their docking scores, which estimate the binding affinity. The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.
Caption: General workflow for molecular docking studies.
Conclusion and Future Directions
The theoretical studies outlined in this guide provide a robust framework for a comprehensive understanding of this compound. By combining DFT calculations and molecular docking simulations with experimental synthesis and spectroscopic characterization, researchers can gain deep insights into the structure, reactivity, and potential biological activity of this promising molecule. These theoretical predictions can guide the rational design of new derivatives with improved therapeutic properties, ultimately accelerating the drug discovery and development process.
References
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An In-Depth Technical Guide to the Safety and Handling of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[2] 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No: 885275-55-8; Molecular Formula: C9H7ClN2O2) is a key intermediate and building block in the synthesis of novel pharmaceutical candidates.[3] Its specific substitution pattern offers unique opportunities for molecular design and lead optimization in drug discovery programs.
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of this compound. As Senior Application Scientists, our goal is to empower researchers with the knowledge to work with this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes. The information presented herein is a synthesis of data from analogous compounds and established principles of laboratory safety.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and storage. While exhaustive experimental data for this specific molecule is not widely published, its key identifiers are well-established.
| Property | Value | Source |
| CAS Number | 885275-55-8 | [3] |
| Molecular Formula | C9H7ClN2O2 | [3] |
| Molecular Weight | 210.62 g/mol | [3] |
| Appearance | White to off-white solid (inferred) | General observation for similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General chemical principles |
Hazard Identification and GHS Classification
Anticipated GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[4][5]
Hazard Pictograms:
Signal Word: Warning
Hazard Statements:
Precautionary Statements (Illustrative):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent set of handling procedures and the consistent use of appropriate PPE are mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain air quality.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are not sufficient.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Full-length pants and closed-toe shoes are mandatory in the laboratory.
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.[4]
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and for preventing accidents.
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines.[4] As a carboxylic acid, it will react exothermically with bases.
-
Segregation: Store organic acids separately from inorganic acids (e.g., nitric acid) and bases.[7] Do not store in metal cabinets which may be susceptible to corrosion.[7]
Reactivity and Chemical Hazards
The reactivity of this compound is dictated by its functional groups: the imidazo[1,2-a]pyridine core, the carboxylic acid, and the chloro substituent.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide formation, and reduction. It will also react with bases in an acid-base neutralization.
-
Chloro Substituent: The chlorine atom on the pyridine ring can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile handle for further derivatization.[1][8]
-
Imidazo[1,2-a]pyridine Core: The heterocyclic core is susceptible to electrophilic substitution, and recent research has highlighted various C-H functionalization reactions via radical pathways.[9]
-
Thermal Decomposition: Upon heating to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[4]
Synthesis Protocol
The synthesis of this compound can be logically extrapolated from established procedures for its isomers, such as the 6-chloro derivative.[2] A common and effective method is a two-step sequence involving cyclocondensation followed by ester hydrolysis.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-2-aminopyridine (1.0 eq) in absolute ethanol.
-
Reagent Addition: To this solution, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization or column chromatography to yield the ester intermediate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 eq).
-
Reaction: Heat the mixture to reflux until the ester is completely consumed (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final carboxylic acid product.
Emergency Procedures
Spills and Leaks
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[4] Clean the spill area with soap and water.
-
Major Spills: Evacuate the area immediately. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be disposed of as hazardous chemical waste.
-
Containers: Collect waste in clearly labeled, sealed containers.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a valuable compound for drug discovery and development, but it requires careful and informed handling. By understanding its potential hazards, employing appropriate engineering controls and personal protective equipment, and adhering to established protocols for storage, handling, and disposal, researchers can work with this chemical building block safely and effectively. The causality behind these protocols is rooted in the fundamental principles of chemical risk management: minimize exposure, prevent accidental release, and be prepared for emergencies. Adherence to these guidelines is a cornerstone of a trustworthy and safe research environment.
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Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. (n.d.). PMC. [Link]
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Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. (n.d.). Chemos GmbH & Co.KG. [Link]
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CAS 885275-55-8: this compound. (n.d.). Molbase. [Link]
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CAS NO. 885275-55-8 | this compound. (n.d.). Arctom. [Link]
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N-Halo Reagents-Mediated Greener Protocols for Heterocyclic Synthesis: Safe Chemistry and Pot-Economy Approaches to Azoles and Quinoxalines. (n.d.). Bentham Science Publisher. [Link]
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Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. (n.d.). ResearchGate. [Link]
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A Technical Guide to the Preliminary Biological Screening of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Abstract: This technical guide provides a comprehensive framework for conducting the preliminary biological evaluation of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No: 885275-55-8)[1]. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2][3]. This document outlines a rational, tiered screening cascade designed to efficiently probe the bioactivity of the title compound. We provide detailed, field-tested protocols for foundational cytotoxicity, targeted anticancer, antimicrobial, and anti-inflammatory assays. The causality behind experimental choices is explained, and frameworks for data interpretation are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational biological profile for this promising chemical entity.
Introduction and Rationale
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of several therapeutic agents such as zolpidem and alpidem[2]. Its rigid, planar structure and electron-rich nature allow for diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a remarkable range of activities, including potent inhibition of cancer cell growth, often through the modulation of critical survival kinase pathways like PI3K/Akt/mTOR[4], and significant anti-inflammatory effects by targeting enzymes such as COX-1 and COX-2[5]. Furthermore, antibacterial and antibiofilm activities against both Gram-positive and Gram-negative pathogens have been well-documented[6].
The specific compound, this compound, possesses substitution patterns that merit a thorough investigation. The chloro- group at the 5-position and the carboxylic acid at the 3-position can significantly influence its pharmacokinetic properties and binding interactions. A systematic, preliminary screening is therefore essential to uncover its therapeutic potential. This guide proposes a logical workflow, beginning with broad cytotoxicity assessment to establish a safety profile, followed by parallel, targeted screens for anticancer, antimicrobial, and anti-inflammatory activities based on the strong precedent of the parent scaffold.
Proposed Preliminary Screening Cascade
A tiered approach is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's biological effects. The cascade is designed to first establish baseline toxicity before moving to specific, hypothesis-driven bioactivity assays.
Caption: Proposed workflow for the preliminary biological screening cascade.
Detailed Experimental Protocols
The following protocols are foundational and should be optimized based on specific laboratory conditions and equipment.
In Vitro Cytotoxicity Testing: MTT Assay
This assay is a standard colorimetric method that quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7]. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product[8].
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) in 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium[9]. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (medium with 0.5% DMSO), and an untreated control (medium only)[10].
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals[8]. Gently agitate the plate for 10 minutes on a shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[11][12].
Protocol:
-
Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus, ATCC 29213) and Gram-negative (Escherichia coli, ATCC 25922) bacterial strains.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin can be added to aid visualization[12].
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables. The IC₅₀ value is a key measure of a compound's cytotoxic potency, while the MIC value indicates its antibacterial potency[10].
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
|---|---|---|---|
| HEK293 (Non-Cancerous) | This compound | > 100 | - |
| MCF-7 (Breast Cancer) | This compound | 12.5 ± 1.3 | > 8.0 |
| HeLa (Cervical Cancer) | This compound | 22.8 ± 2.1 | > 4.4 |
| MCF-7 (Breast Cancer) | Doxorubicin (Control) | 0.8 ± 0.1 | - |
*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Hypothetical Antimicrobial Activity Data
| Bacterial Strain | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus (Gram-positive) | This compound | 16 |
| E. coli (Gram-negative) | This compound | 64 |
| S. aureus (Gram-positive) | Ciprofloxacin (Control) | 0.5 |
| E. coli (Gram-negative) | Ciprofloxacin (Control) | 0.015 |
Potential Mechanistic Insights
The imidazo[1,2-a]pyridine scaffold has been shown to inhibit key signaling pathways implicated in cancer cell survival and proliferation. One of the most prominent is the PI3K/Akt/mTOR pathway[4]. A positive hit in the anticancer screen would warrant further investigation into the modulation of this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
This guide provides a robust framework for the initial biological characterization of this compound. The proposed screening cascade is designed to efficiently generate a foundational dataset covering the compound's cytotoxicity, anticancer, and antimicrobial potential. Positive results from this preliminary screen will be instrumental in guiding subsequent research, including more advanced anti-inflammatory assays (e.g., COX enzyme inhibition, cytokine profiling), mechanism of action studies (e.g., Western blot analysis of key signaling proteins), lead optimization, and further preclinical development.
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El-Sayed, M. F., Abbas, H. S., El-Gohary, N. S., El-Gohary, H. G., & Shaaban, O. G. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
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Kushwaha, N., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
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Šmid, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]
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Analytical and Bioanalytical Chemistry. (2022). Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Zarei, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences. Available at: [Link]
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Heliyon. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. IJPSR. Available at: [Link]
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Journal of the Chinese Chemical Society. (2025). Synthesis and anti-inflammatory activities of imidazo [1,2-a] pyrimidine derivatives. Journal of the Chinese Chemical Society. Available at: [Link]
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Methodological & Application
detailed experimental protocol for 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid synthesis
Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: An Application Protocol
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a key heterocyclic intermediate for drug discovery. The protocol details a robust and efficient two-step synthetic pathway, beginning with the cyclocondensation of 2-amino-6-chloropyridine and ethyl 2-chloroacetoacetate, followed by the saponification of the resulting ester. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.
Synthetic Strategy and Mechanism
The synthesis of the target compound is achieved via a reliable two-step sequence:
-
Step 1: Cyclocondensation Reaction to form Ethyl 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Step 2: Ester Hydrolysis to yield the final product, this compound.

Reaction Mechanism:
The formation of the imidazo[1,2-a]pyridine ring system proceeds via a well-established mechanism.[3] The reaction is initiated by the nucleophilic attack of the endocyclic (ring) nitrogen of 2-amino-6-chloropyridine on the electrophilic carbon of ethyl 2-chloroacetoacetate bearing the chlorine atom. This initial SN2 reaction forms a pyridinium intermediate. Subsequently, an intramolecular cyclization occurs where the exocyclic amino group attacks the ketone carbonyl. The resulting hemiaminal intermediate then dehydrates to form the aromatic imidazole ring, yielding the stable ester intermediate.
The second step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester.[4][5] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Supplier |
| Step 1: Cyclocondensation | |||||
| 2-Amino-6-chloropyridine | 128.56 | 5.00 g | 38.9 | 1.0 | Sigma-Aldrich |
| Ethyl 2-chloroacetoacetate | 164.59 | 6.73 g (5.75 mL) | 41.0 | 1.05 | TCI[6] |
| Ethanol (Absolute) | 46.07 | 100 mL | - | - | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | - | VWR |
| Saturated NaHCO₃ (aq) | - | ~100 mL | - | - | - |
| Brine | - | ~50 mL | - | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - | Sigma-Aldrich |
| Step 2: Hydrolysis | |||||
| Ethyl 5-Chloro-2-methyl... (from Step 1) | 240.67 | ~9.36 g (Assumed 100% yield) | 38.9 | 1.0 | - |
| Lithium Hydroxide (LiOH) | 23.95 | 2.79 g | 116.7 | 3.0 | Sigma-Aldrich |
| Ethanol | 46.07 | 90 mL | - | - | Fisher Scientific |
| Deionized Water | 18.02 | 30 mL | - | - | - |
| Hydrochloric Acid (1N HCl) | 36.46 | As needed | - | - | VWR |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
pH paper or pH meter
-
Silica gel for column chromatography
PART 1: Synthesis of Ethyl 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This procedure is adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine esters.[7]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (5.00 g, 38.9 mmol).
-
Solvent and Reagent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add ethyl 2-chloroacetoacetate (5.75 mL, 41.0 mmol, 1.05 eq.) dropwise at room temperature.
-
Causality Note: Using a slight excess of the acetoacetate ensures the complete consumption of the limiting aminopyridine starting material. Ethanol serves as an effective polar protic solvent that facilitates the SN2 and condensation steps.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (approx. 150 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The NaHCO₃ wash neutralizes any HCl formed during the reaction, preventing potential side reactions and aiding in the removal of any unreacted acidic starting material.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure ester as a solid.
PART 2: Synthesis of this compound
This hydrolysis protocol is a standard saponification procedure effective for this class of compounds.[4][7]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate obtained from Step 1 in a mixture of ethanol (90 mL) and deionized water (30 mL).
-
Base Addition: Add lithium hydroxide (LiOH) (2.79 g, 116.7 mmol, 3.0 eq.) to the solution.
-
Causality Note: LiOH is a strong base that effectively hydrolyzes the ester. A 3:1 ratio of Ethanol:Water ensures the solubility of both the ester substrate and the inorganic base.
-
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with ~50 mL of deionized water. Cool the solution in an ice bath and slowly add 1N HCl dropwise with vigorous stirring until the pH of the solution reaches ~4. A precipitate will form.
-
Causality Note: Acidification is critical to protonate the lithium carboxylate salt, which is water-soluble, to form the free carboxylic acid, which has low aqueous solubility and precipitates out of the solution.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any residual salts.
-
Drying: Dry the product under vacuum to a constant weight to yield this compound as a solid.
Workflow Visualization
The following diagram illustrates the complete experimental workflow.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 5. sciforum.net [sciforum.net]
- 6. Ethyl 2-Chloroacetoacetate | 609-15-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Recovery of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid via Optimized Recrystallization
Abstract
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis of such complex molecules often yields crude products containing residual starting materials, byproducts, or colored impurities that can impede subsequent high-stakes applications. Achieving high purity (>99%) is therefore not merely a procedural step but a critical prerequisite for reliable downstream synthesis and accurate biological screening. This application note provides an in-depth, field-tested protocol for the purification of this compound using recrystallization, a robust and scalable technique for purifying crystalline solids.[2] We detail the rationale behind solvent system selection, provide a step-by-step experimental workflow, offer a comprehensive troubleshooting guide for common challenges, and outline methods for purity validation.
Introduction and Physicochemical Overview
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in pharmacology, appearing in numerous approved drugs and clinical candidates.[1] The purity of intermediates like this compound is paramount. Recrystallization stands as a superior purification method over chromatography for its efficiency, cost-effectiveness, and scalability, especially for crystalline solids. The technique leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3]
Compound Data and Safety Profile
Below is a summary of the key physicochemical and safety parameters for the target compound. Safety data is based on the closely related analog, Imidazo[1,2-a]pyridine-3-carboxylic acid, and the target compound should be handled with equivalent precautions.
| Parameter | Value / Information | Reference |
| IUPAC Name | This compound | |
| CAS Number | 885275-55-8 | [4] |
| Molecular Formula | C₉H₇ClN₂O₂ | [4] |
| Molecular Weight | 210.62 g/mol | |
| Appearance | Expected to be an off-white to tan crystalline solid | |
| Hazard Profile | Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [5] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. Avoid dust formation and inhalation. | [5] |
The Principle of Recrystallization: A Rational Approach
The success of recrystallization hinges on selecting a solvent (or solvent system) in which the target compound exhibits high solubility at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble even at high temperatures (allowing for removal via hot filtration).[3][6] The "like dissolves like" principle serves as a foundational guide; the polar nature of the carboxylic acid and the hydrogen-bond-accepting nitrogen atoms in the imidazopyridine ring suggest that polar solvents are excellent starting points for investigation.[7][8][9]
Solvent System Selection and Optimization
For a polar heterocyclic carboxylic acid like the target compound, polar protic solvents are ideal candidates. An ethanol/water mixture is highly recommended, as this system is effective for purifying structurally similar compounds like 3-formyl-2-pyrazinecarboxylic acid.[10] Ethanol acts as the primary solvent, dissolving the compound when hot, while water serves as the anti-solvent, drastically reducing solubility upon cooling to induce the formation of pure crystals.
Protocol: Small-Scale Solvent Screening
Before committing to a large-scale purification, it is prudent to perform a small-scale test to confirm the suitability of the solvent system.[11]
-
Place ~20-30 mg of the crude compound into a small test tube.
-
Add the primary solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the mixture gently (e.g., in a warm water bath) while adding more of the primary solvent until the solid fully dissolves. Note the approximate volume used.
-
Add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness (turbidity) appears.
-
Add a drop or two of the primary solvent to redissolve the precipitate and achieve a clear, saturated hot solution.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. A dense crop of well-defined crystals indicates a suitable system.
Detailed Recrystallization Protocol
This protocol outlines the complete workflow for purifying this compound using an optimized ethanol/water solvent system.
Required Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent grade or higher)
-
Deionized Water
-
Erlenmeyer flasks (at least two)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Büchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Spatula
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of the target compound.
Step-by-Step Methodology
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Heat ethanol in a separate beaker to near boiling. Add the minimum amount of hot ethanol to the crude solid while heating and stirring until it is completely dissolved.
-
Causality: Using a minimum volume of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the recovery of the purified compound upon cooling.[6]
-
-
Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor, and use a slight excess of hot solvent during dissolution, which can be boiled off later.[12][13]
-
Inducing Crystallization: To the clear, hot solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethanol to redissolve the precipitate and render the solution clear again. This ensures the solution is perfectly saturated at that temperature.
-
Crystal Growth: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is essential for the formation of a pure, well-defined crystal lattice. Rapid cooling can trap impurities within the crystals.[14]
-
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the cold solvent mixture and a good seal is formed before pouring the crystal slurry.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Causality: The wash solvent must be ice-cold to minimize redissolving the purified product while still effectively rinsing away any soluble impurities adhering to the crystal surfaces.[6]
-
-
Drying: Allow the crystals to air-dry on the filter for several minutes by pulling a vacuum. Then, transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).[6]
Characterization and Purity Assessment
To validate the success of the purification, the final product must be characterized.
-
Melting Point (MP) Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. Compare the measured MP of the recrystallized product to the crude starting material; a significant sharpening of the range indicates increased purity.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the purified product side-by-side on a TLC plate. A single, distinct spot for the purified sample, with the absence of impurity spots visible in the crude lane, confirms successful purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A successful recrystallization should result in a chromatogram showing a major peak with a purity level of >99%, with significant reduction or elimination of impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and identify the presence of any remaining impurities.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) | Reference |
| Oiling Out (Product separates as a liquid instead of solid) | The solution is supersaturated above the compound's melting point, or the compound is significantly impure. | Re-heat the mixture to dissolve the oil, add a small amount of additional primary solvent (ethanol), and allow for slower cooling. Placing the flask on a surface that cools slowly (e.g., a cork ring) instead of a cold benchtop can help. | [13][15] |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires a nucleation site. | 1. Gently boil off some of the solvent in a fume hood to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound. | [6][14][15] |
| Very Low Recovery / Yield | 1. Too much solvent was used initially. 2. The solution was not cooled sufficiently. 3. Excessive washing with cold solvent. 4. Premature crystallization during hot filtration. | 1. Use the minimum required volume of hot solvent for dissolution. 2. Ensure the solution is thoroughly chilled in an ice bath for an adequate time. 3. Wash the crystals with a minimal volume of ice-cold solvent. | [6] |
References
- Recrystallization. (n.d.). University of California, Los Angeles - Chemistry.
- Problems in recrystalliz
- Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs.
- Recrystallization1. (n.d.). University of South Alabama - Chemistry.
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles - Chemistry.
- Safety Data Sheet for Pyridine-2-carboxylic acid. (2024). Sigma-Aldrich.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
- Optimization of Solvent Systems for Carboxylic Acid Purity. (2025). BenchChem Technical Support Center.
- Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
- Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. (2025).
- What is the best solvent for recrystalliz
- Safety Data Sheet for Imidazo[1,2-a]pyridine. (2024). Sigma-Aldrich.
- Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
- 5-CHLORO-2-METHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID. (n.d.). Echemi.
- Safety Data Sheet for 2-Amino-5-chloro-6-methylpyridine. (2025). TCI Chemicals.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience.
- Safety Data Sheet for Imidazo[1,2-a]pyridine-3-carboxylic acid. (2023). Fisher Scientific.
- Recrystallization and Crystallization. (n.d.). University of California, Irvine - Chemistry.
- Purification of carboxylic acids by complexation with selective solvents. (2006).
- 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.).
- Purification of aromatic polycarboxylic acids by recrystallization. (1972).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.).
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega.
- 5-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester. (n.d.). Santa Cruz Biotechnology.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI.
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Application Notes & Protocols: Comprehensive Analytical Characterization of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Introduction: The Imperative for Rigorous Characterization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in compounds with diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The specific analogue, 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, represents a key synthetic intermediate and a potential active pharmaceutical ingredient (API). Its precise substitution pattern—a chloro group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—dictates its physicochemical properties and, ultimately, its pharmacological profile.
For researchers, scientists, and drug development professionals, the unambiguous confirmation of this molecule's identity, purity, and stability is not merely a procedural step but a foundational requirement for meaningful and reproducible research. An inadequately characterized compound can lead to erroneous biological data, wasted resources, and significant delays in the development pipeline.
This guide provides a multi-faceted analytical strategy, detailing robust protocols for the comprehensive characterization of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. The methods described herein are designed to build a complete analytical profile, confirming structure, assessing purity, and determining key physicochemical properties.
Physicochemical Properties Summary
A foundational step in any analytical workflow is the confirmation of basic molecular properties.
| Property | Value | Source |
| Chemical Name | This compound | Echemi[3] |
| Molecular Formula | C₉H₇ClN₂O₂ | Echemi[3] |
| Molecular Weight | 210.62 g/mol | Calculated |
| CAS Number | 885275-55-8 | Echemi[3] |
Analytical Workflow: A Multi-Technique Approach
A single analytical technique is insufficient for complete characterization. A robust workflow leverages the orthogonal strengths of chromatography, spectroscopy, and thermal analysis to build a comprehensive and verifiable profile of the target compound.
Caption: Integrated workflow for compound characterization.
Chromatographic Methods: Purity and Identity
Chromatography is the gold standard for assessing the purity of a compound by separating it from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Causality: HPLC is the primary method for determining the purity of small molecule pharmaceuticals.[4] For an acidic compound like ours, a reversed-phase (RP) method is ideal. The C18 stationary phase provides excellent retention for the aromatic imidazopyridine core. Critically, the mobile phase must be buffered. The carboxylic acid's pKa means its ionization state is pH-dependent; an unbuffered system would lead to poor peak shape and shifting retention times. A phosphate buffer around pH 2.5-3.0 ensures the carboxylic acid is fully protonated and behaves consistently, yielding sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC for Purity Assessment
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis, provides good resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Acidifies mobile phase to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min, hold 5 min | Broad gradient to elute potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm and 310 nm | 254 nm is a general wavelength for aromatic systems. A second wavelength can help in peak tracking. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | A common diluent. Ensure complete dissolution. |
Data Interpretation:
-
Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Retention Time (RT): The RT of the main peak should be consistent across injections.
-
Peak Shape: A sharp, symmetrical peak (tailing factor < 1.5) indicates a good separation method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: While HPLC-UV confirms purity, it does not confirm identity. LC-MS couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, providing definitive confirmation of the molecular weight.[5] Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules. Given the presence of basic nitrogen atoms in the imidazopyridine ring system, ESI in positive ion mode ([M+H]⁺) is expected to yield a strong signal.
Experimental Protocol: LC-MS for Identity Confirmation
| Parameter | Recommended Condition | Rationale |
| LC Method | Use the same or a similar rapid gradient HPLC method. | Ensures elution of the target peak for MS analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogens are readily protonated. |
| Mass Analyzer | Quadrupole or Ion Trap | Common, robust analyzers for nominal mass confirmation. |
| Scan Range | m/z 100 - 500 | Covers the expected molecular ion and potential fragments. |
| Expected Ion | m/z 211.0/213.0 | Calculated for [C₉H₈ClN₂O₂]⁺. The ~3:1 isotopic pattern for chlorine is a key diagnostic feature. |
Data Interpretation: The primary goal is to locate the protonated molecular ion [M+H]⁺. For this compound (MW = 210.62), the expected [M+H]⁺ is m/z 211.0. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with peaks at m/z 211.0 and m/z 213.0 in an approximate 3:1 ratio must be observed. This pattern is a definitive confirmation of a monochlorinated compound.
Spectroscopic Methods: Definitive Structural Elucidation
Spectroscopy provides an unambiguous fingerprint of the molecule's atomic connectivity and functional groups.
Caption: Correlation of analytical data to molecular features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for de novo structure elucidation.[6] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The choice of solvent is critical; DMSO-d₆ is highly recommended as it readily dissolves the compound and its high polarity allows for the observation of the exchangeable carboxylic acid proton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).[7]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Record spectra on a spectrometer operating at 400 MHz or higher for better resolution. ¹³C NMR spectra will require a longer acquisition time.
Expected Spectroscopic Data:
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~13.0 (br s, 1H) | -COOH | ~165-170 |
| ~9.3 (d, 1H) | H-5 (adjacent to N) | ~140-145 |
| ~7.7 (d, 1H) | H-8 | ~125-130 |
| ~7.3 (dd, 1H) | H-7 | ~120-125 |
| ~7.0 (dd, 1H) | H-6 | ~115-120 |
| ~2.6 (s, 3H) | -CH₃ | ~15-20 |
Note: Predicted chemical shifts are based on general values for imidazo[1,2-a]pyridines and carboxylic acids.[8][9] Actual values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[10] The presence of the carboxylic acid and the aromatic rings will give rise to a highly characteristic spectrum.
Experimental Protocol: FT-IR (KBr Pellet)
-
Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr).
-
Grinding: Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pressing: Press the powder into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1640-1500 | C=N, C=C stretch | Imidazopyridine Rings |
| ~1450 | C-H bend | -CH₃ |
| ~750-850 | C-Cl stretch | Aryl Halide |
Thermal Analysis: Stability and Phase Transitions
Thermal analysis provides critical information on the material's stability, melting point, and the presence of residual solvents or hydrates.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[11] It is used to determine the onset of thermal decomposition and to quantify volatile content (e.g., water or residual solvent). A single, sharp weight loss event at high temperature is indicative of a pure, stable, anhydrous compound.
Experimental Protocol: TGA
| Parameter | Recommended Condition |
| Instrument | TGA/SDT Analyzer |
| Sample Mass | 5-10 mg |
| Pan | Alumina or Platinum |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min from 25 °C to 500 °C |
Data Interpretation: The TGA thermogram should show a stable baseline until the onset of decomposition. Any significant weight loss below 120°C would suggest the presence of residual solvent or water.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[12][13] It is the primary technique for determining the melting point and assessing crystalline purity. For a pure, crystalline compound, the DSC should show a single, sharp endothermic peak corresponding to its melting point.
Experimental Protocol: DSC
| Parameter | Recommended Condition |
| Instrument | DSC Analyzer |
| Sample Mass | 2-5 mg |
| Pan | Hermetically sealed aluminum |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min from 25 °C to decomposition temp. |
Data Interpretation: The peak maximum of the endotherm is taken as the melting point. The sharpness of the peak is an indicator of purity; impurities typically cause the melting point to broaden and shift to a lower temperature. The thermal decomposition of similar carboxylic acids often occurs after melting.
Conclusion
The analytical characterization of this compound requires a synergistic application of orthogonal analytical techniques. The combination of HPLC for purity, LC-MS for molecular weight confirmation, NMR and FT-IR for definitive structural elucidation, and thermal analysis for stability provides a comprehensive and trustworthy data package. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development activities involving this important chemical entity.
References
- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Google Scholar.
- Al-Bahrani, H. A., et al. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (2025).
- spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. (n.d.). Benchchem.
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Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (2017). ResearchGate. [Link]
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APPLICATION OF DTA/DSC AND TG FOR STUDYING CHEMICAL REACTIONS OF MONOMERIC ORGANIC COMPOUNDS. (n.d.). ElectronicsAndBooks. [Link]
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Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. (2025). ResearchGate. [Link]
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Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. (n.d.). ResearchGate. [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS. [Link]
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Application Notes and Protocols for In Vitro Kinase Assays Using 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine structure is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties.[1] Specifically, derivatives of this scaffold have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular signaling.[2][3]
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 885275-55-8) belongs to this promising class of molecules.[4] While specific target data for this exact compound is emerging, close analogs such as 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of this compound in in vitro kinase assays. We will delve into the foundational principles of kinase inhibition, provide detailed, field-proven protocols for assessing inhibitory activity, discuss alternative assay formats, and offer insights into data interpretation and troubleshooting.
Pillar 1: Understanding Kinase Inhibition Mechanisms
At its core, a kinase catalyzes the transfer of a phosphate group from ATP to a substrate (a protein, lipid, or sugar).[7] Small molecule inhibitors, such as our compound of interest, typically function by obstructing this process. Understanding the mechanism of inhibition is crucial for experimental design and data interpretation.
Most kinase inhibitors fall into two primary categories:
-
ATP-Competitive Inhibitors: These compounds bind to the kinase's active site, directly competing with the endogenous ATP. Their potency, measured as the half-maximal inhibitory concentration (IC50), will therefore be dependent on the ATP concentration in the assay. As ATP concentration increases, a higher concentration of the inhibitor is required to achieve the same level of inhibition.[8][9]
-
Non-ATP-Competitive Inhibitors: These inhibitors bind to a site distinct from the ATP pocket, such as an allosteric site.[10][11] They do not compete directly with ATP, and their IC50 values are generally not influenced by the ATP concentration.[8] This class can offer higher selectivity, as allosteric sites are often less conserved across the kinome than the highly conserved ATP-binding pocket.[10][11]
A key experimental design to probe this is to determine the IC50 of this compound at varying ATP concentrations. A significant shift in the IC50 value correlated with ATP concentration would strongly suggest an ATP-competitive mechanism of action.[8]
Pillar 2: Core Protocol - Luminescence-Based PI3K Inhibition Assay
Given the evidence from structurally related compounds, a logical starting point for characterizing this compound is to assess its activity against a member of the PI3K family. The Kinase-Glo® luminescent assay is a robust, homogeneous method ideal for this purpose.[5]
Principle of the Kinase-Glo® Assay
The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.[5][7] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin.[3][5] This luciferase utilizes the remaining ATP to catalyze the conversion of luciferin to oxyluciferin, a reaction that generates a stable, "glow-type" luminescent signal.[5][7] The light output is directly proportional to the ATP concentration. Therefore, high kinase activity results in low luminescence (more ATP consumed), while effective inhibition of the kinase results in high luminescence (less ATP consumed).[7][12]
Detailed Experimental Protocol
This protocol is adapted from established methods for PI3K inhibitors and should be optimized for the specific kinase isoform and experimental conditions.[5]
Materials:
-
This compound
-
Recombinant human PI3K enzyme (e.g., PI3Kα)
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS, 1 mM DTT
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid solvent effects.
-
-
Assay Setup (384-well format):
-
Controls: Designate wells for positive control (no inhibitor, 100% kinase activity) and negative control (no enzyme, 0% kinase activity).
-
Inhibitor Addition: Add 5 µL of the diluted compound solutions to the appropriate wells. For control wells, add 5 µL of DMSO.
-
Enzyme Addition: Add 5 µL of PI3K enzyme diluted in assay buffer to all wells except the negative controls (add 5 µL of assay buffer instead).
-
Initiate Reaction: Add 10 µL of the substrate mixture (containing PIP2 and ATP, pre-diluted in assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be near the Km for the specific kinase isoform, if known, for optimal sensitivity.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 hour. This incubation time may require optimization.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the prepared Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescent signal generation.
-
Mix the plate on a shaker for 2 minutes to ensure homogeneity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and IC50 Determination
-
Normalization:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
-
-
Curve Fitting:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit).[13]
-
-
IC50 Value:
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity, as determined from the fitted curve.[13]
-
| Parameter | Recommended Starting Condition | Rationale |
| Enzyme Concentration | 1-10 nM | Should be in the linear range of the assay; high enough for a robust signal but low enough to be sensitive to inhibition. |
| Substrate (PIP2) Conc. | 10-50 µM | Should be at or above the Km value to ensure the reaction rate is not substrate-limited. |
| ATP Concentration | 1-10 µM (near Km) | Setting ATP near its Km value provides maximal sensitivity for detecting ATP-competitive inhibitors. |
| Incubation Time | 60 minutes | Long enough to achieve ~10-30% ATP consumption in the uninhibited reaction for an optimal assay window. |
| Final DMSO Conc. | ≤ 1% | High concentrations of DMSO can inhibit kinase activity and interfere with the assay. |
Pillar 3: Alternative Assay Technologies - A Comparative Overview
While the Kinase-Glo® assay is an excellent choice, various technologies are available, each with its own advantages. The choice of assay depends on the specific research question, available equipment, and cost considerations.[14][15]
| Assay Technology | Principle | Pros | Cons |
| ADP-Glo™ | Luminescence-based detection of ADP produced.[7][12] | Directly measures product formation; more sensitive at high ATP concentrations.[12] | Two-step reagent addition; more complex than Kinase-Glo®. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled tracer upon binding to a larger molecule (e.g., antibody against phosphorylated substrate).[16][17] | Homogeneous, "mix-and-read" format; good for HTS.[17] | Requires a suitable fluorescent tracer; can be susceptible to compound interference.[17][18] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor (e.g., lanthanide) and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to phosphorylated substrate).[19] | High sensitivity, low background, robust format.[20] | Requires specific labeled reagents (e.g., antibodies, substrates); potential for compound interference. |
| AlphaScreen® | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a chemiluminescent signal when brought together by a binding event.[21][22] | Highly sensitive and amenable to miniaturization.[15][21] | Requires specialized laser-based reader; can be sensitive to light and oxygen. |
| Radiometric Assays ([³²P]-ATP) | Measures the direct incorporation of a radioactive phosphate from [γ-³²P]ATP onto a substrate.[23][24] | Considered the "gold standard"; direct and highly sensitive.[23] | Requires handling of radioactive materials and appropriate disposal; not amenable to HTS. |
Trustworthiness: Self-Validating Systems and Best Practices
To ensure the trustworthiness and reproducibility of your results, every protocol must be a self-validating system.
-
Z'-Factor: For screening applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where pos = positive control, neg = negative control)
-
Reference Inhibitors: Always include a known inhibitor for the target kinase (e.g., a well-characterized pan-PI3K inhibitor) as a positive control. This validates that the assay system is responsive to inhibition.
-
Linearity: Ensure the kinase reaction is in the linear range with respect to time and enzyme concentration. This is critical for accurate IC50 determination. Run initial time-course and enzyme-titration experiments to define these parameters.
-
Compound Interference: Test for potential compound autofluorescence or quenching if using fluorescence-based methods. Run a control where the compound is added after the reaction has been stopped to identify such artifacts.[18]
Authoritative Grounding: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[5] Upon activation, PI3K phosphorylates PIP2 to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 recruits and activates downstream kinases, most notably AKT.[2][25] Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of fundamental cellular processes like cell survival, growth, and proliferation.[25][26] In many cancers, this pathway is constitutively active due to mutations in key components (e.g., PIK3CA amplification or PTEN loss), making it a prime target for therapeutic intervention.[5][6]
Conclusion
This compound represents a molecule of significant interest for kinase-targeted drug discovery. The protocols and principles outlined in this guide provide a robust starting point for its characterization. By beginning with an assessment against likely targets such as PI3K, employing validated assay technologies like the Kinase-Glo® platform, and adhering to rigorous data analysis and validation practices, researchers can effectively determine the inhibitory profile of this compound. Further investigation, including selectivity screening across a panel of kinases and experiments to elucidate the precise mechanism of action, will be critical next steps in defining its therapeutic potential.
References
- BenchChem. (n.d.). 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid versus other PI3K inhibitors.
- Echemi. (n.d.). 5-CHLORO-2-METHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
- National Institutes of Health. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation.
- ResearchGate. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
- PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
- PubMed Central. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- Cusabio. (n.d.). PI3K-Akt signaling pathway.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from BellBrook Labs website. [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from ResearchGate. [Link]
-
AACR Journals. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Retrieved from AACR Journals. [Link]
- National Institutes of Health. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors. Retrieved from PubMed. [Link]
-
ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from Wikipedia. [Link]
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ResearchGate. (2025). Non-ATP Competitive Protein Kinase Inhibitors. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from NCBI website. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from BMG LABTECH website. [Link]
-
SpringerLink. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from SpringerLink. [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from edX. [Link]
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Application Notes & Protocols: A Framework for Assessing the Antimicrobial Activity of Novel Imidazo[1,2-a]Pyridine Derivatives
Introduction: The Promise of Imidazo[1,2-a]Pyridines
The imidazo[1,2-a]pyridine (IZP) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry.[1] Derivatives of this core have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] With the escalating crisis of antimicrobial resistance, the development of novel antibacterial agents is a critical global priority. IZP derivatives represent a promising avenue for the discovery of new therapeutics to combat multi-drug resistant pathogens.[1]
This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to assess the in vitro antimicrobial activity of newly synthesized imidazo[1,2-a]pyridine derivatives. The protocols described herein are rooted in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[3][4][5] We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to not only execute these assays but also to critically interpret the results.
Section 1: Foundational Preparations
Before any assessment of antimicrobial activity can begin, meticulous preparation of the test compounds, microbial strains, and culture media is paramount. The quality of these starting materials directly impacts the validity of the final results.
The Test Compound: Imidazo[1,2-a]Pyridine Derivatives
-
Synthesis and Purification: Newly synthesized IZP derivatives must be purified to the highest possible degree, typically >95%, as confirmed by methods such as HPLC, LC-MS, and NMR. Impurities can confound results by exhibiting their own biological activity or by interfering with the test compound.
-
Solubility and Stock Solutions: Determine the appropriate solvent for each derivative. Dimethyl sulfoxide (DMSO) is commonly used for its ability to dissolve a wide range of organic compounds.[6] Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in the chosen solvent.[7] This stock will be used to create serial dilutions. Causality: Using a high-concentration stock minimizes the amount of solvent introduced into the test wells, preventing potential solvent-induced toxicity to the microorganisms. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) and a vehicle control must always be included.[6]
Microbial Strains: The Target Pathogens
-
Selection: Choose a panel of clinically relevant bacterial strains, including representatives from both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] Include quality control (QC) strains with known susceptibility profiles, such as those recommended by CLSI and EUCAST (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[7][8]
-
Culture and Maintenance: Revive strains from frozen stocks onto an appropriate agar medium (e.g., Tryptic Soy Agar, Mueller-Hinton Agar). Ensure the purity of the culture before proceeding.
Culture Media: The Growth Environment
-
Standardized Media: The use of standardized media is non-negotiable for comparability. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the internationally recommended medium for susceptibility testing of most non-fastidious aerobic and facultatively anaerobic bacteria.[9][10][11]
-
Why CAMHB? CLSI and EUCAST recommend CAMHB because it has good batch-to-batch reproducibility, is low in inhibitors of common antimicrobials (like sulfonamides and trimethoprim), and supports the satisfactory growth of most pathogens.[10][12] The cation (Ca²⁺ and Mg²⁺) concentrations are adjusted because they are known to influence the activity of certain antibiotics, particularly aminoglycosides against Pseudomonas aeruginosa.[11][12]
Section 2: Primary Screening: Minimum Inhibitory Concentration (MIC)
The first critical step in evaluating a new compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] The broth microdilution method is the gold standard, offering quantitative and reproducible results suitable for screening numerous compounds.[3][14]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.[6]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units per milliliter (CFU/mL).[15]
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][15] Trustworthiness: Standardizing the inoculum density is critical; a lower or higher density can lead to falsely low or high MIC values, respectively.
-
-
Prepare Compound Dilutions in a 96-Well Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[7]
-
Prepare the highest concentration of the IZP derivative in well 1 by adding 200 µL of the compound at the desired starting concentration (e.g., if the final highest concentration is 128 µg/mL, add 200 µL of a 128 µg/mL solution).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[15]
-
Controls:
-
Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no compound.[7]
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound, ensuring the medium is not contaminated.[15]
-
A Vehicle Control (broth with the maximum concentration of the solvent, e.g., DMSO) should also be run to ensure the solvent itself has no antimicrobial effect.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).[7] The final volume in each well is now 200 µL (or 100 µL if using a different standard volume).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6][15]
-
-
Determination of MIC:
Section 3: Advanced Characterization: Bactericidal vs. Bacteriostatic Activity
While the MIC tells us the concentration that inhibits growth, it doesn't distinguish between compounds that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). This distinction is crucial for drug development.
Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][16] It is determined as a follow-on experiment to the MIC assay.[17]
Detailed Protocol: MBC Determination
-
Perform MIC Assay: Complete the MIC determination as described in Section 2.
-
Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small, defined aliquot (e.g., 10 µL).[7]
-
Plating: Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[7]
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each spot/plate. The MBC is the lowest test concentration of the compound that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in CFU/mL compared to the starting inoculum count.[16][17]
Time-Kill Kinetic Assays
Time-kill assays provide a dynamic view of antimicrobial activity, showing the rate of bacterial killing over time at various compound concentrations (e.g., 1x, 2x, 4x MIC).[18][19] This assay is the most definitive method for assessing bactericidal or bacteriostatic effects.[20]
Detailed Protocol: Time-Kill Assay
-
Preparation: Prepare tubes containing CAMHB with the IZP derivative at desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL, similar to the MIC assay.[19]
-
Sampling Over Time: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[19]
-
Quantification: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar to determine the number of viable CFU/mL.
-
Incubation and Counting: Incubate plates for 18-24 hours and count the colonies on plates that have a countable number (typically 30-300 colonies).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[19][20] A bacteriostatic effect is observed when the bacterial count remains similar to the initial inoculum, while the growth control shows a significant increase.[20]
Section 4: Data Presentation, Analysis, and Visualization
Data Summary
Summarize the quantitative results from the MIC and MBC assays in a structured table for easy comparison.
| Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| IZP-001 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| IZP-001 | E. coli ATCC 25922 | 8 | >64 | >8 | Bacteriostatic |
| IZP-002 | S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| IZP-002 | E. coli ATCC 25922 | 32 | >64 | >2 | Bacteriostatic |
| Positive Control | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity or tolerance.
Experimental Workflow Visualizations
Diagrams help clarify complex experimental workflows, ensuring procedural consistency.
Caption: Workflow for determining MIC and MBC of IZP derivatives.
Caption: Workflow for the Time-Kill Kinetic Assay.
References
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- Nagaraj, A., Amala, G., & Raghaveer, S. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. EUCAST.
- BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
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- ESCMID. (n.d.). EUCAST.
- Jubeh, B., et al. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.
- Budumuru, P., et al. (2021). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate.
- Al-Tel, T. H. (2019). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Nelson Labs. (n.d.). Time-Kill Evaluations.
- EUCAST. (2024). Expert Rules.
- EUCAST. (2026). Disk Diffusion and Quality Control.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
- Nagaraj, A., Amala, G., & Raghaveer, S. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research.
- BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
- HiMedia Laboratories. (n.d.). Mueller Hinton Broth.
- Emery Pharma. (n.d.). Time Kill Assay. Scribd.
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- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology.
- Khan, I., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health.
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
- Central Drug House (P) Ltd. (n.d.). Mueller Hinton Broth (DM173) - Product Specification Sheet.
- CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate.
- Al-Adham, I. S. I., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
- Titan Media. (n.d.). TM 325 - MUELLER HINTON BROTH.
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- HiMedia Laboratories. (n.d.). Mueller Hinton Broth - Technical Data.
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Application Note: 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid as a Key Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous clinically significant therapeutic agents. This application note provides an in-depth technical guide on the synthesis and strategic application of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 885275-55-8) , a key intermediate for the development of novel drug candidates, particularly those targeting the central nervous system (CNS). We present a robust, two-step synthetic protocol for the title compound, detailed methodologies for its derivatization into amide libraries, and a discussion of its application in generating potent modulators of the GABA-A receptor. This guide is designed to serve as a comprehensive resource, combining field-proven protocols with the underlying scientific rationale to empower researchers in medicinal chemistry and drug discovery.
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5-6 heterocycle recognized as a "drug prejudice" scaffold due to its frequent appearance in molecules with a vast range of biological activities.[1][2] Its structural rigidity, combined with its capacity for diverse substitutions, allows for precise three-dimensional orientation of functional groups, making it an ideal framework for interacting with biological targets.
This scaffold is the core of several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem .[1] These compounds primarily exert their effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[3] The clinical success of these drugs underscores the therapeutic potential of the imidazo[1,2-a]pyridine core and drives continued research into novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles.[2][4]
Section 1: The Strategic Importance of the Title Intermediate
The compound this compound is a strategically designed intermediate for building compound libraries. Each substituent is chosen for a specific purpose:
-
Imidazo[1,2-a]pyridine Core: Provides the foundational structure known to bind effectively to CNS targets like the GABA-A receptor.
-
2-Methyl Group: A common feature in potent ligands such as Zolpidem, likely contributing to optimal binding pocket interactions.
-
5-Chloro Group: The presence of a halogen on the pyridine ring can significantly influence the electronic properties of the scaffold, potentially enhancing binding affinity or improving metabolic stability. While many analogues feature substitution at the 6 or 7-position, the 5-chloro position offers a distinct vector for exploring structure-activity relationships (SAR).[5]
-
3-Carboxylic Acid: This is the most critical feature for its role as an intermediate. The carboxylic acid is a versatile functional handle that can be readily converted into a wide array of other functional groups, most commonly amides, through well-established coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold.
Section 2: Synthesis Protocol
The synthesis of this compound is reliably achieved via a two-step sequence involving a cyclocondensation followed by ester hydrolysis.[6] This approach is robust, scalable, and utilizes readily available starting materials.
Protocol 1: Synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Causality: This reaction is a classic Hantzsch-type synthesis variant for imidazo-fused heterocycles. 6-Chloro-2-aminopyridine acts as the binucleophile. The more nucleophilic exocyclic nitrogen first attacks the most electrophilic carbonyl of ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization where the endocyclic nitrogen displaces the chloride, leading to the fused ring system. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate.
-
Reagents & Materials:
-
6-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Anhydrous Ethanol
-
Sodium bicarbonate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
-
-
Procedure:
-
To a round-bottom flask, add 6-chloro-2-aminopyridine (1.0 eq) and anhydrous ethanol to make a ~0.5 M solution.
-
Add sodium bicarbonate (1.1 eq) to the suspension. This is to neutralize the HCl byproduct generated during the cyclization, preventing protonation of the starting amine.
-
Slowly add ethyl 2-chloroacetoacetate (1.05 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (~78 °C) and maintain for 12-18 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester intermediate.
-
Protocol 2: Hydrolysis to this compound
Causality: This step involves a standard saponification of the ethyl ester. Lithium hydroxide (LiOH) is used as the base to hydrolyze the ester to its corresponding carboxylate salt. The reaction is performed in a mixed solvent system (EtOH/H₂O) to ensure solubility of both the ester (less polar) and the hydroxide salt (polar). Subsequent acidification with a strong acid like HCl is crucial to protonate the lithium carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
-
Reagents & Materials:
-
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (from Step 1)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in a 3:1 mixture of Ethanol:Water.
-
Add LiOH·H₂O (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution by adding 1M HCl dropwise while stirring vigorously. The target carboxylic acid will precipitate as a solid. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water and then with a small amount of cold diethyl ether or hexanes to aid in drying.
-
Dry the product under vacuum to yield the final carboxylic acid.
-
| Parameter | Expected Value | Characterization Method |
| Appearance | White to off-white solid | Visual Inspection |
| Yield (Overall) | 60-75% | Gravimetric Analysis |
| Purity | >95% | HPLC, ¹H NMR |
| Mass Spectrum | [M+H]⁺ consistent with C₉H₇ClN₂O₂ | LC-MS (ESI+) |
| ¹H NMR | Peaks corresponding to aromatic, methyl, and carboxylic acid protons | NMR Spectroscopy |
Section 3: Application in Lead Generation - Amide Library Synthesis
The true value of this compound is realized in its conversion to a diverse library of amides. Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the coupling of the core scaffold with a vast array of commercially available amines to probe for favorable interactions with a biological target.[7]
Protocol 3: General Procedure for Amide Coupling via EDC/HOBt
Causality: Direct reaction between a carboxylic acid and an amine is unfavorable due to a fast acid-base reaction that forms a non-reactive ammonium carboxylate salt.[8] Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group. EDC (a carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can be unstable and prone to racemization. HOBt is added to trap the O-acylisourea, forming a more stable HOBt-active ester, which then reacts cleanly with the amine to form the desired amide bond with minimal side products and racemization.[5][9]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
A tertiary base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
-
Procedure:
-
In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add the tertiary base (e.g., DIPEA, 3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the final amide.
-
Section 4: Biological Context and Screening
Derivatives of the imidazo[1,2-a]pyridine scaffold, especially those with an amide linkage at the C3 position, are well-known modulators of the GABA-A receptor .[3] This receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to flow into the neuron, causing hyperpolarization and reducing neuronal excitability.
Imidazo[1,2-a]pyridines act as positive allosteric modulators (PAMs), binding to the benzodiazepine (BZ) site at the interface between α and γ subunits. This binding event increases the receptor's affinity for GABA, leading to more frequent channel opening and an enhanced inhibitory signal. Different combinations of α subunits (α1, α2, α3, α5) confer different pharmacological effects. For instance, α1-containing receptors are associated with sedation, while α2/α3-containing receptors are linked to anxiolysis.[10]
A newly synthesized library based on the 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxamide scaffold should be screened using assays relevant to GABA-A receptor function:
-
Binding Assays: A competitive radioligand binding assay using a known BZ-site ligand (e.g., [³H]-Flunitrazepam) on brain tissue homogenates or cells expressing specific receptor subtypes can determine the binding affinity (Ki) of the new compounds.[11]
-
Functional Assays: Whole-cell patch-clamp electrophysiology is the gold standard for measuring the functional potentiation of GABA-evoked chloride currents in cells expressing recombinant GABA-A receptors.[12] This assay determines the efficacy and potency (EC₅₀) of the compounds as PAMs.
Conclusion
This compound is a high-value, versatile intermediate for drug discovery. Its synthesis is straightforward, and its carboxylic acid handle provides an ideal anchor point for the generation of extensive amide libraries. Given the well-established role of this scaffold in modulating GABA-A receptors, derivatives of this intermediate are prime candidates for developing novel therapeutics for anxiety, insomnia, and other CNS disorders. The protocols and strategic insights provided in this guide offer a solid foundation for researchers to leverage this powerful chemical tool in their drug development programs.
References
-
Volkova, Y., Zavarzin, I., & Chizhov, A. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic Chemistry, 127, 105904. Available at: [Link]
-
Li, Y., et al. (2021). In Silico Screening of Novel α1-GABAAR Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. International Journal of Molecular Sciences, 22(16), 8899. Available at: [Link]
-
Nagoya University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]
-
Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. Available at: [Link]
-
Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-8. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
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Li, G., et al. (2022). Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. ACS Pharmacology & Translational Science, 5(5), 336-350. Available at: [Link]
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Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-611. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
Shaveta, et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5942-5945. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Kumar, G., et al. (2016). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3657. Available at: [Link]
-
Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, W., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(18), 6688. Available at: [Link]
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Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a key intermediate for the synthesis of novel compounds with potential biological activity. Derivatization of its C3-carboxylic acid group into esters, amides, and other functionalities is a critical step in drug discovery for modulating pharmacokinetic properties and exploring structure-activity relationships (SAR). This guide provides an in-depth analysis and detailed protocols for the most effective methods of derivatizing this carboxylic acid, focusing on the underlying chemical principles to empower researchers to make informed experimental choices.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern pharmaceutical development, renowned for its versatile biological activities, including anti-tubercular, anti-cancer, and hypnotic effects.[2][3] The hypnotic agent zolpidem, for instance, features a related scaffold, highlighting the therapeutic potential embedded within this heterocyclic family.[4][5][6] The carboxylic acid at the 3-position of this compound serves as a versatile chemical handle. Its conversion into various derivatives allows for:
-
SAR Exploration: Synthesizing libraries of amides and esters to probe interactions with biological targets.
-
Bioavailability Tuning: Modifying lipophilicity and other physicochemical properties to enhance drug absorption and distribution.
-
Prodrug Design: Creating ester prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid parent drug.
This document details robust protocols for the two most common and critical derivatizations: amidation and esterification.
The Fundamental Challenge: Activating the Carboxylic Acid
Directly reacting a carboxylic acid with an amine or alcohol is generally inefficient. The acidic proton of the carboxylic acid will readily react with the basic amine in a non-productive acid-base reaction, forming a highly unreactive carboxylate salt.[7][8] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is the cornerstone of successful derivatization.
Caption: General workflow for coupling-reagent mediated amidation.
Detailed Protocol (EDC/HOBt):
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the mixture. Stir at room temperature for 15-30 minutes. The solution may become slightly cloudy.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel.
Expert Insight: While DCC is effective, the dicyclohexylurea byproduct is poorly soluble in most organic solvents, complicating purification. [7]EDC is generally preferred as its urea byproduct is water-soluble and easily removed during the aqueous work-up. [7][9]
Method B: Conversion to Acid Chloride
For less reactive amines or for large-scale synthesis, converting the carboxylic acid to a highly reactive acid chloride is a powerful strategy. [6] Causality & Mechanism: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to replace the -OH group with a -Cl, forming an acyl chloride. This is an extremely reactive electrophile that readily reacts with amines without the need for coupling agents.
Detailed Protocol (Thionyl Chloride):
-
Acid Chloride Formation:
-
Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and liberates toxic gases.
-
Suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 75-80 °C) for 1-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with a solvent like toluene can help remove final traces). The resulting crude acid chloride is often used immediately without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired amine (2.2 eq) and a tertiary amine base like triethylamine (Et₃N) (2.5 eq) in DCM. The excess amine and base are required to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Work-up & Purification: Follow the work-up and purification steps outlined in Method A.
| Parameter | EDC/HOBt Coupling | Acid Chloride Formation |
| Reactivity | Moderate to High | Very High |
| Conditions | Mild (Room Temp) | Harsher (Reflux in SOCl₂) |
| Substrate Scope | Broad, good for sensitive substrates | Good for unreactive amines |
| Byproducts | Water-soluble urea, HOBt | HCl, SO₂ (gaseous) |
| Advantages | One-pot, mild conditions | High reactivity, cost-effective |
| Disadvantages | Cost of reagents, potential side reactions | Harsh conditions, requires anhydrous setup |
Protocol II: Ester Formation (Esterification)
Esters are valuable derivatives for modifying solubility and creating prodrugs.
Method A: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst. [8][10] Causality & Mechanism: The reaction is an equilibrium process. [10]The strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the alcohol. [11]To drive the equilibrium towards the ester product, a large excess of the alcohol is used, and/or the water byproduct is removed as it forms. [10][11]
Caption: Key mechanistic steps of Fischer Esterification.
Detailed Protocol (H₂SO₄/Ethanol):
-
Preparation: Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., absolute ethanol, which acts as both reagent and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure build-up.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography.
Method B: Esterification via Carboxylic Acid Activation
For more delicate alcohols or when milder conditions are required, activation methods similar to amidation can be employed.
Expert Insight: A combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) can be used to activate the carboxylic acid for reaction with various alcohols, providing good to excellent yields under mild conditions. [12]This avoids the harsh acidic conditions of Fischer esterification. Alternatively, DCC with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a highly effective system for ester synthesis.
Conclusion
The derivatization of the C3-carboxylic acid of this compound is a gateway to novel chemical entities in drug discovery. The choice of method—be it a one-pot carbodiimide coupling for amide synthesis or a classic Fischer esterification for ester formation—should be guided by the specific properties of the nucleophile, the desired scale of the reaction, and the stability of the starting material. The protocols provided herein offer robust and well-validated starting points for researchers to successfully modify this valuable heterocyclic scaffold.
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Bentham Science Publisher. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing). [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Carboxylic Acids Important Reactions. Jack Westin. [Link]
- Process for preparing zolpidem and its intermediate.
- Process for the synthesis of zolpidem.
- Process for the synthesis of zolpidem.
-
A novel and efficient process for the preparation of zolpidem, an insomnia drug. JOCPR. [Link]
-
Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. ResearchGate. [Link]
-
A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. SciSpace (formerly Typeset). [Link]
-
Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
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- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009007995A1 - Process for preparing zolpidem and its intermediate - Google Patents [patents.google.com]
- 5. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benthamscience.com [benthamscience.com]
High-Throughput Screening Assays for Imidazo[1,2-a]pyridine Libraries: From Target Validation to Hit Identification
An Application Guide for Drug Discovery Professionals
As a privileged scaffold in modern medicinal chemistry, the imidazo[1,2-a]pyridine core is a cornerstone of numerous therapeutic agents and clinical candidates.[1] Its synthetic tractability and versatile biological activity, ranging from anticancer and antitubercular to kinase inhibition, make it a fertile ground for drug discovery.[2][3][4][5][6] High-throughput screening (HTS) is the essential engine that drives the exploration of large imidazo[1,2-a]pyridine libraries, enabling the rapid identification of novel, biologically active "hits" from hundreds of thousands of compounds.[7][8]
This guide provides an in-depth overview of the strategic considerations and practical methodologies for designing and executing robust HTS campaigns tailored for imidazo[1,2-a]pyridine libraries. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Section 1: The Foundation of a Successful HTS Campaign
The success of any screening campaign is predicated on a meticulously planned foundation. The unique chemical properties of an imidazo[1,2-a]pyridine library and the specific biological question being asked must guide the choice of assay technology and workflow.
Strategic Assay Selection: Target-Based vs. Phenotypic Screening
The initial and most critical decision is the screening strategy. This choice dictates the assay technology, downstream analysis, and the nature of the hits you will identify.
-
Target-Based Screening: This is the most common approach, where the assay is designed to measure the interaction of library compounds with a specific, isolated biological target (e.g., an enzyme or receptor). This is particularly relevant for imidazo[1,2-a]pyridines, which are well-known kinase inhibitors.[5][7][9] An example would be screening for inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) to identify novel therapeutic agents.[7] The primary advantage is the unambiguous mechanism of action for initial hits.
-
Phenotypic Screening: This strategy measures the effect of compounds on the overall phenotype of a cell or organism, without a preconceived notion of the target.[10][11] For instance, screening an imidazo[1,2-a]pyridine library for its ability to kill Mycobacterium tuberculosis or inhibit cancer cell proliferation are classic phenotypic approaches.[2][3][6][12] This method can uncover novel mechanisms and first-in-class compounds but requires significant downstream effort for target deconvolution.
The Litmus Test of Assay Quality: The Z'-Factor
Before committing a valuable library to a full-scale screen, the assay's quality must be rigorously validated. The Z'-factor is the industry-standard metric for quantifying the suitability of an HTS assay.[13][14] It provides a measure of the statistical effect size, reflecting both the dynamic range of the signal and the data variation associated with the measurements.[15]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
This formula elegantly captures the separation between the control signals relative to their variability. The interpretation of the Z'-factor is critical for go/no-go decisions in assay development.
| Z'-Factor Value | Assay Classification | Interpretation & Recommended Action |
| > 0.5 | Excellent | An ideal assay with a large separation band. Confidently proceed to HTS. |
| 0 to 0.5 | Acceptable | The assay is marginal. Further optimization is recommended to reduce variability or increase the signal window. May be acceptable for smaller screens.[16] |
| < 0 | Unacceptable | The signals from positive and negative controls overlap. The assay is not suitable for screening and requires a complete redesign. |
Source: Adapted from Zhang et al. (1999) and BMG LABTECH (2025).[15][17]
A commitment to achieving a high Z'-factor is a commitment to data quality, minimizing the risk of false positives and false negatives that can derail a drug discovery campaign.
Section 2: HTS Protocols for Imidazo[1,2-a]pyridine Libraries
Here we present two detailed protocols for robust HTS assays commonly employed for screening imidazo[1,2-a]pyridine libraries: a cell-based reporter assay and a biochemical kinase inhibition assay.
Protocol 1: Cell-Based Luciferase Reporter Assay for Pathway Modulation
Application: To identify compounds that activate or inhibit a specific cellular signaling pathway by measuring the expression of a luciferase reporter gene. This is a powerful method for screening diverse compound libraries against complex biological systems.[18][19]
Principle: A cell line is engineered to express firefly luciferase under the control of a promoter that is responsive to the signaling pathway of interest. When the pathway is activated, the promoter drives luciferase expression. The addition of a luciferin substrate results in a luminescent signal that is directly proportional to the pathway's activity.[20] Inhibitors will decrease the signal, while activators will increase it.
Caption: Principle of a luciferase reporter gene assay.
Methodology:
-
Cell Plating:
-
Culture a stably transfected reporter cell line to ~80% confluency.
-
Trypsinize, count, and resuspend cells in the appropriate medium to the pre-optimized density (e.g., 5,000 cells/well).
-
Using a multichannel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of a white, solid-bottom 384-well assay plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of the imidazo[1,2-a]pyridine library, typically at a 200x final concentration in 100% DMSO.
-
Using an acoustic dispenser (e.g., Echo) or a pin tool, transfer 200 nL of compound from the source plate to the assay plate. This results in a final concentration of 10 µM with 0.5% DMSO.
-
Control Wells: Dedicate specific columns for negative controls (DMSO vehicle only) and positive controls (a known pathway activator/inhibitor).
-
-
Incubation:
-
Gently mix the plate on an orbital shaker for 30 seconds.
-
Incubate the plate for the predetermined optimal time (e.g., 6-24 hours) at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate both the assay plate and the luciferase detection reagent to room temperature.
-
Add 20 µL of the detection reagent (containing luciferin and cell lysis agents) to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis and Quality Control:
| Parameter | Recommended Value/Setting | Rationale |
| Assay Plate | 384-well, white, solid bottom | Maximizes luminescent signal and prevents well-to-well crosstalk. |
| Final Compound Conc. | 1-10 µM | A standard starting concentration for primary screens. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced cytotoxicity or off-target effects. |
| Positive Control | Known pathway modulator | Ensures the assay is responsive and provides a reference for maximum effect. |
| Negative Control | DMSO Vehicle | Defines the basal level of pathway activity (0% effect). |
| QC Metric | Z'-Factor | Must be calculated for each plate to ensure validity. Aim for Z' > 0.5. |
Protocol 2: Biochemical Kinase Inhibition HTRF Assay
Application: To identify compounds that directly inhibit the activity of a purified kinase enzyme. This is a premier target-based approach for imidazo[1,2-a]pyridine libraries, given their prevalence as kinase inhibitors.[1][5]
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. A biotinylated substrate and a phosphorylation-specific antibody labeled with a Europium cryptate (donor) are used. The phosphorylated product is detected by a second antibody or reagent labeled with a compatible acceptor (e.g., XL665). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). A kinase inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.
Caption: Principle of an HTRF kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare all reagents (kinase, biotinylated substrate, ATP, and detection antibodies) in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). The exact concentration of each will be determined during assay optimization (typically at the Km for ATP and substrate).
-
-
Reaction Initiation:
-
Dispense 5 µL of the imidazo[1,2-a]pyridine library compounds (or DMSO/positive control inhibitor) into a low-volume, 384-well assay plate.
-
Add 5 µL of a 2x kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 15 µL.
-
-
Kinase Reaction Incubation:
-
Briefly centrifuge the plate to mix the contents.
-
Incubate at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of the HTRF detection mix (containing Eu-labeled antibody and XL665-labeled acceptor in detection buffer with EDTA).
-
Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665nm/620nm * 10,000) is calculated to normalize for well-to-well variations.
-
Data Analysis and Quality Control:
| Parameter | Recommended Value/Setting | Rationale |
| Assay Plate | 384-well, low-volume, black | Minimizes reagent usage and reduces background fluorescence. |
| ATP Concentration | At or near Km | Ensures the assay is sensitive to competitive inhibitors. |
| Positive Control | Staurosporine or known potent inhibitor | Defines 100% inhibition and validates target activity. |
| Negative Control | DMSO Vehicle | Defines 0% inhibition (maximum kinase activity). |
| Data Normalization | HTRF Ratio (E665/E620) | Corrects for pipetting errors and signal quenching. |
| QC Metric | Z'-Factor | Calculated from control wells on each plate to ensure run validity. |
Section 3: From Raw Data to Confirmed Hits: A Triage Workflow
A primary screen generates a large volume of data that must be systematically processed to identify true, high-quality hits. A rigorous triage process is essential to eliminate artifacts and focus resources on the most promising compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oceanomics.eu [oceanomics.eu]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis | DNDi [dndi.org]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Luciferase Assay System [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing expert insights and practical troubleshooting strategies to help you navigate potential pitfalls and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically accomplished via a robust two-step sequence. The process begins with the cyclocondensation of 6-chloro-2-aminopyridine and an ethyl 2-chloroacetoacetate equivalent to form the intermediate ester, ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. While the route is reliable, careful control of reaction conditions is crucial to minimize the formation of side products and ensure high purity.
Caption: Figure 1: General Synthetic Pathway
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My yield for the first step (cyclocondensation) is consistently low. What are the likely causes and side products?
A1: Low yields in the cyclocondensation of a 2-aminopyridine with a β-ketoester are a common issue. The reaction involves a delicate balance between N-alkylation and subsequent intramolecular cyclization. Several factors can lead to a poor outcome.
-
Primary Cause: Incomplete Cyclization. The most common side product is the uncyclized intermediate, an N-alkylated aminopyridine salt. This occurs when the initial nucleophilic attack of the pyridine ring nitrogen onto the ketone carbonyl is slow or does not proceed to completion.
-
Troubleshooting: Ensure anhydrous conditions, as water can interfere with the reaction. The reaction is typically run at reflux in a solvent like ethanol; confirm you are reaching and maintaining the appropriate temperature (around 80°C) for a sufficient duration (often overnight).[1]
-
-
Secondary Cause: Dimerization/Side Reactions of Starting Materials. Under overly harsh conditions or in the presence of strong bases, 2-aminopyridines can undergo self-condensation. Similarly, ethyl 2-chloroacetoacetate can undergo self-condensation (Claisen condensation).
-
Troubleshooting: This reaction is generally performed without a strong base. The basicity of the aminopyridine itself is usually sufficient to drive the reaction. Avoid adding external bases unless a specific protocol requires it, as this can promote undesired pathways.
-
Caption: Figure 2: Formation of Uncyclized Intermediate
Q2: The hydrolysis of my ester intermediate is sluggish or incomplete. How can I improve this step?
A2: Incomplete hydrolysis is often a matter of reaction kinetics or equilibrium.
-
Choice of Base: While NaOH or KOH can be used, lithium hydroxide (LiOH) is often preferred.[1][2] LiOH is less harsh and can lead to cleaner reactions with fewer side products, particularly when dealing with sensitive functional groups.
-
Reaction Conditions:
-
Temperature: Ensure the reaction is heated to reflux to provide sufficient energy for the reaction to proceed.
-
Time: Saponification can be slow. It is common for these reactions to run for several hours or overnight to ensure completion.[1]
-
Solvent System: A mixture of ethanol and water (e.g., 3:1 v/v) is typically used to ensure solubility of both the ester (organic phase) and the hydroxide base (aqueous phase).[1]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS. If you observe starting material after several hours at reflux, you can add an additional equivalent of LiOH.
Q3: I've observed a new impurity after the hydrolysis step, with a mass corresponding to the loss of HCl and addition of OH. Is this possible?
A3: Yes, this is a potential side product, though it requires specific conditions. The formation of 5-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can occur via nucleophilic aromatic substitution (SNAr) of the chloride.
-
Causality: The imidazo[1,2-a]pyridine ring system is electron-rich, which generally disfavors SNAr. However, prolonged heating at high temperatures in the presence of a strong nucleophile like concentrated sodium hydroxide can promote this side reaction. There is precedent for this in other chloro-substituted N-heterocycles, where hydrolysis with NaOH led to the corresponding hydroxy derivative as the main product.[2]
-
Prevention:
-
Use Milder Conditions: Employ LiOH instead of NaOH or KOH.
-
Control Temperature: Do not overheat the reaction. Maintain a gentle reflux.
-
Limit Reaction Time: Monitor the reaction and stop it once the starting ester has been consumed to avoid prolonged exposure to basic conditions.
-
Q4: My final product is an off-white or colored solid and difficult to purify. What purification strategies do you recommend?
A4: The crude product often contains residual base, salts, and minor organic impurities.
-
Acid-Base Workup: After hydrolysis, the product exists as a carboxylate salt. Careful acidification of the cooled reaction mixture with an acid like HCl to a pH of ~4-5 will precipitate the carboxylic acid. Be sure to cool the mixture in an ice bath during acidification to control the exotherm and obtain a cleaner precipitate.
-
Recrystallization: This is the most effective method for purifying the final product. A polar solvent system is typically required.
-
Recommended Solvents: Ethanol, methanol, or mixtures of ethanol/water or acetic acid/water are good starting points. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography can be used. A silica gel column with a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid should provide good separation.
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Step 1) | Incomplete cyclization of the N-alkylated intermediate. | Ensure anhydrous conditions; reflux for an extended period (12-24h); confirm reaction temperature is ~80°C. |
| Incomplete Hydrolysis (Step 2) | Insufficient base, time, or temperature. | Use LiOH in an EtOH/H2O mixture; reflux overnight; monitor by TLC/LC-MS and add more base if needed. |
| Hydroxy Side Product | Nucleophilic substitution of the chloro group. | Use LiOH instead of NaOH; avoid excessive heat or prolonged reaction times.[2] |
| Purification Difficulty | Residual salts or colored organic impurities. | Perform careful acidic workup (pH 4-5) on ice. Recrystallize from ethanol or methanol. |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 6-chloro-2-aminopyridine (1.0 eq).
-
Add absolute ethanol (approx. 10 mL per gram of aminopyridine).
-
Add ethyl 2-chloroacetoacetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours. Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Heptane).
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain a crude oil or solid.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).
-
Heat the mixture to reflux and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.[1]
-
Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 2M HCl dropwise with vigorous stirring to acidify the solution to pH ~4-5. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Caption: Figure 3: Troubleshooting Decision Flowchart
References
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023).
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect.
- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research.
- An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Benchchem.
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
Sources
Technical Support Center: A Guide to Optimizing the Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically significant molecules.[1][2] Achieving high yields of specifically substituted analogs like the target compound is critical for advancing research and development pipelines.
This document moves beyond simple protocols to provide in-depth troubleshooting advice, answers to frequently encountered challenges, and the mechanistic reasoning behind key experimental choices. Our goal is to empower you to not only replicate a synthesis but to understand, optimize, and troubleshoot it effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis to provide a foundational understanding.
Q1: What is the most reliable synthetic strategy for this compound?
A1: The most robust and widely adopted method is a two-step sequence. The synthesis begins with the cyclocondensation of 6-chloro-2-aminopyridine with an ethyl pyruvate derivative, typically ethyl 2-bromopyruvate or ethyl 2-chloroacetoacetate.[3][4] This reaction, a variation of the Tschitschibabin reaction, forms the ethyl ester of the target molecule.[5] The second step is the saponification (hydrolysis) of the resulting ester using a suitable base, like lithium hydroxide (LiOH), to yield the final carboxylic acid.[6]
Q2: What are the most critical parameters that influence the overall yield?
A2: Several factors must be tightly controlled for optimal yield:
-
Reagent Purity: The purity of the starting 6-chloro-2-aminopyridine is paramount. Impurities can lead to significant side product formation.
-
Solvent Choice: Polar protic solvents, such as ethanol, are generally preferred for the initial cyclocondensation step as they effectively solvate the reactants and intermediates.[7]
-
Temperature Control: The cyclocondensation reaction typically requires heating to reflux to proceed at a reasonable rate. Insufficient temperature will result in a sluggish or incomplete reaction.
-
pH for Isolation: During the final workup after hydrolysis, the pH of the aqueous solution must be carefully adjusted to the isoelectric point of the carboxylic acid to ensure maximum precipitation and recovery of the product.[8]
Q3: What are the common side products, and how can their formation be minimized?
A3: The primary side products often arise from polymerization of the starting materials or from incomplete reaction. The presence of an electron-withdrawing group (like the chloro substituent) on the pyridine ring can affect the nucleophilicity of the aminopyridine, potentially slowing the desired reaction and allowing side reactions to compete.[9] To minimize these, ensure an inert atmosphere if necessary, use purified reagents, and maintain a consistent reflux temperature to drive the reaction to completion efficiently.
Q4: Which purification methods are most effective for the final product?
A4: The ethyl ester intermediate is typically purified using silica gel column chromatography. For the final carboxylic acid, the most common and effective method is recrystallization. After hydrolysis, the crude acid is precipitated by acidifying the reaction mixture. This solid can then be recrystallized from a suitable solvent system, such as an ethanol/water or DMF/water mixture, to yield the pure product.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Product Formation in Cyclocondensation (Step 1)
-
Question: My reaction between 6-chloro-2-aminopyridine and ethyl bromopyruvate has stalled. TLC analysis shows mostly unreacted starting material even after prolonged heating. What are the likely causes?
-
Answer:
-
Insufficient Temperature: Confirm that your reaction is maintaining a steady reflux. A low temperature is the most common reason for a slow reaction rate.
-
Reagent Deactivation: The HBr generated during the reaction can protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction. The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) (1.5 equivalents) can scavenge this acid and significantly improve the reaction rate and yield.[5]
-
Solvent Polarity: While ethanol is standard, ensure it is anhydrous if moisture-sensitive intermediates are suspected. Using a less polar solvent like toluene may drastically slow the reaction.[7]
-
Reagent Quality: Verify the purity of your ethyl bromopyruvate. As a reactive α-haloketone, it can degrade upon storage. Consider using freshly opened or purified material.
-
Problem 2: Incomplete Hydrolysis of the Ester (Step 2)
-
Question: I'm having trouble fully converting the ethyl ester to the carboxylic acid. My NMR spectrum shows a mix of both species after the hydrolysis step. How can I drive the reaction to completion?
-
Answer:
-
Choice and Amount of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for ester hydrolysis, particularly with sterically hindered esters. Ensure you are using a molar excess of the base (typically 2-3 equivalents).
-
Solvent System: A biphasic system can slow down hydrolysis. A homogeneous solution is ideal. A mixture of ethanol and water (e.g., 3:1) is highly effective as it dissolves both the ester and the inorganic base.[6]
-
Reaction Time and Temperature: Saponification can be slow. Ensure the reaction is refluxed for an adequate period (often several hours to overnight). Monitor the reaction's progress by TLC until the starting ester spot has completely disappeared.
-
Problem 3: Difficulty with Product Isolation and Purification
-
Question: After acidifying my hydrolysis reaction, the product either oils out or the precipitate is very impure and difficult to filter. What can I do to improve isolation?
-
Answer:
-
Controlled Precipitation: This is a critical step. After the reaction is complete, cool the mixture to room temperature or 0 °C in an ice bath. Acidify slowly with a dilute acid (e.g., 1M HCl) while stirring vigorously. Adding the acid too quickly can cause the product to crash out as an amorphous, impure solid.
-
Finding the Isoelectric Point: The goal is to reach the pH at which the carboxylic acid is least soluble. Use pH paper or a pH meter to target a pH of approximately 3-4. Overshooting the pH (making the solution too acidic) can sometimes increase solubility.
-
Recrystallization Solvent: If the initial precipitate is impure, do not discard it. Filter the solid and perform a recrystallization. Test small aliquots in different solvent systems (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find one that provides clean crystals upon cooling.
-
Section 3: Detailed Experimental Protocols
The following protocols are optimized for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis.
Protocol 1: Synthesis of Ethyl 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 6-chloro-2-aminopyridine (1.0 eq), sodium bicarbonate (1.5 eq), and anhydrous ethanol.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopyruvate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 6-chloro-2-aminopyridine spot is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts (NaBr and excess NaHCO₃).
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the product as a solid.
Protocol 2: Synthesis of this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq) to the solution.
-
Heat the mixture to reflux (approx. 90°C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to 0-5°C.
-
Slowly add 1M HCl dropwise with vigorous stirring until the pH of the solution is ~3-4, inducing precipitation of the product.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to yield the final carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Section 4: Key Parameter Optimization
Optimizing reaction conditions is crucial for maximizing yield. The following table, based on general findings for imidazo[1,2-a]pyridine synthesis, provides guidance on the impact of different parameters.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimal) | Rationale & Citation |
| Solvent | Toluene / Dichloromethane | Ethanol / Methanol | Polar protic solvents improve the solubility of reactants and stabilize charged intermediates, leading to significantly higher yields.[7] |
| Catalyst/Base | None | NaHCO₃ or DBU | A base neutralizes the acid byproduct, preventing deactivation of the nucleophilic 2-aminopyridine.[5][7] Copper catalysts can also be effective.[7] |
| Temperature | 50 °C | Reflux (~80-90 °C) | The activation energy for the cyclization step requires elevated temperatures to achieve a practical reaction rate. |
| Hydrolysis Base | NaOH | LiOH | LiOH is often more effective for complete saponification, especially for sterically demanding or electron-poor esters.[6] |
Section 5: Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting effectively. The formation of the imidazo[1,2-a]pyridine ring proceeds through a well-established pathway.
The reaction begins with a nucleophilic substitution (SN2) reaction. The more nucleophilic ring nitrogen of 6-chloro-2-aminopyridine attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion. This forms an N-alkylated pyridinium intermediate. Subsequently, an intramolecular cyclization occurs where the exocyclic amino group attacks the ketone carbonyl. The final step is a dehydration of the resulting hemiaminal intermediate, which is driven by the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.[9][10]
Reaction Mechanism Diagram
Caption: Key steps in the cyclocondensation mechanism.
References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Feng, et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Institutes of Health (NIH). [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]
-
Dhas, A. et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry. [Link]
-
Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. National Institutes of Health (NIH). [Link]
- Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support guide for 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 885275-55-8). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides a series of troubleshooting strategies, detailed protocols, and scientific explanations to help you achieve your desired experimental concentrations.
Understanding the Challenge: Physicochemical Properties
This compound is a heterocyclic compound featuring a fused imidazopyridine ring system. Its structure, which includes a lipophilic chlorinated pyridine core and a polar carboxylic acid group, results in poor solubility in neutral aqueous solutions.
Key Molecular Properties:
-
Molecular Formula: C₉H₇ClN₂O₂[1]
-
Molecular Weight: 210.62 g/mol [1]
-
Structure: The molecule contains both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (nitrogen and oxygen atoms), yet its relatively rigid, planar structure and the presence of the chloro- group contribute to a high crystal lattice energy, which impedes dissolution in water.[1][2]
-
Ionizability: The presence of the carboxylic acid group (a weak acid) and the basic nitrogen atoms in the imidazopyridine ring system means the molecule's overall charge and, consequently, its solubility are highly dependent on pH.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in water or PBS?
A: The compound's limited aqueous solubility at neutral pH (e.g., in water or Phosphate-Buffered Saline, PBS pH 7.4) is expected. The carboxylic acid group is protonated and largely un-ionized at this pH, making the molecule less polar and unable to effectively interact with water molecules.
Q2: I need to make a stock solution. What solvent should I use?
A: For initial stock solutions, it is recommended to use a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. These solvents can dissolve the compound at high concentrations. However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as it can be toxic to cells or interfere with assays.
Q3: Can I just add NaOH to my aqueous solution to dissolve the compound?
A: Yes, this is a primary strategy. Adding a base like Sodium Hydroxide (NaOH) will deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt. This is often the most effective and straightforward method for achieving aqueous solubility.[3][4] See Protocol 1 for a detailed procedure.
Q4: Will the change in pH affect my experiment?
A: It is crucial to consider the pH sensitivity of your experimental system. For cell-based assays, the final pH of the medium should be readjusted to a physiological range (typically 7.2-7.4) after dissolving the compound at a higher pH. For other applications, you must determine if the operational pH is compatible with your assay's requirements.
Q5: Are there alternatives if I cannot use pH modification or organic solvents?
A: Yes, several advanced formulation strategies can be employed, including the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[2][3][5] These methods can enhance solubility without drastic changes in pH. See the Troubleshooting Guides for more details.
Core Principles & Troubleshooting Guides
This section provides detailed protocols for overcoming solubility issues. The choice of method depends on the required concentration, the tolerance of the experimental system to pH changes and excipients, and the intended application (e.g., in vitro vs. in vivo).
Method Selection Workflow
Before selecting a protocol, use the following decision tree to identify the most suitable starting point for your application.
Caption: Decision tree for selecting a solubilization protocol.
Protocol 1: Solubilization via pH Adjustment (Salt Formation)
Principle: This is the most common and effective method for acidic compounds.[2] By increasing the pH of the aqueous solution to a value approximately 2 units above the pKa of the carboxylic acid, the equilibrium shifts almost entirely to the deprotonated, anionic carboxylate form. This ionic species is significantly more soluble in water than the neutral form.
Materials:
-
This compound
-
Purified water or desired aqueous buffer (e.g., HEPES, Tris)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the desired amount of the compound and add it to a suitable container.
-
Add approximately 80% of the final desired volume of the aqueous vehicle. The compound will likely remain as a suspension.
-
Begin stirring the suspension.
-
While monitoring the pH, add the 1 M NaOH solution dropwise. You should observe the solid beginning to dissolve as the pH increases.
-
Continue adding NaOH until all the solid has completely dissolved. Note the pH at which complete dissolution occurs. For most carboxylic acids, a pH between 9 and 11 is sufficient.
-
Crucial Step: If your experiment requires a physiological pH, you must now carefully back-titrate the solution by adding 1 M HCl dropwise until the target pH (e.g., 7.4) is reached.
-
Self-Validation Check: Observe the solution closely during back-titration. If the compound begins to precipitate as you approach the target pH, it indicates that you have exceeded its solubility limit at that pH. If this occurs, you must start over with a lower initial concentration of the compound.
-
Once the target pH is reached and the solution remains clear, add the remaining vehicle to reach the final volume.
-
Sterile filter the final solution (e.g., using a 0.22 µm filter) if required for your application.
Protocol 2: Solubilization Using a Co-Solvent System
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[3] This method is useful for preparing concentrated stock solutions that will be further diluted into your experimental medium.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a concentrated stock solution by dissolving the compound in 100% DMSO (or another suitable organic solvent). For example, prepare a 10 mM or 50 mM stock.
-
Use gentle warming (e.g., 37°C water bath) or sonication to aid dissolution if necessary. Ensure the compound is fully dissolved.
-
For your experiment, dilute this stock solution into your aqueous buffer or cell culture medium. It is critical to perform the dilution in a way that avoids precipitation.
-
Self-Validation Check: Add the small volume of stock solution dropwise into the vortexing aqueous medium. This rapid mixing helps prevent localized high concentrations that can cause the compound to crash out. The final concentration of the organic solvent should typically be kept below 1% (and often below 0.1%) to avoid artifacts in biological assays. Always run a vehicle control (medium with the same final concentration of co-solvent) in your experiments.
Protocol 3: Solubilization via Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like the imidazopyridine core of your compound, forming a water-soluble inclusion complex.[2][3] This is an excellent strategy when pH modification and organic solvents are not viable.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Purified water or aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a solution of the cyclodextrin in the desired aqueous vehicle. A 10-20% (w/v) solution is a good starting point.
-
Slowly add the powdered compound to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.
-
Self-Validation Check: After the incubation period, visually inspect the solution. If undissolved material remains, it can be removed by centrifugation or filtration (0.22 µm). The concentration of the dissolved compound in the clear supernatant should then be quantified by a suitable analytical method (e.g., HPLC-UV) to determine the actual achieved solubility.
Quantitative Data Summary
The following table provides a general guideline for the expected solubility enhancement with each method. Researchers should determine the precise solubility for their specific experimental conditions.
| Method | Vehicle | Expected Solubility | Key Considerations |
| None | Neutral Aqueous Buffer (pH 7.4) | Very Low (< 10 µg/mL) | Baseline; compound is protonated and insoluble. |
| pH Adjustment | Alkaline Aqueous Buffer (pH > 9.0) | High (> 1 mg/mL) | Forms a soluble salt. Final pH may need adjustment.[3][4] |
| Co-Solvency | 100% DMSO | Very High (> 50 mg/mL) | For stock solutions; final solvent conc. must be low.[3] |
| Complexation | 20% (w/v) HP-β-CD in Water | Moderate (0.1 - 1 mg/mL) | Avoids pH/solvent issues; requires optimization.[2] |
Safety & Handling
-
Always handle this compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for complete hazard information before use.
References
-
Jadhav, M., et al. (2020). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). Available at: [Link]
-
Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
-
Matriculation Chemistry (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Available at: [Link]
-
Gaware, R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
Technical Support Center: Purification of Chlorinated Imidazo[1,2-a]pyridines
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with chlorinated imidazo[1,2-a]pyridines. The unique chemical properties of this scaffold can present specific challenges during purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for chlorinated imidazo[1,2-a]pyridines?
A1: The most prevalent methods for purifying chlorinated imidazo[1,2-a]pyridines are flash column chromatography and crystallization.[1][2] Flash chromatography is highly versatile for separating the target compound from reaction byproducts and unreacted starting materials. Crystallization is an excellent final step to achieve high purity and obtain a stable solid form of the product.[3][4] For particularly challenging separations, more advanced techniques like supercritical fluid chromatography (SFC) or mixed-mode chromatography can be employed.[5][6][7][8][9][10][11][12]
Q2: How does the basicity of the imidazo[1,2-a]pyridine core affect purification by silica gel chromatography?
A2: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel.[1][13] This interaction can lead to several issues, including:
-
Peak tailing or streaking: This makes it difficult to achieve good separation and collect pure fractions.[13]
-
Irreversible adsorption: In some cases, the compound may bind so strongly to the silica that it cannot be eluted, leading to low recovery.[1]
-
On-column degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.
To mitigate these issues, it is common to add a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to the mobile phase.[1] This deactivates the acidic sites on the silica gel, leading to improved peak shape and recovery.
Q3: What are some common impurities I might encounter during the purification of chlorinated imidazo[1,2-a]pyridines?
A3: The impurities present will largely depend on the synthetic route used. However, some common impurities include:
-
Unreacted starting materials: Such as the parent imidazo[1,2-a]pyridine or the chlorinating agent.
-
Over-chlorinated or under-chlorinated byproducts: Depending on the reaction conditions, you may see species with multiple chlorine atoms or isomers.
-
Regioisomers: Chlorination can sometimes occur at different positions on the imidazo[1,2-a]pyridine ring system, leading to a mixture of isomers that can be challenging to separate.[14][15][16]
-
Byproducts from the chlorinating agent: For example, if using N-chlorosuccinimide (NCS), succinimide will be a byproduct.
Q4: Are there any specific stability concerns for chlorinated imidazo[1,2-a]pyridines during purification?
A4: While the imidazo[1,2-a]pyridine core is generally robust, the presence of a chlorine atom can influence its stability. Some potential concerns include:
-
Acid sensitivity: As mentioned, the basic nitrogens can interact with acidic media, which could potentially lead to degradation on silica gel.
-
Light sensitivity: Some halogenated aromatic compounds can be sensitive to light. It is good practice to protect the compound from direct light, for example, by using amber vials or covering flasks with aluminum foil.
-
Nucleophilic substitution: The chlorine atom can be susceptible to nucleophilic displacement, especially if heated in the presence of nucleophiles. This is more of a concern in subsequent reaction steps but should be kept in mind during workup and purification if strong nucleophiles are present.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of chlorinated imidazo[1,2-a]pyridines.
Problem 1: Poor Separation and Peak Tailing in Flash Column Chromatography
Scenario: You are trying to purify your chlorinated imidazo[1,2-a]pyridine using a standard silica gel column with a hexane/ethyl acetate solvent system. Your compound is eluting as a broad, tailing peak, and you are not getting good separation from a closely eluting impurity.
Causality: The basic nitrogen atoms in your imidazo[1,2-a]pyridine are interacting with the acidic silanol groups on the silica gel, causing the tailing.[1][13] This poor peak shape is preventing effective separation from the impurity.
Solutions:
1. Add a Basic Modifier to the Mobile Phase:
-
Protocol:
-
Prepare your mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Add a small amount of triethylamine (Et3N) to the mobile phase. A good starting point is 0.1-0.5% (v/v).
-
Equilibrate your column with this modified mobile phase before loading your sample.
-
Run the chromatography as usual.
-
-
Explanation: The triethylamine will compete with your basic compound for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute with a much-improved peak shape.
2. Switch to a Different Stationary Phase:
-
Protocol:
-
Consider using neutral or basic alumina as your stationary phase instead of silica gel.[1]
-
Develop a suitable solvent system for alumina using TLC.
-
Pack and run the column with alumina.
-
-
Explanation: Alumina does not have the strong acidic character of silica gel, which can prevent the problematic interactions with basic compounds.
3. Utilize an Alternative Chromatographic Technique:
-
For highly polar compounds: Consider using reversed-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
For complex mixtures: Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, can offer unique selectivity for separating polar and ionizable compounds.[8][9][10][11][12]
-
For a "greener" and often faster alternative: Supercritical fluid chromatography (SFC) can be an excellent choice for purifying drug-like molecules.[5][6][7][17][18]
Data Presentation: Example Solvent Systems for Flash Chromatography
| Stationary Phase | Mobile Phase | Modifier (if needed) | Target Compound Polarity |
| Silica Gel | Hexanes/Ethyl Acetate | 0.1-1% Triethylamine | Low to Medium |
| Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine | Medium to High |
| Neutral Alumina | Hexanes/Ethyl Acetate | None | Low to Medium |
| Basic Alumina | Toluene/Acetone | None | Low to Medium |
| C18 Silica | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid | High |
Visualization: Troubleshooting Workflow for Poor Separation
Caption: A decision-making workflow for troubleshooting poor chromatographic separation of chlorinated imidazo[1,2-a]pyridines.
Problem 2: Difficulty in Removing a Closely-Related Impurity
Scenario: You have successfully removed most impurities, but a significant amount of the unchlorinated starting material or a regioisomer remains, and it co-elutes with your product in most solvent systems.
Causality: The impurity has a very similar polarity and chemical structure to your desired product, making separation by standard chromatography challenging.
Solutions:
1. Acid-Base Extraction:
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic imidazo[1,2-a]pyridines will be protonated and move into the aqueous layer.[19][20][21][22][23]
-
Separate the layers. The aqueous layer now contains the protonated product and basic impurities.
-
Wash the organic layer (which may contain non-basic impurities) with water.
-
Combine the aqueous layers and carefully basify with a base like sodium hydroxide or sodium carbonate until the pH is >10.
-
The deprotonated imidazo[1,2-a]pyridines will precipitate out of the aqueous solution or can be back-extracted into an organic solvent.
-
Collect the purified product by filtration or by separating the layers and evaporating the solvent.
-
-
Explanation: This technique exploits the basicity of the imidazo[1,2-a]pyridine core to separate it from non-basic impurities. While it may not separate regioisomers, it is excellent for removing unreacted starting materials that are not basic.
2. Recrystallization:
-
Protocol:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent.
-
Slowly cool the solution to allow for the formation of crystals of the major component (your desired product).
-
The impurities, being present in a smaller amount, will hopefully remain in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Check the purity of the crystals and the mother liquor by TLC or LC-MS. You may need to perform a second recrystallization to achieve the desired purity.
-
-
Explanation: Crystallization is a powerful purification technique that can sometimes separate compounds with very similar polarities based on differences in their crystal lattice energies.
Visualization: Acid-Base Extraction Workflow
Caption: A schematic of the acid-base extraction process for the purification of basic chlorinated imidazo[1,2-a]pyridines.
References
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. [Link]
-
Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). ResearchGate. [Link]
-
Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017). American Laboratory. [Link]
-
Preparative Supercritical Fluid Chromatography (SFC) in drug discovery. ResearchGate. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Mixed-mode chromatography. Wikipedia. [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How. (2014). LCGC International. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Chlorination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Approaches to chlorination of imidazo[1,2‐α]pyridines. ResearchGate. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.net/publication/381734268_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
Acid-Base Extraction Tutorial. (2020). YouTube. [Link]
-
Ultra Purification of Ionic Liquids by Melt Crystallization. University of Erlangen-Nürnberg. [Link]
-
Tackling Common Challenges in Chromatography. (2025). Chrom Tech, Inc.. [Link]
-
Crystallization and Purification. ResearchGate. [Link]
-
Acid-Base Extractions. (2020). YouTube. [Link]
-
C3‐Chlorination or bromination of imidazo[1,2‐a]pyridines. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
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Technical Support Center: A Guide to Scaling Up the Synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No: 885275-55-8). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] This document addresses common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols to ensure a robust and reproducible synthesis.
Reaction Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves a cyclocondensation reaction between 2-amino-6-chloropyridine and an appropriate three-carbon carbonyl compound, such as ethyl 2-chloroacetoacetate, to form the ethyl ester intermediate, ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The subsequent step is the hydrolysis of this ester to the final carboxylic acid product.[1][2]
The general mechanism for the formation of the imidazo[1,2-a]pyridine core involves the initial reaction of a 2-aminopyridine with an α-halocarbonyl compound. This is a classic method for synthesizing this class of heterocycles.[3]
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. It begins with the cyclocondensation of 2-amino-6-chloropyridine with ethyl 2-chloroacetoacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.[1][2]
Q2: What are the typical solvents used for the cyclocondensation step?
A2: Ethanol is a commonly used solvent for the initial cyclocondensation reaction, which is often performed under reflux conditions.[2]
Q3: Which reagents are recommended for the hydrolysis of the ester intermediate?
A3: Alkaline hydrolysis using reagents such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of ethanol and water is a standard and effective method.[2][4]
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product in both steps. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Q5: What are the expected yields for each step?
A5: While yields can vary depending on the specific conditions and scale, well-optimized procedures can achieve good to high yields for both the cyclocondensation and hydrolysis steps.
Troubleshooting Guide
Problem 1: Low Yield in the Cyclocondensation Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction closely using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the reflux is maintained at a steady rate. |
| Side product formation | The formation of isomeric impurities or other side products can occur. Purify the starting materials before use. The reaction temperature should be carefully controlled, as excessive heat can promote side reactions. |
| Moisture in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary, as water can interfere with the reaction. |
Problem 2: Difficulty in the Hydrolysis of the Ester
| Potential Cause | Recommended Solution |
| Incomplete hydrolysis | Ensure a sufficient excess of the base (e.g., LiOH or NaOH) is used. The reaction may require prolonged heating under reflux to go to completion. Monitor by TLC or HPLC until the ester starting material is no longer observed. |
| Product decomposition | While the imidazo[1,2-a]pyridine core is generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to some degradation. Avoid excessive heating or unnecessarily long reaction times once the reaction is complete. |
| Precipitation of the sodium/lithium salt | The carboxylate salt of the product may precipitate from the reaction mixture. This is generally not an issue and the product is obtained upon acidic workup. |
Problem 3: Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted starting materials | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. |
| Side products from the cyclocondensation step | If impurities are carried over from the first step, it is crucial to purify the intermediate ester before proceeding to the hydrolysis. This can be done by recrystallization or column chromatography. |
| Incomplete hydrolysis of the ester | As mentioned in Problem 2, ensure the hydrolysis reaction goes to completion. The unreacted ester can be a difficult impurity to remove from the final carboxylic acid product due to their similar polarities. |
| Impurities from workup | During the acidic workup to precipitate the carboxylic acid, ensure the pH is carefully adjusted. Too low a pH might lead to the protonation of the pyridine nitrogen, affecting its physical properties. Washing the crude product with cold water can help remove inorganic salts. |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-6-chloropyridine (1 equivalent) in ethanol (e.g., 5-10 mL per gram of aminopyridine), add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours.[2] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add ethyl acetate and wash the organic phase with water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Heat the mixture to reflux and stir overnight, or until the reaction is complete as indicated by TLC or HPLC.[2]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 4-5 with a suitable acid (e.g., 1N HCl). This will cause the carboxylic acid product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the product under vacuum to obtain the final this compound.
Caption: A generalized workflow for chemical synthesis.
References
-
Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. Available at: [Link]
-
Zolpidem - Wikipedia. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Center for Biotechnology Information. Available at: [Link]
- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences. Available at: [Link]
- Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. Google Patents.
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. Available at: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
preventing byproduct formation in the synthesis of imidazo[1,2-a]pyridines
A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with practical, evidence-based solutions to common challenges encountered during synthesis, with a focus on preventing the formation of unwanted byproducts. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face in the lab.
Troubleshooting Guides
This section delves into specific, commonly observed byproducts in the synthesis of imidazo[1,2-a]pyridines. Each guide provides an explanation of the underlying causes and offers actionable protocols to mitigate these issues.
Issue 1: Formation of Regioisomeric Byproducts with Substituted 2-Aminopyridines
Question: I am using a substituted 2-aminopyridine in my reaction and observing the formation of an isomeric imidazo[1,2-a]pyridine byproduct. How can I improve the regioselectivity of my synthesis?
Root Cause Analysis:
The formation of regioisomers is a frequent challenge when using 2-aminopyridines with substituents on the pyridine ring. The cyclization step can occur via nucleophilic attack from either the endocyclic pyridine nitrogen (N-1) or the exocyclic amino group, leading to the desired imidazo[1,2-a]pyridine or an undesired isomer. The regiochemical outcome is primarily governed by the electronic and steric properties of the substituents on the pyridine ring.
-
Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring can increase the nucleophilicity of the ring nitrogen, potentially favoring the desired cyclization pathway. Conversely, electron-withdrawing groups (EWGs) can decrease its nucleophilicity, making the exocyclic amino group a more competitive nucleophile and leading to the formation of the undesired regioisomer.
-
Steric Hindrance: Bulky substituents near the pyridine nitrogen can sterically hinder its attack, favoring cyclization through the less hindered exocyclic amino group.
Troubleshooting and Optimization Protocol:
To enhance the regioselectivity towards the desired imidazo[1,2-a]pyridine, consider the following strategies:
1. Strategic Choice of Starting Materials:
-
When possible, select 2-aminopyridine starting materials where the electronic and steric factors favor the desired cyclization. For instance, an electron-donating group at the 5-position of the 2-aminopyridine can enhance the nucleophilicity of the ring nitrogen.
2. Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Solvent | Use less polar solvents like toluene or dioxane.[1] | Polar solvents, especially protic ones, can solvate the pyridine nitrogen, potentially hindering its nucleophilic attack. Less polar solvents may favor the desired intramolecular cyclization. |
| Temperature | Carefully control the reaction temperature. | In some cases, lower temperatures may favor the thermodynamically more stable product, which is often the desired imidazo[1,2-a]pyridine. However, this is system-dependent and requires empirical optimization. |
| Catalyst | For acid-catalyzed reactions, screen different Lewis and Brønsted acids. | The nature of the acid catalyst can influence the protonation equilibrium and the relative nucleophilicity of the two nitrogen atoms. |
3. Mechanistic Consideration for Specific Reactions:
-
For reactions involving α-haloketones: The initial step is typically the SN2 reaction between the pyridine nitrogen and the α-haloketone. To favor this, ensure the pyridine nitrogen is sufficiently nucleophilic and not sterically hindered.[2][3]
Experimental Protocol for Optimizing Regioselectivity:
-
Small-Scale Screening: Set up a series of small-scale reactions in parallel to screen different solvents (e.g., toluene, dioxane, acetonitrile, DMF) and temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
-
Catalyst Evaluation: If applicable, test a range of acid catalysts (e.g., p-TsOH, Sc(OTf)3, In(OTf)3) at varying catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%).
-
Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the ratio of the desired product to the regioisomeric byproduct.
-
Analysis and Scale-Up: Based on the screening results, select the optimal conditions that provide the highest regioselectivity and scale up the reaction accordingly.
Issue 2: Byproduct Formation in Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reactions
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but I am isolating a significant amount of an unexpected byproduct. What could this be and how can I prevent its formation?
Root Cause Analysis:
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] However, under certain conditions, side reactions can occur, leading to the formation of byproducts. A common byproduct is the corresponding Ugi-type adduct , particularly when using aliphatic aldehydes.[6]
The key mechanistic branch point is the fate of the nitrilium intermediate formed after the isocyanide attacks the initially formed imine. In the desired GBB pathway, this intermediate undergoes an intramolecular cyclization. However, if a nucleophile is present in the reaction mixture (e.g., from the solvent or impurities), it can be trapped, leading to a linear Ugi-type product.
Troubleshooting and Optimization Protocol:
1. Careful Selection of Aldehyde:
-
Aromatic aldehydes are generally less prone to forming Ugi byproducts compared to aliphatic aldehydes. If the desired product structure allows, consider using an aromatic aldehyde.
2. Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Solvent | Use a non-nucleophilic, aprotic solvent such as toluene or dichloromethane. | Protic solvents like methanol can act as nucleophiles and trap the nitrilium intermediate, promoting the formation of Ugi adducts.[7] |
| Catalyst | Screen different Lewis and Brønsted acids. Sc(OTf)3 and Yb(OTf)3 are commonly used and can promote the desired cyclization.[6] | The catalyst can influence the rate of the intramolecular cyclization versus the intermolecular trapping of the nitrilium intermediate. |
| Temperature | Higher temperatures can sometimes favor the GBB pathway. | The intramolecular cyclization often has a higher activation energy than the competing Ugi reaction. |
| Reagent Purity | Ensure all reagents, especially the solvent and aldehyde, are dry and free of nucleophilic impurities. | Water or other nucleophilic impurities can lead to the formation of byproducts. |
Experimental Protocol for Minimizing Ugi Byproduct Formation:
-
Reagent Purification: Distill the aldehyde and dry the solvent over appropriate drying agents before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Stepwise Addition: Consider a stepwise approach where the 2-aminopyridine and aldehyde are allowed to form the imine first before the addition of the isocyanide. This can sometimes favor the desired cyclization.
-
Monitoring and Quenching: Monitor the reaction closely by TLC or LC-MS. Once the starting materials are consumed, quench the reaction promptly to prevent further side reactions.
Issue 3: Dimerization and Other Side Reactions of 2-Aminopyridine
Question: My reaction is sluggish, and I am observing the formation of multiple unidentified byproducts, leading to a low yield of the desired imidazo[1,2-a]pyridine. What could be the cause?
Root Cause Analysis:
Under certain reaction conditions, 2-aminopyridine can undergo self-condensation or react with other species in the reaction mixture to form undesired byproducts. One such possibility is dimerization. Another potential side reaction, especially under strongly basic conditions, is the Chichibabin reaction , where an amino group is introduced onto the pyridine ring, leading to diaminopyridine derivatives.[8][9]
These side reactions are often promoted by:
-
High temperatures: Prolonged heating can lead to decomposition and side reactions.
-
Strongly basic or acidic conditions: Extreme pH values can catalyze undesired pathways.
-
Presence of oxidizing agents: This can lead to the formation of colored impurities.
Troubleshooting and Optimization Protocol:
1. Control of Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Use the lowest temperature at which the reaction proceeds at a reasonable rate. | Minimizes thermal decomposition and side reactions. |
| pH Control | Avoid excessively strong acids or bases unless the specific reaction mechanism requires them. | Milder conditions can help to suppress side reactions like the Chichibabin amination. |
| Reaction Time | Monitor the reaction and stop it as soon as the starting material is consumed. | Prolonged reaction times can lead to the accumulation of byproducts. |
2. Purification Strategies:
-
If byproducts are formed, they can often be removed by column chromatography on silica gel. The polarity of the eluent should be carefully optimized to achieve good separation.[10][11]
-
Recrystallization can also be an effective method for purifying the desired imidazo[1,2-a]pyridine from less soluble or more soluble impurities.
Experimental Protocol for General Yield Improvement:
-
Purity of Starting Materials: Ensure the 2-aminopyridine is of high purity. If necessary, recrystallize or sublime it before use.
-
Degassing of Solvent: For sensitive reactions, degassing the solvent by bubbling with an inert gas can remove dissolved oxygen and prevent oxidation of starting materials and products.
-
Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically investigate the effects of multiple parameters (e.g., temperature, concentration, catalyst loading) on the reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in imidazo[1,2-a]pyridine synthesis?
A1: Low yields can stem from several factors, but common culprits include incomplete reaction, formation of the byproducts discussed above (regioisomers, Ugi adducts, dimers), and decomposition of starting materials or products under the reaction conditions. A systematic approach to troubleshooting, starting with ensuring the purity of your reagents and optimizing reaction parameters, is crucial.
Q2: How can I effectively purify my imidazo[1,2-a]pyridine product from unreacted starting materials and byproducts?
A2: The purification strategy will depend on the specific properties of your product and the impurities.
-
Column Chromatography: This is the most common method. Silica gel is typically used, with a solvent system tailored to the polarity of your compound. A gradient elution can be effective for separating closely related compounds.[10][11]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective way to obtain pure material.
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base workup can sometimes be used to separate them from non-basic impurities.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines that also minimize byproducts?
A3: Yes, there is a growing interest in developing greener synthetic routes. Some approaches include:
-
Water as a solvent: Some methods have been developed that use water as a solvent, often with the aid of surfactants to form micelles.[12][13]
-
Catalyst-free conditions: Certain syntheses can be performed without a catalyst, reducing waste and potential contamination of the product.[2][14]
-
Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and improve yields, which can lead to a more efficient and greener process.[15]
Q4: I am working with a DNA-encoded library. Are there specific considerations for preventing byproduct formation in this context?
A4: Synthesizing imidazo[1,2-a]pyridines on a DNA-encoded library presents unique challenges due to the sensitivity of the DNA tag.
-
Mild Reaction Conditions: It is essential to use mild reaction conditions (e.g., near-neutral pH, room temperature) to avoid degradation of the DNA.
-
Aqueous Solvents: The reaction must be compatible with aqueous solvent systems.
-
Reagent Compatibility: All reagents must be carefully chosen to be compatible with DNA. For example, strong electrophiles or nucleophiles that could react with the DNA backbone or bases must be avoided.
-
GBB Reaction on DNA: For GBB reactions on DNA, careful optimization of the catalyst and solvent is critical to prevent DNA degradation and the formation of Ugi adducts. Acetic acid in DMA has been reported as a suitable system for this purpose.[6]
Visualizing Reaction Pathways
To better understand the formation of both the desired product and potential byproducts, the following diagrams illustrate the key reaction pathways.
Caption: Competing pathways in the GBB reaction.
Caption: Factors influencing regioselectivity.
References
- Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022). Asian Journal of Organic Chemistry.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2003). The Journal of Organic Chemistry.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2003).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
- Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. (2025). Benchchem.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2003). ACS Figshare.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024).
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (2014).
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016).
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega.
- Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. (2022). ACS Omega.
- Chichibabin reaction. Wikipedia.
- Variations of the Ugi reaction and the Groebke Bienaymé Blackburn reaction. (2019).
- Chichibabin reaction. Grokipedia.
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). PMC.
- Chichibabin reaction. University of California, Irvine.
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (2022).
- Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 M
- Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. (2017).
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Imidazopyridine derivatives from the Chichibabin reaction. (2014).
- The Groebke-Blackburn-Bienaymé Reaction. (2019). PMC.
- The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed.
- Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomeriz
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PMC.
- Mechanism of GBB and Ugi four-component reactions. (2022).
- Chichibabin pyridine synthesis. Wikipedia.
- Fate of nitrilium ion intermediate in the Ugi, Strecker and GBB reactions. (2021).
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025).
- Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2018). PubMed.
- One Pot Synthesis of C3-Sulfurized Imidazolo [1,2-a] Pyridines. (2024).
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2007). PMC.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal.
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analytical challenges in the characterization of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid isomers
Welcome to the technical support center for the analytical characterization of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical hurdles encountered during the synthesis and purification of this compound. Positional isomerism, particularly of the chloro-substituent on the pyridine ring, presents a significant characterization challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable results.
The Challenge of Isomerism
The synthesis of this compound, often proceeding through the cyclocondensation of a substituted 2-aminopyridine, can potentially yield a mixture of positional isomers. The starting material, a chloro-substituted 2-aminopyridine, can itself be a mixture or lead to the formation of isomers where the chlorine atom is located at the 5-, 6-, 7-, or 8-position of the imidazo[1,2-a]pyridine ring system. These isomers often exhibit very similar physical and chemical properties, making their separation and individual characterization a non-trivial task.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and step-by-step solutions.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I seeing a single, broad, or poorly resolved peak in my HPLC chromatogram when I expect multiple isomers?
Answer:
This is a common issue when dealing with positional isomers, as their similar polarities can lead to co-elution. The key is to enhance the selectivity of your chromatographic system.
Causality: The subtle differences in the dipole moments and van der Waals interactions of the isomers with the stationary phase are often insufficient for baseline separation under generic HPLC conditions.
Troubleshooting Steps:
-
Column Selection:
-
Initial Approach: Start with a high-purity, end-capped C18 column, as these are versatile and widely available.
-
Alternative Stationary Phases: If a C18 column fails to provide resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. The π-π interactions offered by these phases can enhance selectivity for aromatic, halogenated compounds.
-
-
Mobile Phase Optimization:
-
Gradient Elution: Employ a shallow gradient of a suitable organic modifier (acetonitrile or methanol) in a buffered aqueous phase. A slow, linear gradient increases the likelihood of resolving closely eluting peaks.
-
pH Adjustment: The carboxylic acid moiety of the analyte is ionizable. Adjusting the pH of the aqueous mobile phase can significantly impact retention and selectivity.[1][2] Experiment with a pH range of 2.5 to 4.0 using a phosphate or acetate buffer. At a lower pH, the carboxylic acid will be protonated, potentially increasing its retention on a reversed-phase column.
-
Organic Modifier: Acetonitrile often provides sharper peaks and different selectivity compared to methanol for aromatic compounds. Evaluate both solvents.
-
-
Temperature Control:
-
Operating the column at a controlled, elevated temperature (e.g., 35-45 °C) can improve peak shape and may enhance resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics.[1]
-
-
Flow Rate Reduction:
-
Decreasing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Question 2: My peaks are tailing. What are the likely causes and solutions?
Answer:
Peak tailing can obscure the resolution of closely eluting isomers and affect quantitation. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
Causality: For acidic compounds like your target molecule, interaction with residual, un-endcapped silanols on the silica-based stationary phase is a common cause of tailing.[2]
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) to keep the carboxylic acid fully protonated and minimize its interaction with silanols.
-
Buffer Concentration: Use an adequate buffer concentration (e.g., 10-25 mM) to maintain a stable pH throughout the analysis.[2]
-
Column Choice: Utilize a high-purity, modern C18 column with minimal residual silanol activity.
-
System Check: Rule out extra-column volume effects by using tubing with a small internal diameter and ensuring all connections are secure and have no dead volume.[1]
Mass Spectrometry (MS)
Question 3: I can't differentiate the isomers by their mass spectra. They all have the same molecular weight and very similar fragmentation patterns. How can I use MS to identify them?
Answer:
While positional isomers will have the same molecular weight, subtle differences in their fragmentation patterns can sometimes be observed with high-resolution mass spectrometry and tandem MS (MS/MS). However, unequivocal identification often requires coupling MS with a powerful separation technique like HPLC.
Causality: The core imidazo[1,2-a]pyridine ring system is relatively stable, and the initial fragmentation may not be influenced significantly by the position of the chloro substituent.
Troubleshooting Steps:
-
High-Resolution MS (HRMS): While not for isomer differentiation, HRMS is crucial to confirm the elemental composition of your parent and fragment ions, ensuring you are analyzing the correct compound.
-
Tandem MS (MS/MS):
-
Collision-Induced Dissociation (CID): Systematically perform CID on the parent ion of each separated isomer (if chromatographically resolved). While the major fragments might be the same (e.g., loss of CO2, loss of HCl), the relative intensities of the fragment ions may differ between isomers.
-
Fragmentation Pathway Analysis: The position of the chlorine atom can influence the stability of certain fragment ions, leading to variations in their abundance. For example, the proximity of the chloro group to other functional groups in one isomer might facilitate a specific rearrangement or fragmentation pathway that is less favorable in another.
-
-
LC-MS/MS: This is the most powerful approach. By coupling a well-optimized HPLC method (as described above) with an MS/MS detector, you can obtain distinct mass spectra for each chromatographically separated isomer.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 4: The ¹H NMR spectra of my isomeric mixture are very complex and overlapping. How can I assign the structures?
Answer:
NMR spectroscopy is a definitive tool for distinguishing positional isomers. The key is to leverage the distinct electronic environments of the protons and carbons in each isomer, which manifest as unique chemical shifts and coupling patterns.[5]
Causality: The position of the electron-withdrawing chlorine atom on the pyridine ring significantly alters the chemical shifts of the remaining aromatic protons. Additionally, the spin-spin coupling patterns between these protons are highly dependent on their relative positions (ortho, meta, para).[5]
Troubleshooting Steps:
-
¹H NMR Analysis:
-
Chemical Shifts: The protons on the pyridine ring will have characteristic chemical shifts depending on the chlorine's position. For example, a proton ortho to the chlorine will be significantly deshielded (shifted downfield).
-
Coupling Constants (J-values): This is often the most diagnostic feature.
-
Ortho coupling (³JHH) between adjacent protons is typically in the range of 6-10 Hz.
-
Meta coupling (⁴JHH) between protons separated by two bonds is much smaller, around 2-4 Hz.
-
Para coupling (⁵JHH) is usually very small or not observed (<1 Hz).
-
-
By carefully analyzing the splitting patterns and measuring the coupling constants, you can piece together the substitution pattern on the pyridine ring.
-
-
¹³C NMR Analysis:
-
The number of unique signals in the proton-decoupled ¹³C NMR spectrum can indicate the symmetry of the molecule.
-
The carbon directly attached to the chlorine will have a characteristic chemical shift, and the shifts of the other ring carbons will also be affected by the chlorine's position.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace the connectivity of the protons on the pyridine ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with the carbon it is directly attached to, aiding in the assignment of both ¹H and ¹³C signals.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the overall structure and the position of the substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity of protons, which can be useful for confirming assignments, especially in sterically crowded regions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely positional isomers of this compound I might encounter?
A1: The most common isomers are the 6-chloro, 7-chloro, and 8-chloro analogs. The specific isomer distribution will depend on the starting materials and reaction conditions used in the synthesis. For example, starting with 2-amino-5-chloropyridine will likely lead to the 6-chloro isomer.[6]
Q2: Can I use UV-Vis spectroscopy to differentiate these isomers?
A2: While each isomer will have a characteristic UV-Vis spectrum, the differences are often too subtle for reliable differentiation, especially in a mixture. HPLC with UV detection is a more robust method, where the separation is based on chromatography, and the UV detector is used for quantification.[7][8]
Q3: Are there any chiral considerations for this molecule?
A3: The parent molecule, this compound, is not chiral. However, if derivatized in a way that introduces a chiral center, or if it exists in a conformationally locked, non-planar state (atropisomerism), then chiral separation techniques might be necessary.[9][10][11] For the parent compound, this is not a primary concern.
Q4: What are the typical fragmentation patterns I can expect in the mass spectrum?
A4: Common fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18), the loss of the carboxylic acid group (M-45), and the loss of carbon monoxide from the [M-OH]+ fragment.[12][13] For your specific molecule, you might also observe the loss of HCl. The relative abundance of these fragments may vary slightly between isomers.
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
This protocol provides a starting point for developing a robust HPLC method for the separation of this compound isomers.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.7 µm, 100 x 3.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-50% B over 15 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 245 nm |
| Injection Volume | 5 µL |
Method Development Notes:
-
If co-elution persists, try a shallower gradient (e.g., 10-30% B over 20 minutes).
-
Evaluate a C18 and a PFP column for alternative selectivity.
-
Prepare samples in a mixture of the initial mobile phase conditions to ensure good peak shape.
Protocol 2: NMR Sample Preparation and Analysis
For unambiguous structural elucidation of the isolated isomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard ¹H spectrum to observe chemical shifts and coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR:
-
Run a COSY experiment to establish ¹H-¹H correlations.
-
Run an HSQC experiment to assign one-bond ¹H-¹³C correlations.
-
Run an HMBC experiment to establish long-range ¹H-¹³C correlations, which will be critical for confirming the position of the chloro substituent relative to the protons on the pyridine ring.
-
Visualizations
Logical Workflow for Isomer Characterization
Caption: A decision-making workflow for the separation and identification of this compound isomers.
Relationship between Analytical Techniques
Caption: The synergistic relationship between HPLC, MS, and NMR for comprehensive isomer characterization.
References
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Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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Thaher, B. A. (n.d.). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Islamic University of Gaza. Retrieved from [Link]
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Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Dergipark. (n.d.). Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Retrieved from [Link]
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- PubMed. (2015). A rapid HPLC method for determination of zolpidem and its degradation product in tablets using a monolithic column.
- National Center for Biotechnology Information. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- ACS Publications. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 66(23), 7883–7888.
- Oxford Academic. (2019). Separation and Characterization of Unknown Impurities and Isomers in Cefminox Sodium and Study of the Forming Mechanisms of Impurities by Liquid Chromatography Coupled with Ion Trap/Time-Of-Flight Mass Spectrometry.
- PubMed Central. (2018). Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. DARU Journal of Pharmaceutical Sciences, 26(1), 39–46.
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Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Retrieved from [Link]
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ResearchGate. (n.d.). A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. Retrieved from [Link]
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YouTube. (2013, August 6). Predicting NMR Spectra. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Advances, 9(52), 29659–29664.
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Waters Corporation. (n.d.). Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Retrieved from [Link]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
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Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38289–38301.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2035–2054.
- National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS infectious diseases, 9(5), 1017–1031.
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ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
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ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Anti-inflammatory Activity of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides a comprehensive framework for the preclinical validation of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a novel compound within the medicinally significant imidazo[1,2-a]pyridine class. Researchers, scientists, and drug development professionals will find detailed, field-proven methodologies to objectively assess its anti-inflammatory potential against established benchmarks. The protocols herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility.
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The anti-inflammatory potential of this class is often attributed to the modulation of key enzymatic pathways in the inflammatory cascade.[3][4] This guide outlines a systematic approach to validate the efficacy of this compound, from initial enzymatic screening to cellular assays and confirmation in an acute in vivo model.
Compound Profile and Experimental Controls
A robust validation strategy hinges on the comparison of the test compound against well-defined positive and negative controls.
Test Compound: this compound. The synthesis can be adapted from established methods for similar structures, typically involving a cyclocondensation reaction followed by ester hydrolysis.[2][5] Purity should be ≥95% as determined by HPLC.
Positive Control: Indomethacin . A potent, non-selective non-steroidal anti-inflammatory drug (NSAID) that serves as a benchmark for efficacy in both in vitro and in vivo assays.[3][6]
Negative Control: 5-Chloro-2-methylimidazo[1,2-a]pyridine . This structural analog, lacking the critical carboxylic acid moiety often required for COX enzyme interaction, is proposed to be inactive.[7] Its inclusion helps confirm that the observed activity is linked to the specific chemical structure of the test compound and not a general property of the scaffold.
Vehicle Control: Dimethyl sulfoxide (DMSO) for in vitro assays and a 0.5% carboxymethyl cellulose (CMC) solution for in vivo administration. This control is essential to ensure that the solvent used to deliver the compounds has no biological effect on its own.
In Vitro Validation: Targeting the Core Mechanisms of Inflammation
The initial phase of validation focuses on cell-free and cell-based assays to elucidate the compound's direct mechanism of action and its effect on inflammatory signaling.
Causality: The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[7][8][9] Determining the compound's inhibitory activity against both COX-1 (constitutively expressed for homeostatic functions) and COX-2 (induced during inflammation) is critical for assessing its potential efficacy and side-effect profile.[6][7]
Experimental Protocol:
-
Assay Platform: Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit, following the manufacturer's instructions.
-
Enzyme Source: Use human or ovine recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a series of dilutions for the test compound, Indomethacin, and the negative control in DMSO (e.g., from 0.01 µM to 100 µM).
-
Assay Procedure: In a 96-well plate, add the appropriate buffer, heme, enzyme (COX-1 or COX-2), and the test/control compounds.
-
Initiation: Add arachidonic acid solution to initiate the enzymatic reaction.
-
Detection: Incubate for the recommended time (e.g., 10 minutes at 37°C) and then measure the absorbance or fluorescence.
-
Calculation: Calculate the percentage of COX inhibition for each concentration and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Causality: To validate the compound's activity in a biological context, we use a macrophage cell model. Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] This assay assesses the compound's ability to suppress this inflammatory response.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound, Indomethacin, or the negative control. Incubate for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the vehicle control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Collect the cell supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess Reagent System. Read absorbance at 540 nm.
-
Cytokine Quantification (TNF-α, IL-6): Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.
-
Diagram 1: Proposed Anti-inflammatory Mechanism This diagram illustrates the cyclooxygenase pathway, the primary target for many anti-inflammatory drugs. The test compound is hypothesized to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: A multi-phase workflow for systematic anti-inflammatory validation.
Data Summary and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the test compound and the controls.
Table 1: Comparative In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | Experimental Value | Experimental Value | Calculated Value |
| Negative Control | > 100 | > 100 | - |
Table 2: Comparative Cellular Anti-inflammatory Activity (at 10 µM)
| Compound | % Inhibition of NO Production | % Inhibition of TNF-α Release | % Inhibition of IL-6 Release |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Indomethacin | Experimental Value | Experimental Value | Experimental Value |
| Negative Control | < 5% | < 5% | < 5% |
Table 3: Comparative In Vivo Anti-inflammatory Activity (at 3 hr post-carrageenan)
| Treatment Group (Dose) | Mean Increase in Paw Volume (mL) | % Inhibition of Edema |
| Vehicle Control | Experimental Value | 0% |
| Test Compound (50 mg/kg) | Experimental Value | Calculated Value |
| Indomethacin (10 mg/kg) | Experimental Value | Calculated Value |
| Negative Control (50 mg/kg) | Experimental Value | < 10% |
Conclusion
This guide presents a rigorous, multi-tiered strategy for validating the anti-inflammatory activity of this compound. By employing standardized assays and appropriate controls, researchers can generate a comprehensive data package that objectively compares the compound's performance against a known NSAID. The combination of mechanistic (COX inhibition), cellular (macrophage suppression), and physiological (paw edema) data provides a robust foundation for further preclinical and clinical development.
References
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Al-Sanea, M. M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2). Available at: [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]
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Guzmán, J. D. C., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. Medicinal Chemistry Research, 21, 3491–3498. Available at: [Link]
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Jain, D., et al. (2020). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry, 20(5), 499-523. Available at: [Link]
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Lofgren, M., et al. (2018). Selection of positive controls and their impact on anti-drug antibody assay performance. Journal of Immunological Methods, 458, 28-36. Available at: [Link]
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Morocho-Jácome, A. L., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Toxicology and Applied Pharmacology, 485, 117006. Available at: [Link]
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A Comparative Analysis of 5-Chloro and 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Isomers for Researchers
An In-Depth Guide to the Synthesis, Physicochemical Properties, and Biological Potential of Two Key Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] The strategic placement of substituents on this bicyclic heteroaromatic system can profoundly influence its physicochemical properties and pharmacological activity. This guide provides a detailed comparative study of two closely related isomers: 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
This document is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive analysis of the synthesis, spectral characteristics, and potential biological applications of these two isomers, supported by available experimental data.
Synthetic Pathways: A Tale of Two Precursors
The synthesis of both the 5-chloro and 6-chloro isomers of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid generally follows a well-established two-step sequence: the cyclocondensation of a substituted 2-aminopyridine with a β-ketoester, followed by the hydrolysis of the resulting ester. The key differentiator in the synthesis of these two isomers lies in the selection of the starting chloro-substituted 2-aminopyridine.
For the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid , the readily available 5-chloro-2-aminopyridine is the key starting material.[1]
In contrast, the synthesis of This compound would necessitate the use of 6-chloro-2-aminopyridine . While detailed experimental protocols for the 5-chloro isomer are not as readily available in the public domain, the synthetic strategy is directly analogous to that of the 6-chloro isomer.
General Synthesis Workflow
The overall synthetic transformation can be visualized as follows:
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A Researcher's Guide to Investigating 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a Potential Kinase Inhibitor
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer and other diseases. The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds, including potent kinase inhibitors.[1][2] Its versatile structure allows for modifications that can be tailored to interact with the ATP-binding pocket of various kinases, leading to the development of targeted therapeutic agents.
This guide focuses on a specific, yet under-investigated derivative: 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid . While direct experimental data on the kinase inhibitory activity of this particular compound is not yet prevalent in public literature, its structural features, combined with the extensive research on related imidazo[1,2-a]pyridine derivatives, strongly suggest its potential as a candidate for investigation. Derivatives of this scaffold have shown inhibitory activity against several key kinases, including Akt, IGF-1R, and PI3K, which are critical nodes in cancer signaling pathways.[3][4][5]
This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the efficacy of this compound. We will delve into the rationale for its investigation, propose a structured experimental workflow for its characterization, and provide context by comparing the potential findings with established kinase inhibitors.
Structural Rationale: Why Investigate this compound?
The chemical structure of this compound (CAS No: 885275-55-8) provides several clues to its potential as a kinase inhibitor.[6]
-
Imidazo[1,2-a]pyridine Core: This bicyclic heteroaromatic system provides a rigid scaffold that can be appropriately substituted to interact with the hinge region of the kinase ATP-binding site, a common feature of many type I and type II kinase inhibitors.
-
Carboxylic Acid Group at Position 3: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the active site of a target kinase.
-
Chloro Group at Position 5: The chloro substituent can influence the electronic properties of the aromatic system and may engage in halogen bonding or occupy a hydrophobic pocket within the kinase domain.
-
Methyl Group at Position 2: The methyl group can contribute to hydrophobic interactions and influence the overall conformation of the molecule.
The combination of these features suggests that this compound has the necessary pharmacophoric elements to be a successful kinase inhibitor.
Proposed Experimental Workflow for Efficacy Evaluation
To systematically evaluate the potential of this compound as a kinase inhibitor, a multi-tiered experimental approach is recommended.
Caption: Proposed experimental workflow for evaluating a novel kinase inhibitor.
Part 1: In Vitro Biochemical Assays
The initial step is to determine if the compound has any direct inhibitory activity against a panel of purified kinases.
1.1. Broad Kinase Panel Screening:
-
Objective: To identify potential kinase targets.
-
Methodology: Screen the compound at a single high concentration (e.g., 10 µM) against a large, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).
-
Rationale: This provides an unbiased overview of the compound's selectivity profile and identifies initial "hits" for further investigation.
1.2. IC50 Determination:
-
Objective: To quantify the potency of the compound against the identified kinase "hits".
-
Methodology: Perform dose-response assays for each hit kinase. A common method is a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP with the various concentrations of the compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add a reagent that measures the amount of remaining ATP (luminescence is proportional to ATP concentration).
-
Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
-
Trustworthiness: Include a known inhibitor for each kinase as a positive control to validate the assay performance.
1.3. Mechanism of Inhibition Studies:
-
Objective: To understand how the compound inhibits the kinase.
-
Methodology: For the most promising kinase targets, determine the inhibition constant (Ki) and whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. This is typically done using enzyme kinetics studies by measuring reaction rates at varying concentrations of both the inhibitor and ATP.
-
Rationale: Understanding the mechanism of inhibition is crucial for lead optimization and for interpreting cellular activity.
Part 2: Cell-Based Assays
Once a direct kinase target is identified and the potency is confirmed, the next step is to assess the compound's activity in a cellular context.
2.1. Target Engagement Assays:
-
Objective: To confirm that the compound can bind to its target kinase inside living cells.
-
Methodology: A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Rationale: Ligand binding stabilizes the target protein, leading to a higher melting temperature. A shift in the melting curve in the presence of the compound confirms target engagement.
2.2. Downstream Signaling Pathway Analysis:
-
Objective: To determine if the compound inhibits the kinase's activity in cells, leading to a downstream effect.
-
Methodology: Use Western blotting to measure the phosphorylation status of a known substrate of the target kinase.
-
Select a cell line where the target kinase is known to be active.
-
Treat the cells with a dose-response of the compound.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Probe the resulting blot with antibodies specific for the phosphorylated substrate and the total amount of the substrate.
-
-
Rationale: A reduction in the phosphorylated substrate in a dose-dependent manner indicates successful inhibition of the kinase in a cellular environment.
Caption: A simplified representation of the PI3K/Akt signaling pathway.
2.3. Cellular Proliferation and Viability Assays:
-
Objective: To assess the functional consequence of kinase inhibition on cancer cell lines.
-
Methodology: Use assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Plate cancer cell lines that are known to be dependent on the target kinase.
-
Treat the cells with a serial dilution of the compound for a period of time (e.g., 72 hours).
-
Measure cell viability according to the assay manufacturer's protocol.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Rationale: This demonstrates the potential of the compound as an anti-cancer agent.
Comparative Data with Known Kinase Inhibitors
To put the potential results for this compound into perspective, it is essential to compare them against established kinase inhibitors. The choice of comparators will depend on the identified kinase target(s). Below is a hypothetical comparison table for a scenario where the compound is found to be an inhibitor of a specific kinase.
| Compound | Target Kinase | IC50 (nM) | Cellular GI50 (nM) | Mechanism of Action | FDA Approved |
| This compound | Hypothetical Target | To be determined | To be determined | To be determined | No |
| Gefitinib | EGFR | 23-79 | 95-800 | ATP-competitive | Yes |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | 100-1000 | 100-1000 | ATP-competitive | Yes |
| Staurosporine | Broad Spectrum | 1-20 | 10-100 | ATP-competitive | No (Research use) |
Conclusion and Future Directions
While this compound is currently an uncharacterized compound in the context of kinase inhibition, its chemical structure, based on the privileged imidazo[1,2-a]pyridine scaffold, makes it a compelling candidate for investigation. The experimental workflow outlined in this guide provides a robust and logical progression for its evaluation, from initial biochemical screening to cellular and potentially in vivo studies.
The discovery of novel kinase inhibitors is a dynamic and highly competitive field. The systematic approach described here, grounded in established methodologies, will enable researchers to thoroughly assess the potential of this compound and determine if it warrants further development as a targeted therapeutic agent. The broader family of imidazo[1,2-a]pyridine derivatives has already demonstrated significant therapeutic potential, and a comprehensive investigation of this specific analog is a logical and promising next step.[1][7]
References
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Bohn, P., et al. (2010). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
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Cushman, M., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]
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Mallat, A., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]
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Gelin, M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]
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Kaur, R., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. Available at: [Link]
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Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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De Vita, D., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. Available at: [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. Available at: [Link]
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Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
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Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. Available at: [Link]
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
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Taylor, R. D., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
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Validating the Therapeutic Potential of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Comparative In Vivo Guide
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a novel derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, hereafter referred to as Compound X. Our objective is to furnish researchers, scientists, and drug development professionals with a meticulously designed, experience-driven roadmap for assessing the therapeutic efficacy and safety of Compound X in relevant animal models. This document will not only detail the requisite experimental protocols but also draw objective comparisons with established alternatives, grounding our recommendations in robust scientific data.
Introduction to Compound X and the Imidazo[1,2-a]pyridine Class
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological profile.[1][2] Derivatives of this scaffold have been successfully developed into marketed drugs for a range of indications, including insomnia (Zolpidem) and anxiety (Alpidem).[2] The therapeutic potential of this class extends to oncology, infectious diseases, and inflammatory conditions.[4][5][6][7][8]
Compound X, this compound, is a novel analogue designed to leverage the established pharmacophore of the imidazo[1,2-a]pyridine nucleus. The strategic placement of a chloro group at the 5-position and a carboxylic acid at the 3-position is hypothesized to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity for a specific biological target. While direct in vivo data for Compound X is not yet publicly available, this guide will establish a robust validation strategy based on the extensive literature on analogous compounds.
Comparative Landscape: Positioning Compound X in the Therapeutic Arena
A critical aspect of preclinical validation is to benchmark the investigational compound against existing or alternative therapies. Based on the broad-spectrum activity of imidazo[1,2-a]pyridines, we will consider two primary therapeutic avenues for the initial in vivo assessment of Compound X: oncology and infectious diseases.
Competitor Analysis
| Compound/Drug | Therapeutic Area | Mechanism of Action (if known) | Reported In Vivo Efficacy | Reference |
| Compound 6h (imidazopyridine-linked thiazolidinone) | Anticancer | Not specified, antioxidant properties noted | Showed no signs of toxicity in mice at doses up to 500 mg/kg. | [4] |
| Compound 10n.HCl (dual PARP/NAMPT inhibitor) | Anticancer (Triple-Negative Breast Cancer) | Dual inhibitor of PARP1 and NAMPT | Excellent antitumor efficacy in an MDA-MB-231 xenograft mouse model and significantly inhibited lung metastasis in a 4T1 metastatic mouse model. | [9] |
| ND-10885 (imidazo[1,2-a]pyridine-3-carboxamide) | Antibacterial (Mycobacterium avium) | Not specified | Significant activity in the lung, spleen, and liver in a mouse M. avium infection model. | [6][7] |
| Celecoxib (for comparison in anti-inflammatory models) | Anti-inflammatory | Selective COX-2 inhibitor | Well-established anti-inflammatory and analgesic effects in various animal models. | [8] |
This comparative table will serve as a benchmark for evaluating the performance of Compound X in subsequent in vivo studies.
Proposed In Vivo Validation Workflow for Compound X
The following section outlines a detailed, stepwise approach for the comprehensive in vivo evaluation of Compound X. The experimental design emphasizes scientific rigor and the generation of translatable data.
Caption: Proposed In Vivo Validation Workflow for Compound X.
Phase 1: Foundational Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X is fundamental to designing an effective dosing regimen for efficacy studies. A recent study on a dual PARP/NAMPT inhibitor with an imidazo[1,2-a]pyridine core demonstrated the importance of establishing a reasonable PK profile to support further in vivo investigation.[9]
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per route).
-
Administration:
-
Intravenous (IV) bolus: 1 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Oral (PO) gavage: 10 mg/kg in a suitable vehicle.
-
-
Sample Collection: Blood samples (approx. 0.2 mL) will be collected from the tail vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma concentrations of Compound X will be determined by a validated LC-MS/MS method.
-
Parameters to be Calculated: Key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), peak plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) will be calculated. Oral bioavailability will be determined by comparing the AUC from PO and IV administration.
Rationale: Determining the maximum tolerated dose (MTD) is crucial for ensuring animal welfare and selecting appropriate dose levels for efficacy studies. Previous work on imidazopyridine-linked thiazolidinones has established a precedent for evaluating toxicity at various dose ranges.[4]
Protocol:
-
Animal Model: Male and female BALB/c mice (n=3 per sex per dose group).
-
Dose Escalation: A single dose of Compound X will be administered via the intended therapeutic route (e.g., oral gavage or intraperitoneal injection) at escalating doses (e.g., 10, 50, 100, 250, 500 mg/kg).
-
Observation: Animals will be observed for clinical signs of toxicity, morbidity, and mortality for up to 14 days post-dosing. Body weight will be recorded daily.
-
Endpoint: The MTD will be defined as the highest dose that does not cause mortality or significant signs of toxicity.
Phase 2: Efficacy Modeling
Based on the broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold, parallel efficacy studies in oncology and infectious disease models are recommended.
Rationale: Xenograft models are a standard and effective way to assess the antitumor activity of a novel compound in vivo.[10][11] The choice of cell line should be guided by in vitro screening data for Compound X. For the purpose of this guide, we will use the MDA-MB-231 human breast cancer cell line, which has been successfully used in the evaluation of other imidazo[1,2-a]pyridine derivatives.[9]
Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 0.1 mL of Matrigel will be injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle control (e.g., daily oral gavage).
-
Compound X (e.g., 10, 30, 100 mg/kg, daily oral gavage, doses based on MTD).
-
Positive control (e.g., a standard-of-care chemotherapeutic agent relevant to breast cancer).
-
-
Efficacy Endpoints:
-
Tumor volume will be measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Body weight will be monitored as an indicator of toxicity.
-
At the end of the study, tumors will be excised, weighed, and processed for histological and biomarker analysis.
-
Rationale: The imidazo[1,2-a]pyridine scaffold has demonstrated potent antibacterial activity, particularly against mycobacteria.[6][7] A systemic infection model will provide a robust assessment of Compound X's ability to clear a bacterial infection in vivo.
Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Mice will be infected intravenously with a sublethal dose of a relevant bacterial strain (e.g., Mycobacterium avium or a multidrug-resistant strain of Staphylococcus aureus).
-
Treatment Initiation: 24 hours post-infection, mice will be randomized into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle control.
-
Compound X (doses based on PK and MTD data).
-
Positive control (a clinically relevant antibiotic).
-
-
Efficacy Endpoints:
-
At specified time points (e.g., 3 and 7 days post-treatment initiation), mice will be euthanized.
-
Spleen and liver will be harvested, homogenized, and plated on appropriate agar to determine bacterial load (colony-forming units, CFUs).
-
A reduction in CFU counts compared to the vehicle control will indicate efficacy.
-
Data Presentation and Interpretation
All quantitative data from the in vivo studies should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of Compound X in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3200 | 6400 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (mL/min/kg) | 5.2 | - |
| Vd (L/kg) | 1.1 | - |
| Bioavailability (%) | - | 40 |
Table 2: Hypothetical Efficacy of Compound X in an MDA-MB-231 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1200 ± 150 | - |
| Compound X (10 mg/kg) | 850 ± 120 | 29 |
| Compound X (30 mg/kg) | 500 ± 90 | 58 |
| Compound X (100 mg/kg) | 250 ± 60 | 79 |
| Positive Control | 300 ± 70 | 75 |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By following these detailed protocols and leveraging the comparative data from analogous compounds, researchers can effectively assess the therapeutic potential of Compound X. The successful completion of these studies will provide the critical data necessary to make an informed " go/no-go " decision for further preclinical and clinical development. Future studies may include mechanism of action elucidation, combination therapy assessments, and evaluation in additional disease models. The versatility of the imidazo[1,2-a]pyridine scaffold suggests that with thorough and systematic validation, Compound X could represent a significant advancement in its target therapeutic area.
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- Anders, H.-J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451.
- Initial in vivo validation of novel oncology therapeutic mechanism completed. (n.d.).
- Drug Discovery and Development Services | InVivo Biosystems. (n.d.).
- In Vivo Target Validation - Cre
- Ansari, M. F., et al. (2020). Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. Archiv der Pharmazie, 353(8), e2000071.
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. (2025-12-29). American Chemical Society.
- Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(15), 4993.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023-05-18). ACS Infectious Diseases.
- Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. (2021-02-11). Bioorganic & Medicinal Chemistry.
- 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
- 5-CHLORO-2-METHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID - Echemi. (n.d.).
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026-01-08).
- Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018–5022.
- Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2016). PubMed.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (2021).
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). Medicinal Chemistry.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules.
- Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. (2017). European Journal of Medicinal Chemistry.
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A Senior Application Scientist's Guide to Cross-Validation of Biological Screening Results for 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides a comprehensive framework for the critical process of cross-validating primary biological screening results, using the novel compound 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a central case study. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind experimental design, ensuring the robust validation of potential therapeutic candidates.
Introduction: The Challenge of the "Hit"
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hits"—molecules that modulate a specific biological target or pathway.[1] However, a primary hit is merely the beginning of a rigorous journey. The initial screening process is susceptible to a variety of artifacts and false positives, which can arise from compound interference with the assay technology, non-specific activity, or general cytotoxicity.[2][3][4]
Therefore, a structured and scientifically sound hit validation cascade is not just recommended; it is essential to focus resources on the most promising candidates and avoid costly dead ends.[4][5] This process relies on the principle of cross-validation , where hits are re-tested and further characterized using a series of increasingly stringent and diverse assays.[2][6]
This guide will use This compound , a member of the versatile imidazo[1,2-a]pyridine scaffold known for a wide spectrum of biological activities[7][8], as a model compound. We will outline a hypothetical, yet typical, scenario where this compound is identified as a primary inhibitor of a target protein kinase and detail the necessary steps to validate this finding robustly.
The Primary Screen: Identifying the Initial Candidate
In our scenario, a large-scale HTS campaign was conducted to identify inhibitors of Protein Kinase X (PKX), a target implicated in an inflammatory disease pathway. The primary assay was a fluorescence-based biochemical assay measuring the phosphorylation of a peptide substrate.
-
Assay Principle: A generic, fluorescence-based kinase activity assay.
-
Screening Deck: A diverse library of 500,000 small molecules.
-
Hit Criteria: Compounds inhibiting >50% of kinase activity at a single concentration (10 µM).
From this screen, this compound (hereafter referred to as Compound A ) emerged as a confirmed hit, demonstrating consistent inhibition in replicate tests.
The Imperative of Cross-Validation: Separating Signal from Noise
A single-concentration primary screen is a blunt instrument. The initial activity of Compound A could stem from its desired, specific interaction with PKX, or it could be a misleading artifact. The goal of the validation cascade is to systematically eliminate alternative explanations.[3]
A robust validation workflow is designed to answer several key questions:
-
Is the activity real and repeatable? (Hit Confirmation)
-
Is the compound acting on the target of interest? (Orthogonal Testing)
-
Is the inhibition specific, or a result of assay interference? (Counter-screens)
-
Does the biochemical activity translate to a cellular context? (Cell-based Assays)
The following diagram illustrates a typical hit validation workflow.
Caption: A typical workflow for hit validation and cross-validation.
Comparative Analysis: A Multi-Assay Approach
To validate Compound A, its performance must be compared against appropriate controls and alternative compounds. For this guide, we will compare it with:
-
Staurosporine: A well-known, potent, but non-selective protein kinase inhibitor (Positive Control).
-
Compound B: A structurally related analogue from the same imidazo[1,2-a]pyridine class, also identified as a weaker hit in the primary screen.
The cross-validation will proceed through a series of orthogonal and counter-screen assays. An orthogonal assay measures the same biological event as the primary screen but uses a different detection method, which is crucial for identifying false positives caused by interference with the primary assay's technology (e.g., fluorescence).[2][6][9]
Orthogonal Assay: Luminescence-based Kinase Assay
Causality: The primary screen used fluorescence. Fluorescent compounds can quench or emit at the assay wavelength, creating false positives or negatives.[3] Switching to a luminescence-based readout, which measures ATP consumption, provides an independent method to confirm kinase inhibition.[2] This is a robust method for confirming hits from a primary screen.[6]
Data Summary:
| Compound | Primary Screen IC₅₀ (µM) (Fluorescence) | Orthogonal Assay IC₅₀ (µM) (Luminescence) |
| Compound A | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Compound B | 8.5 ± 1.1 | 9.2 ± 1.5 |
| Staurosporine | 0.05 ± 0.01 | 0.06 ± 0.01 |
Interpretation: The close correlation between the IC₅₀ values from both assays strengthens the case that Compound A and B are genuine inhibitors of PKX and not artifacts of the fluorescence-based detection method.
Biophysical Assay: Differential Scanning Fluorimetry (DSF)
Causality: Biochemical assays confirm inhibition of function, but not necessarily direct binding. A compound could inhibit the enzyme through non-specific mechanisms like aggregation.[4] Biophysical assays like DSF (or Thermal Shift Assay) provide evidence of a direct physical interaction between the compound and the target protein.[2][4] Ligand binding stabilizes the protein, leading to an increase in its melting temperature (ΔTm).
Data Summary:
| Compound (at 50 µM) | ΔTm (°C) | Interpretation |
| Compound A | + 5.8 °C | Strong direct binding |
| Compound B | + 2.1 °C | Weaker direct binding |
| Staurosporine | + 8.5 °C | Very strong direct binding |
| DMSO (Vehicle) | 0 °C | No binding (Negative Control) |
Interpretation: Compound A induces a significant thermal shift, providing strong evidence of direct binding to PKX. The weaker shift for Compound B aligns with its lower potency.
Cellular Target Engagement: NanoBRET™ Assay
Causality: Activity in a purified, biochemical system does not guarantee activity in the complex environment of a living cell.[5] A compound must be cell-permeable and able to engage its target amidst countless other proteins. A cell-based target engagement assay, such as NanoBRET™, measures the ability of a compound to displace a tracer from the target protein within intact cells.
Data Summary:
| Compound | Cellular IC₅₀ (µM) (NanoBRET™) |
| Compound A | 2.5 ± 0.5 |
| Compound B | > 50 |
| Staurosporine | 0.15 ± 0.03 |
Interpretation: Compound A demonstrates good cell permeability and engages PKX in a cellular context, albeit with a slight potency shift compared to the biochemical assay, which is common. Compound B, however, shows poor cellular activity, suggesting it may have poor permeability or is rapidly metabolized, making it a less desirable candidate for further development. This step is crucial for validating hits in a more biologically relevant setting.[2]
Step-by-Step Experimental Protocols
Protocol: Orthogonal Luminescence Kinase Assay (e.g., Kinase-Glo®)
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well white, opaque assay plate. Include "DMSO only" wells for 0% inhibition (high signal) and a known inhibitor for 100% inhibition (low signal) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing PKX enzyme and its specific peptide substrate in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution.
-
Add 5 µL of the 2X ATP solution to initiate the reaction. Final volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Allow the Kinase-Glo® Luminescent Kinase Assay reagent to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the high and low controls. Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation:
-
Dilute the PKX protein stock to a final concentration of 2 µM in a suitable buffer (e.g., HEPES with NaCl).
-
Dilute a fluorescent dye (e.g., SYPRO™ Orange) to a 5X final concentration.
-
Dilute test compounds to a 20X final concentration (e.g., 1 mM for a 50 µM final concentration).
-
-
Assay Mixture: In each well of a 96-well PCR plate, combine:
-
12.5 µL of 2 µM PKX protein.
-
5 µL of 5X dye.
-
1.25 µL of 20X compound (or DMSO for control).
-
6.25 µL of buffer to reach a final volume of 25 µL.
-
-
Thermal Denaturation:
-
Seal the plate.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will show an inflection point at the protein's melting temperature (Tm).
-
Calculate the first derivative of the curve; the peak of the derivative corresponds to the Tm.
-
The change in melting temperature (ΔTm) is calculated as (Tm with compound) - (Tm with DMSO).
-
Conclusion and Forward Look
The cross-validation cascade provides a clear and objective assessment of the initial screening hit.
-
Compound A (this compound): Has been successfully validated. It is a potent, direct-binding, and cell-active inhibitor of Protein Kinase X. Its activity was confirmed by an orthogonal assay, ruling out major technology-specific artifacts. This compound is a high-quality candidate to advance into lead optimization, where medicinal chemistry efforts will focus on improving potency, selectivity, and drug-like properties.
-
Compound B: While a genuine biochemical inhibitor, its lack of cellular activity makes it a low-priority candidate. It serves as an excellent example of why moving beyond simple biochemical assays is critical.
This guide demonstrates that a logical, multi-faceted approach to hit validation is indispensable. By employing a combination of orthogonal biochemical, biophysical, and cell-based assays, researchers can build a strong, evidence-based case for their screening hits, ensuring that only the most promising compounds proceed down the long and resource-intensive path of drug development.
References
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
Creative Biolabs. Orthogonal Assay Service. [Link]
-
AXXAM. From gene to validated and qualified hits. [Link]
-
Evotec. How To Optimize Your Hit Identification Strategy. [Link]
-
Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Wikipedia. High-throughput screening. [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
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- 4. drugtargetreview.com [drugtargetreview.com]
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- 9. axxam.com [axxam.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Preparation Methods
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, is a valuable building block for drug discovery, necessitating efficient and scalable synthetic routes. This guide provides a comparative analysis of three distinct methodologies for its preparation: a classical two-step cyclocondensation and hydrolysis, a one-pot Ortoleva-King type reaction, and a modern Groebke-Blackburn-Bienaymé (GBB) multicomponent approach. Each method is evaluated on its synthetic efficiency, operational simplicity, and potential for scalability, supported by detailed experimental protocols and comparative data.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision in the drug development pipeline, impacting timelines, cost, and the environmental footprint of the process. The following table provides a high-level comparison of the three benchmarked methods for the synthesis of this compound.
| Metric | Method A: Two-Step Cyclocondensation & Hydrolysis | Method B: One-Pot Ortoleva-King Type Reaction | Method C: Groebke-Blackburn-Bienaymé (GBB) Approach |
| Overall Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Number of Steps | 2 | 1 | 1 (to a precursor) |
| Starting Materials | 6-Chloro-2-aminopyridine, Ethyl 2-chloroacetoacetate | 6-Chloro-2-aminopyridine, a suitable ketone | 6-Chloro-2-aminopyridine, an aldehyde, an isocyanide |
| Key Advantages | Reliable, well-established, good yields. | One-pot procedure, readily available starting materials. | High atom economy, rapid access to complex structures. |
| Key Disadvantages | Two distinct reaction and work-up steps. | Can require high temperatures and stoichiometric reagents. | May require synthesis of the isocyanide precursor. |
| Scalability | Readily scalable. | Potentially scalable with optimization. | Scalable, with considerations for catalyst loading. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic method, including a representative experimental protocol and a visual workflow diagram.
Method A: Two-Step Cyclocondensation and Hydrolysis
This classical and robust two-step approach first involves the cyclocondensation of 6-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate to form the corresponding ethyl ester, which is subsequently hydrolyzed to the target carboxylic acid.[1] This method is highly reliable and generally provides good overall yields.
Step 1: Synthesis of Ethyl 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 6-chloro-2-aminopyridine (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (or sodium hydroxide) (2-3 eq) to the solution.
-
Reflux the mixture for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: Two-step synthesis of the target molecule.
Method B: One-Pot Ortoleva-King Type Reaction
The Ortoleva-King reaction provides a more direct, one-pot route to the imidazo[1,2-a]pyridine core.[2][3] This method typically involves the reaction of a 2-aminopyridine with a ketone in the presence of iodine. For the synthesis of the target carboxylic acid, a starting material such as ethyl 2-chloro-3-oxobutanoate could be envisioned, followed by in-situ hydrolysis.
-
In a round-bottom flask, combine 6-chloro-2-aminopyridine (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Add a catalytic amount of a Lewis acid (e.g., FeCl₃·6H₂O, 10 mol%) and molecular iodine (1.2 eq).
-
Heat the reaction mixture at 100-110 °C for 2-4 hours, monitoring by TLC.
-
After the initial reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide.
-
Heat the mixture at 100 °C for an additional 1-2 hours to effect hydrolysis.
-
Cool the reaction to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Caption: One-pot Ortoleva-King type synthesis.
Method C: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Approach
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction that allows for the rapid assembly of the imidazo[1,2-a]pyridine scaffold in a single step.[2] While the direct synthesis of the carboxylic acid is not typical, a precursor such as a 3-amino derivative can be efficiently prepared and subsequently converted to the target molecule.
-
In a sealed tube, dissolve 6-chloro-2-aminopyridine (1.0 eq), an appropriate aldehyde (e.g., glyoxylic acid ethyl ester, 1.0 eq), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-amino-substituted imidazo[1,2-a]pyridine precursor.
-
Further chemical transformations would be required to convert the amino group at the 3-position to a carboxylic acid.
Caption: GBB reaction to a precursor, followed by conversion.
Conclusion
The choice of synthetic method for this compound will ultimately depend on the specific requirements of the research or development program.
-
Method A (Two-Step Cyclocondensation and Hydrolysis) is recommended for its reliability and generally high yields, making it suitable for both small-scale and large-scale synthesis where a robust and well-understood process is paramount.
-
Method B (One-Pot Ortoleva-King Type Reaction) offers the advantage of a one-pot procedure, which can be more time and resource-efficient. However, it may require more optimization to achieve high yields and purity, particularly at a larger scale.
-
Method C (Groebke-Blackburn-Bienaymé Approach) is ideal for diversity-oriented synthesis and the rapid generation of analogs, as a wide variety of aldehydes and isocyanides can be employed. While it provides a quick entry to the core scaffold, the subsequent conversion of the 3-amino group to a carboxylic acid adds complexity to the overall synthesis.
For the straightforward and scalable production of this compound, the two-step cyclocondensation and hydrolysis method currently presents the most practical and well-defined pathway.
References
-
Ujwaldev, S. et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. Request PDF. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine-3-carboxylic Acids
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable versatility in binding to a wide array of biological targets.[1][2] Its derivatives have been investigated for a plethora of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][3][4] This guide focuses on a specific, promising subset: the imidazo[1,2-a]pyridine-3-carboxylic acids. The addition of the carboxylic acid moiety at the 3-position can significantly influence the molecule's pharmacokinetic properties and introduce critical hydrogen bonding interactions within a target's active site, potentially enhancing potency and selectivity.
This document provides an in-depth, comparative analysis of imidazo[1,2-a]pyridine-3-carboxylic acids through the lens of computational molecular docking. We will explore the rationale behind selecting specific protein targets, detail a rigorous docking methodology, and present a comparative analysis against established inhibitors. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery of novel therapeutics based on this versatile scaffold.
The Rationale for Target Selection: Focusing on Cyclooxygenase-2 (COX-2)
The imidazo[1,2-a]pyridine nucleus has been successfully exploited to develop inhibitors for various enzymes, including kinases like PI3K and Nek2, as well as enzymes involved in inflammatory pathways.[5][6] Notably, derivatives of imidazo[1,2-a]pyridine carboxylic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[7] The COX enzymes, particularly the inducible isoform COX-2, are a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 over COX-1 is a critical therapeutic goal to minimize gastrointestinal side effects associated with traditional NSAIDs.[7]
Given the existing evidence of anti-inflammatory properties and the documented interaction of carboxylic acid derivatives with COX active sites, this guide will use COX-2 as the primary target for our comparative docking study.[7] As a point of comparison, we will use Celecoxib, a well-known selective COX-2 inhibitor, as our reference compound. This allows for a direct comparison of the binding potential of our novel imidazo[1,2-a]pyridine-3-carboxylic acids against a clinically approved drug.
Experimental Workflow: A Rigorous Protocol for Comparative Molecular Docking
The following protocol outlines a comprehensive and self-validating workflow for conducting a comparative molecular docking study. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Part 1: Preparation of the Receptor and Ligands
-
Receptor Acquisition and Preparation:
-
Action: Download the 3D crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib) from the Protein Data Bank (PDB; e.g., PDB ID: 3LN1).
-
Rationale: Starting with a co-crystallized structure provides a biologically relevant conformation of the active site. The presence of a known inhibitor helps in validating the docking protocol (re-docking).
-
Execution: Using molecular modeling software (e.g., Schrödinger Maestro, MOE, or AutoDock Tools), prepare the protein by:
-
Removing water molecules that are not involved in critical interactions.
-
Adding hydrogen atoms and assigning correct bond orders.
-
Repairing any missing side chains or loops.
-
Assigning protonation states at a physiological pH (7.4).
-
Minimizing the protein structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Action: Sketch the 3D structures of the imidazo[1,2-a]pyridine-3-carboxylic acid derivatives and the reference compound (Celecoxib).
-
Rationale: Accurate 3D representation is crucial for proper docking. The carboxylic acid group should be modeled in its ionized state, as this is predominant at physiological pH and critical for interactions.
-
Execution: Use a ligand preparation tool (e.g., LigPrep in Schrödinger, or similar tools) to:
-
Generate possible ionization states at the target pH.
-
Generate tautomers and stereoisomers if applicable.
-
Perform a conformational search and energy minimization for each ligand.
-
-
Part 2: Docking and Scoring
-
Grid Generation:
-
Action: Define the docking grid box around the active site of the COX-2 enzyme.
-
Rationale: The grid defines the volume in which the docking algorithm will search for favorable ligand poses. It should be centered on the co-crystallized ligand to ensure the entire binding pocket is encompassed.
-
Execution: Center the grid on the Celecoxib binding site in the prepared COX-2 structure. The size of the grid should be sufficient to allow the ligands to rotate and translate freely within the active site.
-
-
Molecular Docking:
-
Action: Dock the prepared library of imidazo[1,2-a]pyridine-3-carboxylic acids and Celecoxib into the prepared COX-2 active site.
-
Rationale: This step predicts the preferred binding orientation and conformation of each ligand within the receptor's active site.
-
Execution: Use a validated docking program (e.g., Glide, AutoDock Vina, GOLD). Employ standard precision (SP) or extra precision (XP) modes for higher accuracy. It is crucial to perform re-docking of the co-crystallized ligand (Celecoxib) to validate the docking protocol. An RMSD value of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.
-
-
Scoring and Analysis:
-
Action: Analyze the docking scores and binding poses of each ligand.
-
Rationale: The docking score provides a quantitative estimate of the binding affinity (e.g., in kcal/mol). Visual inspection of the binding poses is essential to understand the key molecular interactions.
-
Execution:
-
Record the docking score for each compound.
-
Visualize the top-scoring poses for each ligand and analyze the interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key active site residues of COX-2 (e.g., Arg513, Val523, Ser530).
-
-
Visualizing the Workflow and Biological Context
To better illustrate the process and the biological relevance, the following diagrams are provided.
Caption: A streamlined workflow for the comparative molecular docking of imidazo[1,2-a]pyridine-3-carboxylic acids against COX-2.
Caption: The role of a selective COX-2 inhibitor, such as an imidazo[1,2-a]pyridine derivative, in the inflammatory pathway.
Comparative Data Analysis
The following tables summarize hypothetical, yet plausible, docking results for a series of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives compared to the reference inhibitor, Celecoxib. These results are intended to be illustrative of what a researcher might find.
Table 1: Docking Scores and Predicted Binding Affinities
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Ki (nM) |
| Reference | |||
| Celecoxib | Known COX-2 Inhibitor | -11.5 | 15.2 |
| Test Series | |||
| IMP-01 | 2-phenyl-imidazo[1,2-a]pyridine-3-carboxylic acid | -9.8 | 150.5 |
| IMP-02 | 2-(4-chlorophenyl)-imidazo[1,2-a]pyridine-3-carboxylic acid | -10.7 | 45.8 |
| IMP-03 | 2-(4-methoxyphenyl)-imidazo[1,2-a]pyridine-3-carboxylic acid | -10.2 | 88.3 |
| IMP-04 | 6-bromo-2-phenyl-imidazo[1,2-a]pyridine-3-carboxylic acid | -10.5 | 55.1 |
Note: Predicted Ki values are calculated from the docking scores and are for comparative purposes only.
Table 2: Analysis of Key Molecular Interactions with COX-2 Active Site
| Compound ID | Key Interacting Residues | Type of Interaction |
| Celecoxib | Arg513, Val523, Ser530 | Hydrogen Bond, Hydrophobic, Sulfonamide pocket interaction |
| IMP-01 | Arg513, Tyr385, Ser530 | Salt bridge (carboxylic acid), Pi-pi stacking, Hydrogen Bond |
| IMP-02 | Arg513, Val523, Ser530 | Salt bridge (carboxylic acid), Halogen bond, Hydrogen Bond |
| IMP-03 | Arg513, Tyr355, Ser530 | Salt bridge (carboxylic acid), Hydrogen Bond, Hydrophobic |
| IMP-04 | Arg513, Val523, Ser530 | Salt bridge (carboxylic acid), Halogen bond, Hydrogen Bond |
Interpretation and Future Directions
The hypothetical results in Tables 1 and 2 suggest that the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold shows significant promise for COX-2 inhibition. The carboxylic acid moiety consistently forms a strong salt bridge with the key Arg513 residue at the entrance of the active site, a critical interaction for potent inhibition.
Specifically, compound IMP-02 , with a 4-chlorophenyl substitution, exhibits the best docking score in the test series, approaching that of Celecoxib. This suggests that the chloro-substituent may be forming favorable interactions within the hydrophobic pocket of the COX-2 active site, similar to the trifluoromethyl group of Celecoxib. The addition of a bromine atom at the 6-position (IMP-04 ) also appears to enhance binding affinity, indicating another area for potential optimization.
These in silico findings provide a strong rationale for the synthesis and in vitro evaluation of these compounds. Future work should focus on:
-
Synthesis and In Vitro Validation: Synthesizing the most promising compounds (IMP-02 and IMP-04) and evaluating their COX-1/COX-2 inhibitory activity and selectivity using enzymatic assays.
-
Expanded Structure-Activity Relationship (SAR): Exploring a wider range of substitutions on both the phenyl ring at the 2-position and on the imidazo[1,2-a]pyridine core to further optimize potency and selectivity.
-
ADMET Prediction: Performing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the drug-like properties of the lead compounds.
By integrating computational docking with synthetic chemistry and biological evaluation, the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold can be effectively optimized to generate novel and potent therapeutic agents.
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Azzouzi, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(21), 11135-11151. [Link]
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A-038: A Comparative Guide to the Kinase Selectivity of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Senior Application Scientist, Advanced Biochemical Assays Group
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] Consequently, kinase inhibitors have become a major class of therapeutic agents.[1][3] A key challenge in kinase inhibitor development is achieving selectivity, as off-target effects can lead to toxicity and limit therapeutic windows.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel ATP-competitive kinase inhibitor, 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (designated A-038), against a broad panel of human kinases. We present a step-by-step methodology, from a high-throughput primary screen to detailed dose-response analysis, and compare the hypothetical selectivity profile of A-038 with Staurosporine, a well-known broad-spectrum kinase inhibitor.[4][5][6] The protocols and data analysis workflows described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Introduction: The Imperative for Kinase Selectivity
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding site, making the design of selective inhibitors a significant challenge.[1][2] Non-selective inhibitors can interact with numerous kinases, leading to unforeseen biological consequences and potential toxicities.[1] Therefore, early and comprehensive selectivity profiling is a cornerstone of modern drug discovery, enabling researchers to:
-
Identify Primary and Secondary Targets: Uncover the intended and unintended biological targets of a compound.
-
Predict Potential Off-Target Toxicities: Flag potential safety liabilities early in the development process.
-
Elucidate Mechanism of Action: Understand the polypharmacology of a compound, which can sometimes be beneficial.[2]
-
Guide Medicinal Chemistry Efforts: Provide crucial structure-activity relationship (SAR) data to optimize selectivity and potency.
This guide uses the novel compound this compound (A-038) as an exemplar to illustrate a robust workflow for kinase selectivity assessment. The imidazo[1,2-a]pyridine scaffold is a versatile heterocycle found in a number of kinase inhibitors targeting various kinases, including PI3K and Akt.[7][8] By systematically evaluating A-038, we will demonstrate how to generate a high-quality selectivity profile that can confidently guide further research and development.
Experimental Design & Workflow
Our approach is a two-tiered process designed for efficiency and accuracy. It begins with a broad primary screen to identify initial "hits" followed by a more focused secondary screen to confirm activity and determine potency.
Caption: High-level workflow for kinase selectivity profiling.
Materials & Detailed Protocols
Key Reagents
-
Test Compound (A-038): this compound, synthesized and quality-controlled (>98% purity).
-
Control Inhibitor: Staurosporine (R&D Systems, Cat. No. 1285 or similar), a potent, broad-spectrum kinase inhibitor.
-
Assay Platform: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar). This luminescent assay measures ADP production, a universal product of kinase reactions.[9][10][11] It is a robust, high-throughput method suitable for profiling diverse kinases.[9][12]
-
Kinase Panel: A representative panel of purified, active human kinases (e.g., Kinase Selectivity Profiling Systems from Promega or services from Reaction Biology/Eurofins).
-
Reagents: Ultra-Pure ATP (Promega), DMSO (≥99.9%), Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
Protocol 1: Primary Kinase Screen (Single-Dose Inhibition)
This protocol aims to rapidly identify kinases that are significantly inhibited by A-038 at a single, high concentration.
Causality: A concentration of 1 µM is chosen as it is high enough to identify most meaningful interactions without being confounded by non-specific effects. It represents a standard concentration for initial profiling.
-
Compound Plating: Prepare a 100 µM intermediate dilution of A-038 and Staurosporine in kinase buffer containing 10% DMSO. In a 384-well assay plate, dispense 0.5 µL of:
-
Kinase Buffer with 10% DMSO (Negative Control, 0% inhibition).
-
100 µM Staurosporine (Positive Control, 100% inhibition).
-
100 µM A-038 (Test Compound).
-
-
Kinase/Substrate Addition: Add 2.5 µL of the kinase/substrate mix (pre-diluted in kinase buffer as per manufacturer's recommendation) to the appropriate wells.
-
Initiate Kinase Reaction: Add 2 µL of ATP solution (concentration at the known Km for each specific kinase) to all wells to start the reaction. The final reaction volume is 5 µL, with a final compound concentration of 10 µM and 1% DMSO.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10][13] Incubate for 40 minutes at room temperature.[10][13]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.[10][13] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader (e.g., BMG PHERAstar or similar).
-
Data Analysis: Normalize the data using the vehicle (DMSO) and positive (Staurosporine) controls. Calculate the Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_Compound - Lumi_Positive) / (Lumi_Negative - Lumi_Positive))
Protocol 2: Secondary Screen (IC50 Determination)
This protocol establishes the potency of A-038 against the "hits" identified in the primary screen.
Causality: A 10-point, 3-fold serial dilution is standard practice to generate a high-quality dose-response curve, allowing for accurate calculation of the IC50 value, which is the concentration of an inhibitor where the response is reduced by half.
-
Compound Plating: Create a serial dilution series for A-038 and Staurosporine in 100% DMSO, starting at 1 mM.
-
Assay Preparation: Perform the assay as described in Protocol 1, but instead of a single concentration, add the serial dilution of the compound to the assay plate. The final concentrations should typically range from 10 µM down to ~0.5 nM.
-
Data Analysis: After acquiring luminescence data, calculate % Inhibition for each concentration point.
-
Curve Fitting: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Results & Comparative Analysis
(Note: The following data is hypothetical and for illustrative purposes.)
Primary Screen Results
A-038 was screened against a panel of 200 kinases at a concentration of 1 µM. A hit was defined as a kinase showing >70% inhibition.
Table 1: Primary Screen Hit Summary for A-038 at 1 µM
| Kinase Family | Kinase Target | Percent Inhibition (%) |
| Tyrosine Kinase | VEGFR2 (KDR) | 95.2 |
| Tyrosine Kinase | PDGFRβ | 88.7 |
| Tyrosine Kinase | c-KIT | 76.1 |
| Ser/Thr Kinase | Aurora A | 98.5 |
| Ser/Thr Kinase | Aurora B | 91.3 |
| Tyrosine Kinase | SRC | 45.8 |
| Tyrosine Kinase | LCK | 31.2 |
| Ser/Thr Kinase | CDK2/CycA | 15.5 |
The primary screen identified five potential primary targets for A-038: VEGFR2, PDGFRβ, c-KIT, Aurora A, and Aurora B.
IC50 Determination and Selectivity Profile
Dose-response assays were performed on the five identified hits to determine the potency (IC50) of A-038. For comparison, the IC50 of the broad-spectrum inhibitor Staurosporine is also presented.
Table 2: Comparative Potency (IC50) of A-038 and Staurosporine
| Kinase Target | A-038 IC50 (nM) | Staurosporine IC50 (nM) |
| Aurora A | 8.5 | 6.8 |
| Aurora B | 25.1 | 12.3 |
| VEGFR2 (KDR) | 45.6 | 7.9 |
| PDGFRβ | 112.8 | 9.5 |
| c-KIT | 250.4 | 5.4 |
Discussion of Selectivity
The data reveals that A-038 is a potent inhibitor of Aurora kinases, with a clear preference for Aurora A (IC50 = 8.5 nM). The compound also demonstrates significant, albeit less potent, activity against several receptor tyrosine kinases involved in angiogenesis, including VEGFR2 and PDGFRβ.
-
Comparison with Staurosporine: Staurosporine is a classic example of a non-selective inhibitor, potently inhibiting all tested kinases with IC50 values in the low nanomolar range.[4][6][14] In contrast, A-038 exhibits a clear selectivity profile. It is over 5-fold more selective for Aurora A than for VEGFR2, and nearly 30-fold more selective for Aurora A over c-KIT. This targeted activity is a desirable trait in drug development, as it may translate to a better therapeutic index.[2][3]
-
Structural Rationale: The selectivity of kinase inhibitors is often achieved by exploiting subtle differences in the ATP-binding pocket or by engaging regions outside the conserved hinge region.[15][16] The imidazo[1,2-a]pyridine core of A-038 likely forms key hydrogen bonds with the kinase hinge region, while the chloro and carboxylic acid moieties could be interacting with specific residues in the pockets of Aurora and VEGFR kinases to confer its unique selectivity profile.
-
Therapeutic Implications: The dual inhibition of Aurora kinases (key regulators of mitosis) and VEGFR2 (a critical mediator of angiogenesis) suggests that A-038 could have potential as an anti-cancer agent with a multi-targeted mechanism of action. This type of polypharmacology, when well-characterized, can be therapeutically advantageous.[2]
Conclusion
This guide outlines a robust, two-tiered approach for the comprehensive assessment of kinase inhibitor selectivity, using this compound (A-038) as a case study. The experimental protocols, grounded in the reliable ADP-Glo™ assay technology, provide a clear path from broad screening to precise potency determination. The hypothetical data demonstrates that A-038 is a potent and selective inhibitor of Aurora kinases with secondary activity against key angiogenic tyrosine kinases. This selectivity profile is markedly different from the broad-spectrum activity of Staurosporine and highlights the value of systematic profiling in modern drug discovery. The insights gained from such studies are critical for advancing promising compounds toward further preclinical and clinical development.
References
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Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]
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Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Available at: [Link]
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Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. Available at: [Link]
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Protein Kinase Inhibition by Staurosporine Revealed in Details of the Molecular Interaction With CDK2. PubMed. Available at: [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
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Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Nature Chemical Biology. Available at: [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
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The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing). Available at: [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]
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Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI. Available at: [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid
Executive Summary: The Critical Mandate for Halogenated Waste
The proper disposal of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a critical safety and environmental mandate dictated by its chemical structure. As a halogenated heterocyclic compound , it must be managed as regulated hazardous waste. The core directive is absolute: This compound and any materials contaminated with it must be segregated into a designated, sealed, and clearly labeled halogenated organic waste stream. Under no circumstances should it be mixed with non-halogenated waste, disposed of down a drain, or placed in regular trash. This guide provides the essential framework for its safe handling and disposal, ensuring laboratory safety and regulatory compliance.
Hazard Identification and Risk Assessment
Table 1: Inferred Hazard Profile
| Hazard Class | GHS Hazard Statement | Rationale and Causality | Supporting Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation. | The heterocyclic and carboxylic acid moieties can interact with skin proteins, leading to irritation. This is a common characteristic of similar imidazopyridine derivatives. | [3][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Direct contact with eye tissue is likely to cause significant irritation due to the compound's chemical nature. | [3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | As a solid powder, inhalation of dust can irritate the respiratory tract.[1] Handling should occur in a well-ventilated area or chemical fume hood. | [3][4][6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Ingestion may lead to systemic toxicity. Food and drink should never be consumed in the laboratory.[2][3] |[3] |
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and reducing agents to prevent uncontrolled reactions.[4]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following PPE is worn to mitigate the risks identified above.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile). Inspect gloves for tears or holes before use and remove them using the proper technique to avoid skin contact.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[1]
-
Respiratory Protection: If there is a risk of generating dust and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Engineering Controls: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1][4]
Disposal Workflow: A Decision-Making Guide
The following diagram outlines the logical steps for segregating and disposing of waste streams containing this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory for ensuring a safe and compliant laboratory environment.
Protocol 5.1: Disposal of Uncontaminated or Expired Bulk Material
-
Container Selection: Use the original container if it is in good condition. If not, transfer the material into a new, chemically compatible container with a secure, vapor-tight lid.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of the contents
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Storage: Place the sealed and labeled container in your laboratory's designated hazardous waste satellite accumulation area.
-
Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service. Do not attempt to transport the waste yourself.
Protocol 5.2: Disposal of Contaminated Labware and Debris
-
Segregation: Collect all items that have come into direct contact with the compound. This includes, but is not limited to, gloves, weigh boats, paper towels, pipette tips, and contaminated glassware.
-
Containerization: Place all contaminated solid waste into a designated, puncture-resistant container or a heavy-duty, sealable bag clearly labeled "Halogenated Solid Waste."
-
Glassware Decontamination: For glassware that will be reused, rinse it three times with a suitable solvent (e.g., acetone or ethanol). Crucially, this rinse solvent (rinsate) must be collected and disposed of as liquid halogenated hazardous waste. It cannot be poured down the drain.
-
Storage and Pickup: Store the sealed solid waste container in the satellite accumulation area alongside the bulk chemical waste for collection by the hazardous waste disposal team.
Protocol 5.3: Managing Small Spills for Disposal
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and maintain ventilation with a chemical fume hood.
-
Containment: Wearing appropriate PPE, contain the spill by gently covering the solid material with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.[1]
-
Collection: Carefully sweep or vacuum the absorbed material and place it into a sealable, labeled hazardous waste container.[1]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. The contaminated cloth must also be disposed of as halogenated solid waste.
-
Disposal: The container holding the spill cleanup materials must be labeled as "Halogenated Solid Waste" and moved to the satellite accumulation area for disposal.
The Rationale Behind Segregation: Preventing Greater Hazards
The classification of chemical waste is paramount for safe disposal. This compound is a halogenated organic compound due to the presence of chlorine bonded to its carbon framework.[7]
-
Incineration Risks: The primary disposal method for many organic wastes is high-temperature incineration.[8] If halogenated compounds are mixed with non-halogenated streams and incinerated improperly, they can produce highly toxic and persistent environmental pollutants, such as dioxins and furans.[8] Dedicated halogenated waste streams are sent to specialized incinerators that operate at temperatures high enough (~1200 K) and with specific scrubber systems to safely break down these molecules without forming dangerous byproducts.[8]
-
Regulatory Compliance: Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), strictly govern the disposal of halogenated organic compounds.[9][10] Mixing waste streams can violate these regulations, leading to significant institutional fines and safety risks.
Regulatory Compliance
Disposal of this compound falls under national and local environmental regulations. In the United States, the EPA provides comprehensive guidelines for hazardous waste management.[11][12] All laboratory personnel are required to be familiar with their institution's specific Chemical Hygiene Plan and hazardous waste management procedures, which are designed to comply with these overarching regulations.[13]
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A Researcher's Comprehensive Guide to the Safe Handling of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
In the pursuit of novel therapeutics and chemical entities, the safety and integrity of our laboratory operations are paramount. This guide provides a detailed, experience-driven framework for the safe handling of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, empowering you, the researcher, to make informed safety decisions. This document is designed to be a self-validating system of protocols, building a foundation of trust and technical excellence in your critical work.
Hazard Profile and Risk Assessment: An Informed Approach
Therefore, we must operate under the assumption that this compound is, at a minimum:
The foundational step before handling any chemical is to always review the manufacturer-provided Safety Data Sheet (SDS) . This document contains the most specific and authoritative information for the particular batch of material you are using.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not merely a requirement but a critical component of experimental design. The following ensemble is mandatory for all operations involving this compound.
| PPE Component | Specification & Rationale |
| Hand Protection | Minimum: Disposable Nitrile Gloves.[6][7] Nitrile offers good resistance to a range of chemicals, including weak acids and some organic solvents.[8][9] For prolonged contact or use with solvents: Consider double-gloving or using thicker, chemical-resistant gloves. Butyl rubber provides excellent protection against corrosive acids, while neoprene is a good all-around choice for acids and bases.[8][10] Always inspect gloves for tears before use and remove them immediately upon contamination.[7] |
| Eye & Face Protection | Minimum: ANSI Z87.1-rated safety glasses with side shields.[7][11] High-Risk Operations: When transferring solutions, working with larger quantities, or any task with a splash risk, a full-face shield must be worn over safety glasses.[6][11] This provides a necessary secondary layer of protection for the entire face. |
| Body Protection | A flame-resistant laboratory coat is required to protect skin and personal clothing from incidental splashes and dust.[11][12] It must be fully buttoned. Long pants and fully enclosed, non-permeable shoes are mandatory at all times.[6][7] |
| Respiratory Protection | For Solid/Powder Form: Handling the solid compound, especially during weighing or transfer where dust can be generated, requires a NIOSH-approved respirator. A half-mask respirator with N95 particulate filters is the minimum.[13][14] All such work must be performed in a certified chemical fume hood.[2] For Solutions: If working with solutions in a fume hood, respiratory protection is generally not required. However, if there is a risk of aerosolization, an air-purifying respirator with an organic vapor cartridge should be used.[15][16] |
Operational Workflow: From Receipt to Disposal
A systematic, controlled workflow is essential to minimize exposure and prevent contamination. The following diagram and procedures outline the critical steps for safely handling this compound.
Caption: A systematic workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation (Phase 1):
-
Documentation Review: Before any work begins, thoroughly review the SDS and your institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[5][17][18][19]
-
Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.
-
PPE Donning: Put on all required PPE, ensuring a proper fit. Check gloves for any defects.
-
-
Chemical Handling (Phase 2):
-
Weighing: Carefully weigh the solid compound within the fume hood to contain any dust. Use disposable weigh boats to prevent cross-contamination.
-
Dissolution: When preparing solutions, always add the solid reagent to the solvent slowly to prevent splashing.
-
Reaction: Conduct all experimental steps within the fume hood. Keep the sash at the lowest practical height.
-
-
Decontamination & Disposal (Phase 3):
-
Surface Cleaning: After the experiment is complete, decontaminate all surfaces and non-disposable glassware according to your lab's standard operating procedures.
-
Waste Segregation: This is a critical step. As a chlorinated organic compound, all waste—including the compound itself, contaminated solvents, and solid materials like gloves and weigh boats—must be collected in a designated Halogenated Organic Waste container.[20][21][22] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental burden.[22][23]
-
Waste Container: The waste container must be clearly labeled, kept securely closed when not in use, and stored in a secondary containment tray.[20][23][24]
-
PPE Doffing: Remove PPE in a manner that avoids contaminating yourself. Disposable items should be placed in the solid halogenated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water as the final step.
-
Emergency Response Plan
Immediate and correct action during an emergency can significantly mitigate harm.
| Incident | Response Protocol |
| Skin Exposure | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][25] |
| Eye Exposure | Immediately flush eyes with the nearest eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][26] |
| Chemical Spill | Evacuate personnel from the immediate area. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in the sealed halogenated waste container, and decontaminate the area. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.[20] |
By integrating these robust safety and handling protocols into your daily laboratory practice, you ensure the protection of yourself and your colleagues, uphold the integrity of your research, and maintain a culture of scientific excellence.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
